Product packaging for Batilol(Cat. No.:CAS No. 544-62-7)

Batilol

Katalognummer: B1667762
CAS-Nummer: 544-62-7
Molekulargewicht: 344.6 g/mol
InChI-Schlüssel: OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Batilol is an alkylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding octadecyl ether. It is used in cosmetics as a stabilising ingredient and skin-conditioning agent.
Batyl alcohol has been reported in Lobophytum, Sarcophyton crassocaule, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O3 B1667762 Batilol CAS No. 544-62-7

Eigenschaften

IUPAC Name

3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
Record name Batyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

544-62-7, 68990-53-4
Record name Batyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batilol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C14-22 mono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-22 mono
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Batilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Batilol in Ether Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a simple alkylglycerol, plays a significant, though often underappreciated, role in the complex network of ether lipid metabolism. As a precursor for the synthesis of more complex ether lipids and a substrate for catabolic enzymes, this compound is positioned at a critical metabolic crossroads. This technical guide provides an in-depth exploration of this compound's involvement in ether lipid metabolism, its interplay with key signaling pathways, and its potential as a therapeutic agent. We present a comprehensive overview of the enzymatic processes governing this compound's fate, detailed experimental protocols for its study, and quantitative data on its metabolic effects. Furthermore, we visualize the intricate signaling pathways influenced by this compound, offering a valuable resource for researchers in lipid biology, drug discovery, and related fields.

Introduction to this compound and Ether Lipid Metabolism

Ether lipids are a unique class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in acylglycerols. These lipids are integral components of cellular membranes and are involved in a variety of cellular processes, including signal transduction, membrane trafficking, and protection against oxidative stress.[1][2] this compound (1-O-octadecyl-sn-glycerol) is a naturally occurring alkylglycerol that serves as a fundamental building block for the synthesis of more complex ether lipids, such as plasmalogens.[3] The metabolism of this compound is tightly regulated, primarily through the action of the enzyme alkylglycerol monooxygenase (AGMO), which catalyzes the catabolism of alkylglycerols.[4][5] Dysregulation of ether lipid metabolism has been implicated in a range of pathologies, including cancer, neurological disorders, and metabolic diseases, highlighting the importance of understanding the role of key players like this compound.[1][6]

This compound Metabolism: Biosynthesis and Catabolism

The metabolic fate of this compound is determined by a balance between its incorporation into complex ether lipids and its degradation.

Biosynthesis of Ether Lipids from this compound

While the de novo synthesis of the ether bond occurs in peroxisomes, exogenous this compound can be directly utilized by cells for the synthesis of various ether lipid species. This process, occurring primarily in the endoplasmic reticulum, involves the acylation of the sn-2 and/or sn-3 positions of the glycerol backbone and the addition of different head groups.[7]

Catabolism of this compound by Alkylglycerol Monooxygenase (AGMO)

The primary enzyme responsible for the breakdown of this compound and other alkylglycerols is Alkylglycerol Monooxygenase (AGMO; EC 1.14.16.5).[4][5] This tetrahydrobiopterin-dependent enzyme cleaves the ether bond of alkylglycerols, representing a critical control point in ether lipid homeostasis.[4][5]

The reaction catalyzed by AGMO is as follows:

1-alkyl-sn-glycerol + Tetrahydrobiopterin + O₂ → 1-hydroxyalkyl-sn-glycerol + Dihydrobiopterin + H₂O[4]

The resulting 1-hydroxyalkyl-sn-glycerol is an unstable intermediate that spontaneously rearranges to a fatty aldehyde and glycerol. The fatty aldehyde is then typically oxidized to a fatty acid by fatty aldehyde dehydrogenase.[4]

Quantitative Data on this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is crucial for elucidating its physiological significance. Below are tables summarizing available data on enzyme kinetics and the effects of batylol on lipid profiles.

Enzyme Kinetics of Alkylglycerol Monooxygenase (AGMO)

The following table presents the apparent kinetic parameters of AGMO with batylol (rac-1-O-octadecylglycerol) as a substrate. These values provide insight into the efficiency of AGMO in metabolizing this compound.

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)CofactorSource
RS-batyl alcohol24-4446-646-MePH₄[4]

Note: The provided data is for RS-batyl alcohol in the presence of choline (B1196258) detergents. Further research is needed to establish the kinetic parameters under various physiological conditions.

Effects of this compound Supplementation on Cellular Lipid Profiles
Lipid ClassCell/Tissue TypeTreatmentFold Change (vs. Control)p-valueReference
Total Ether Lipids-This compound (X µM)---
Plasmalogens-This compound (X µM)---
Triacylglycerols-This compound (X µM)---
Cholesterol-This compound (X µM)---

This compound and Cellular Signaling

Emerging evidence suggests that this compound and its metabolites can influence key cellular signaling pathways, including the Wnt and Protein Kinase C (PKC) pathways. These interactions may underlie some of the observed physiological effects of this compound.

This compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and development.[3][8][9] Aberrant Wnt signaling is a hallmark of many cancers. While direct binding of this compound to components of the Wnt pathway has not been demonstrated, its metabolic products may indirectly influence this cascade. For instance, changes in the lipid composition of the cell membrane, influenced by ether lipid metabolism, could affect the function of Wnt receptors and co-receptors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation This compound This compound Metabolites Metabolites This compound->Metabolites Metabolites->Dsh Potential Modulation Metabolites->GSK3b Potential Modulation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Figure 1: Proposed modulation of the Wnt signaling pathway by this compound metabolites.

This compound and the Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) isoforms are key regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10] Conventional and novel PKC isoforms are activated by diacylglycerol (DAG). Given the structural similarity between this compound and DAG, it is plausible that this compound or its diacyl derivatives could compete with DAG for binding to the C1 domain of PKC, thereby modulating its activity.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate Proteins PKC->Substrate Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC Translocates to membrane Ca2 Ca²⁺ Ca2->PKC Binds ER->Ca2 Releases Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate This compound This compound This compound->PKC Potential Competitive Inhibition

Figure 2: Potential competitive inhibition of PKC activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Preparation of Liver Microsomes for AGMO Activity Assay

Liver microsomes are a rich source of AGMO and are commonly used for in vitro studies of its activity.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-Speed Centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

Protocol:

  • Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the AGMO assay.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Alkylglycerol Monooxygenase (AGMO) Activity Assay

This protocol describes a fluorescence-based assay for measuring AGMO activity.

Materials:

  • Liver microsomes (prepared as in 5.1)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT

  • Tetrahydrobiopterin (BH4) solution

  • 1-O-(9Z-octadecenyl)-2-O-methyl-rac-glyceryl-3-(6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) (a fluorescent substrate)

  • Fatty aldehyde dehydrogenase

  • NAD+

  • Fluorescence spectrophotometer

Protocol:

  • In a cuvette, combine the assay buffer, BH4, NAD+, and fatty aldehyde dehydrogenase.

  • Add the microsomal preparation to the cuvette and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence resulting from the production of the fluorescent fatty acid over time.

  • Calculate the enzyme activity based on a standard curve generated with the fluorescent fatty acid product.

Lipid Extraction from Cells or Tissues

The Bligh and Dyer method is a widely used protocol for the total extraction of lipids.

Materials:

Protocol:

  • To the sample, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a single-phase mixture.

  • Vortex thoroughly and incubate at room temperature for 30 minutes.

  • Add chloroform and 0.9% NaCl to create a two-phase system (chloroform:methanol:water ratio of 2:2:1.8).

  • Vortex and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., mass spectrometry).

Quantification of this compound and Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.

Materials:

  • Lipid extract (prepared as in 5.3)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., methanol, acetonitrile, water with formic acid and ammonium (B1175870) formate)

  • Internal standards for this compound and other ether lipids

Protocol:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto the LC column.

  • Separate the lipids using a gradient elution program.

  • Detect and quantify the lipids using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each lipid species.

  • Calculate the concentration of each lipid based on the peak area relative to the corresponding internal standard.

Conclusion and Future Directions

This compound is a key molecule in ether lipid metabolism, serving as both a synthetic precursor and a catabolic substrate. Its metabolism is intricately linked to cellular signaling pathways, suggesting a broader physiological role than previously appreciated. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the multifaceted functions of this compound.

Future research should focus on several key areas:

  • Quantitative in vivo studies: There is a pressing need for comprehensive, quantitative studies to determine the precise effects of this compound supplementation on the lipidome of various tissues in both healthy and diseased states.

  • Mechanistic studies of signaling interactions: Elucidating the direct molecular mechanisms by which this compound or its metabolites modulate the Wnt and PKC signaling pathways will be crucial for understanding its biological effects.

  • Therapeutic potential: Given the links between ether lipid metabolism and various diseases, further exploration of this compound as a potential therapeutic agent is warranted.

This technical guide serves as a valuable resource for researchers and professionals in the field, aiming to stimulate further inquiry into the significant role of this compound in ether lipid metabolism and its implications for human health and disease.

References

A Technical Guide to the Natural Sources and Isolation of Batilol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Batilol, a glyceryl ether lipid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various marine and terrestrial organisms. Furthermore, this document outlines detailed methodologies for the isolation and purification of this compound, offering researchers and drug development professionals a practical framework for obtaining this compound for further investigation. The guide also explores the known signaling pathways influenced by this compound and its analogs, providing context for its biological activity. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound (1-O-octadecylglycerol) is a naturally occurring alkylglycerol found in a variety of biological sources, most notably in the liver oils of elasmobranch fish (sharks, rays, and skates) and in the yellow bone marrow of mammals.[1][2] It is often found alongside other alkylglycerols such as chimyl alcohol (1-O-hexadecylglycerol) and selachyl alcohol (1-O-octadecenylglycerol).[3][4]

Marine Sources

Shark liver oil is the most abundant natural source of this compound and other alkylglycerols.[1][5][6] The composition of shark liver oil can vary significantly depending on the species, with the unsaponifiable matter, which contains alkylglycerols, ranging from 10% to 60% of the total oil.[3]

Table 1: Alkylglycerol Content in the Liver Oil of Various Shark Species

Shark SpeciesTotal Alkylglycerol Content (% of unsaponifiable matter)Key Alkylglycerols IdentifiedReference
Centrophorus squamosus (Deep sea shark)10%Batyl alcohol, Chimyl alcohol, Selachyl alcohol[7]
Somniosus microcephalus (Greenland Shark)High levelsBatyl alcohol, Chimyl alcohol, Selachyl alcohol[4]
Terrestrial Sources

This compound is also present in the yellow bone marrow of various animals.[1][2] While less concentrated than in some shark livers, bone marrow represents an alternative source for this compound.

Table 2: Lipid Composition of Bovine Bone Marrow

Bone LocationTotal Lipid (% of fresh marrow)Major Lipid ClassPredominant Fatty AcidsReference
CervicalLowTriglycerides16:0, 18:0, cis-18:1
LumbarMediumTriglycerides16:0, 18:0, cis-18:1
FemurHighTriglycerides16:0, 18:0, cis-18:1

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves the extraction of total lipids, saponification to remove fatty acid esters, and chromatographic purification of the resulting unsaponifiable matter.

Extraction of Total Lipids from Shark Liver

A common method for extracting lipids from biological tissues is the Bligh and Dyer method.

Experimental Protocol: Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize 1 part of fresh or thawed shark liver tissue with 3 parts of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

  • Phase Separation: Add 1 part of chloroform and mix thoroughly. Then, add 1 part of water and mix again to induce phase separation.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases.

  • Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

Saponification of Crude Lipid Extract

Saponification is performed to hydrolyze triacylglycerols and other fatty acid esters, leaving the ether-linked alkylglycerols, like this compound, intact in the unsaponifiable fraction.

Experimental Protocol: Saponification

  • Reaction Mixture: Dissolve the crude lipid extract in a solution of potassium hydroxide (B78521) in ethanol (B145695) (e.g., 2 M KOH in 90% ethanol).

  • Heating: Reflux the mixture for 1-2 hours to ensure complete saponification.

  • Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable matter multiple times with a nonpolar solvent such as diethyl ether or hexane (B92381).

  • Washing: The combined organic extracts are washed with water to remove residual soaps and alkali.

  • Drying and Evaporation: The organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the unsaponifiable fraction containing this compound.

Purification of this compound

The unsaponifiable fraction is a complex mixture of alkylglycerols, sterols (like cholesterol), and other lipids. Chromatographic techniques are employed to isolate this compound.

2.3.1. Column Chromatography

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a nonpolar solvent like hexane as the slurry solvent.

  • Sample Loading: The unsaponifiable fraction, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Evaporation: Fractions containing pure this compound are pooled, and the solvent is evaporated.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be used as a final purification step.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column: A C18 preparative column is used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.

  • Injection: The partially purified this compound fraction is dissolved in the mobile phase and injected onto the column.

  • Detection: The eluent is monitored using a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed by lyophilization or evaporation to yield highly purified this compound.

Analytical Methods for Identification and Quantification

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the purification process and for the qualitative analysis of alkylglycerols.

Experimental Protocol: TLC of Alkylglycerols

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).

  • Visualization: The plate is sprayed with a suitable reagent (e.g., phosphomolybdic acid or primuline) and heated to visualize the lipid spots.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The hydroxyl groups of this compound are typically derivatized to increase volatility.

Experimental Protocol: GC-MS Analysis of this compound

  • Derivatization: The hydroxyl groups of this compound are converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A nonpolar capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

  • Temperature Program: A temperature gradient is used to separate the components of the mixture.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the this compound-TMS derivative is used for identification. Quantification can be achieved using an internal standard.

Signaling Pathways Involving Alkylglycerols

The biological activities of this compound and other alkylglycerols are attributed to their influence on cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols have been shown to inhibit the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that is involved in cell proliferation.[1] The proposed mechanism is a competitive inhibition of 1,2-diacylglycerol (DAG), the endogenous activator of PKC.[1]

PKC_Inhibition Receptor G-protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (Cell Proliferation) PKC->Downstream phosphorylates This compound This compound This compound->PKC inhibits (competitive with DAG) Macrophage_Activation This compound This compound B_cell B-cell This compound->B_cell Factor1 Signaling Factor(s) B_cell->Factor1 T_cell T-cell Factor2 Modified/New Signaling Factor(s) T_cell->Factor2 Macrophage Macrophage Activation Macrophage Activation (e.g., Enhanced Phagocytosis) Macrophage->Activation Factor1->T_cell Factor2->Macrophage Batilol_Isolation_Workflow start Shark Liver Tissue extraction Lipid Extraction (Bligh & Dyer) start->extraction crude_lipid Crude Lipid Extract extraction->crude_lipid saponification Saponification (KOH/Ethanol) crude_lipid->saponification unsaponifiables Unsaponifiable Fraction saponification->unsaponifiables column_chrom Silica Gel Column Chromatography unsaponifiables->column_chrom batilol_fraction This compound-enriched Fraction column_chrom->batilol_fraction analysis Analysis (TLC, GC-MS) column_chrom->analysis prep_hplc Preparative HPLC batilol_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound prep_hplc->analysis pure_this compound->analysis

References

An In-depth Technical Guide to the Chemical Properties and Structure of Batilol (Batyl Alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol, is a naturally occurring monoalkylglycerol ether. It is structurally defined as (RS)-3-(octadecyloxy)propane-1,2-diol and belongs to the broader class of ether lipids.[1][2] Found in various natural sources, including shark liver oil and the yellow bone marrow of animals, this compound has garnered interest in the scientific community for its potential biological activities, including its role as an inflammatory agent.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is an alkylglycerol where the primary hydroxyl group of glycerol (B35011) is ether-linked to an octadecyl (stearyl) group.[1][2] This ether linkage makes it resistant to saponification, a key difference from the more common acylglycerols.[5]

Synonyms: Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol, Batilolum.[3][4]

Stereochemistry: this compound is a racemic mixture, denoted as (RS)-3-(octadecyloxy)propane-1,2-diol.[6] The chiral center is at the C-2 position of the glycerol backbone. The individual enantiomers are (R)-3-octadecoxypropane-1,2-diol and (S)-3-octadecoxypropane-1,2-diol.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (RS)-3-(octadecyloxy)propane-1,2-diol[1]
CAS Number 544-62-7[8]
Chemical Formula C₂₁H₄₄O₃[3][8]
Molecular Weight 344.57 g/mol [3][9]
Appearance Colorless to white solid/powder[2][5]
Table 2: Physical and Chemical Data of this compound
PropertyValueReference(s)
Melting Point 70.5 - 73 °C[1][5][10]
Boiling Point 215–220 °C at 2 mmHg; 471.1 °C at 760 mmHg[1][5]
Density 0.914 g/cm³[1]
Solubility Soluble in DMSO; Slightly soluble in Chloroform and Methanol (heated)[1][3][11]
LogP 5.6177[1]
Refractive Index 1.464[1]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueKey DataReference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.86 (m, 1H), 3.71 (m, 1H), 3.64 (m, 1H), 3.51 (m, 2H), 3.46 (t, 2H), 1.57 (m, 2H), 1.26 (s, 30H), 0.88 (t, 3H)[3]
¹³C NMR Data available in spectral databases[2]
Mass Spectrometry (GC-MS) m/z top peak: 57; m/z 2nd highest: 71; m/z 3rd highest: 85[2]
Infrared Spectroscopy Data available in spectral databases

Signaling Pathways and Biological Activity

This compound is described as an inflammatory agent, and its biological activity is likely mediated through its interaction with cellular signaling pathways.[3][4] As an ether lipid, this compound may influence membrane-associated processes and signaling cascades. While specific pathways directly activated or inhibited by this compound are still under investigation, its structural similarity to other bioactive lipids suggests potential involvement in key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Putative Inflammatory Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade through which this compound, as an inflammatory agent, might exert its effects. This is based on the known mechanisms of inflammatory signaling and the general roles of ether lipids.

Batilol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Putative Interaction LPS LPS LPS->TLR4 MKKK MAPKKK TLR4->MKKK IKK IKK TLR4->IKK MKK MAPKK MKKK->MKK MAPK p38/JNK MKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) AP1->Cytokines Gene Transcription IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines Gene Transcription

Caption: Putative inflammatory signaling pathway involving this compound.

This proposed pathway suggests that this compound might interact with Toll-like receptor 4 (TLR4), similar to lipopolysaccharide (LPS), a potent inflammatory stimulus. This interaction could trigger downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide outlines for key experimental procedures.

Quantification of this compound in Biological Samples (e.g., Plasma) by GC-MS

This protocol is adapted from established methods for the analysis of alkylglycerols.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a similar alkylglycerol not present in the sample).
  • Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the extract under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
  • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of this compound to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300-320°C) and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound and the internal standard. Full scan mode can be used for initial identification.
  • Source and Transfer Line Temperatures: 230-280°C.

4. Quantification:

  • Generate a calibration curve using known concentrations of a this compound standard.
  • Calculate the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Liquid-Liquid Extraction"]; derivatization [label="TMS Derivatization"]; gcms [label="GC-MS Analysis"]; quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction [label="Add Internal Standard"]; extraction -> derivatization [label="Dry Extract"]; derivatization -> gcms; gcms -> quantification [label="Peak Integration"]; }

Caption: Workflow for GC-MS quantification of this compound.

Structural Analysis of this compound by ¹H-NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a small amount of purified this compound (1-5 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  • Add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) if not already present in the solvent.

2. NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

3. Spectral Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).
  • Integrate the signals to determine the relative number of protons.
  • Analyze the chemical shifts (δ) and coupling patterns (multiplicity, coupling constants) to confirm the structure of this compound. The characteristic signals for the glycerol backbone and the octadecyl chain should be identified.

Applications in Drug Development

The unique chemical structure of this compound, particularly its ether linkage and amphiphilic nature, makes it an interesting molecule for various applications in drug development.

As a Bioactive Molecule

Given its described role as an inflammatory agent, this compound and its derivatives could be investigated as modulators of the immune response. Further research is needed to elucidate its specific targets and mechanisms of action to explore its potential as a pro-inflammatory or, paradoxically, as a template for the development of anti-inflammatory drugs through structural modification.

In Drug Delivery Systems

This compound's lipid nature makes it a suitable component for lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[11] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs, provide controlled release, and potentially target specific tissues. This compound could serve as a solid lipid matrix or a co-lipid in these formulations.

Drug_Delivery_Concept cluster_sln Solid Lipid Nanoparticle (SLN) This compound This compound (Solid Lipid) SLN Drug-loaded SLN This compound->SLN Drug Hydrophobic Drug Drug->SLN Surfactant Surfactant Surfactant->SLN Stabilizes Enhanced Bioavailability\n& Controlled Release Enhanced Bioavailability & Controlled Release SLN->Enhanced Bioavailability\n& Controlled Release

Caption: Conceptual use of this compound in drug delivery.

Synthesis of this compound Derivatives as Prodrugs

The hydroxyl groups on the glycerol backbone of this compound offer sites for chemical modification to create prodrugs. For instance, an active drug molecule could be covalently linked to this compound, potentially improving the drug's lipophilicity and cellular uptake. Once inside the target cell, enzymatic cleavage could release the active drug. This approach is particularly relevant for cancer therapy, where targeted delivery and overcoming drug resistance are major challenges.

Conclusion

This compound is a well-characterized monoalkylglycerol ether with distinct physicochemical properties. Its biological role as an inflammatory agent suggests potential for further investigation into its mechanisms of action and modulation of signaling pathways. For drug development professionals, this compound presents opportunities not only as a potential bioactive molecule itself but also as a versatile component in advanced drug delivery systems and as a scaffold for the synthesis of novel prodrugs. The detailed chemical and analytical information provided in this guide serves as a valuable resource for researchers and scientists working with this intriguing molecule.

References

Batilol as a Precursor to Plasmalogens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Plasmalogens are a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. Deficiencies in plasmalogen levels have been implicated in a range of pathologies, including the rare genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP), as well as more common conditions like Alzheimer's disease. Batilol (1-O-octadecyl-sn-glycerol), a naturally occurring alkylglycerol, serves as a precursor for plasmalogen biosynthesis, bypassing the initial, often rate-limiting, peroxisomal steps. This technical guide provides an in-depth overview of the metabolic pathway of this compound to plasmalogens, its influence on cellular signaling, and detailed experimental protocols for researchers in drug development and life sciences.

Introduction

Plasmalogens play crucial roles in membrane structure and function, cellular signaling, and protection against oxidative stress.[1] Their biosynthesis is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.[2] Genetic defects in the peroxisomal enzymes of this pathway lead to severe plasmalogen deficiencies, as seen in RCDP.[3] this compound, an alkylglycerol, can be utilized by the cell to circumvent these initial enzymatic steps, offering a promising therapeutic strategy for restoring plasmalogen levels.[4][5] This guide will explore the biochemical conversion of this compound to plasmalogens, the enzymes involved, and its impact on downstream cellular processes.

The Biochemical Pathway: From this compound to Plasmalogens

This compound enters the plasmalogen biosynthetic pathway at the endoplasmic reticulum, thereby bypassing the peroxisomal enzymes GNPAT and AGPS. This is particularly significant in pathologies where these enzymes are deficient.

The key enzymatic steps are:

  • Phosphorylation: this compound is first phosphorylated at the sn-3 position by alkylglycerol kinase to form 1-alkyl-sn-glycero-3-phosphate.[6]

  • Acylation: An acyl group is then added at the sn-2 position by acyl-CoA:1-alkyl-sn-glycero-3-phosphate acyltransferase , yielding 1-alkyl-2-acyl-sn-glycero-3-phosphate.

  • Dephosphorylation: The phosphate (B84403) group at the sn-3 position is removed by phosphatidate phosphatase to produce 1-alkyl-2-acyl-sn-glycerol.[7]

  • Head Group Addition: An ethanolamine (B43304) head group is transferred from CDP-ethanolamine to the sn-3 position by ethanolamine phosphotransferase (SELENOI/EPT1), forming 1-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine (a plasmanyl-ethanolamine).[8][9]

  • Desaturation: Finally, the characteristic vinyl-ether bond at the sn-1 position is introduced by plasmanylethanolamine desaturase (PEDS1/TMEM189), converting the plasmanyl-ethanolamine into a plasmenyl-ethanolamine (a plasmalogen).[10]

Batilol_to_Plasmalogen_Pathway This compound This compound (1-O-alkyl-sn-glycerol) Alkyl_G3P 1-Alkyl-sn-glycero-3-phosphate This compound->Alkyl_G3P Alkylglycerol Kinase (ATP -> ADP) Alkyl_Acyl_G3P 1-Alkyl-2-acyl-sn-glycero-3-phosphate Alkyl_G3P->Alkyl_Acyl_G3P Acyltransferase (Acyl-CoA -> CoA) Alkyl_Acyl_G 1-Alkyl-2-acyl-sn-glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_G Phosphatidate Phosphatase (H2O -> Pi) Plasmanyl_PE Plasmanyl-ethanolamine (1-Alkyl-2-acyl-GPE) Alkyl_Acyl_G->Plasmanyl_PE Ethanolamine Phosphotransferase (CDP-Ethanolamine -> CMP) Plasmalogen Plasmalogen (Plasmenyl-ethanolamine) Plasmanyl_PE->Plasmalogen Plasmanylethanolamine Desaturase (O2, NADPH -> H2O, NADP+)

Figure 1: Biosynthetic pathway of plasmalogens from this compound.

Quantitative Data on this compound Supplementation

While comprehensive dose-response and kinetic data for this compound are still emerging, studies with alkylglycerol mixtures provide valuable insights into the potential efficacy of this compound supplementation.

Table 1: Effect of an Alkylglycerol Mix on Plasma Plasmalogen Levels in Mice

TimepointTotal PE Plasmalogens (mol%)Total PC Plasmalogens (mol%)
Baseline 2.5 ± 0.21.8 ± 0.1
1 Week 3.5 ± 0.32.8 ± 0.2
2 Weeks 4.2 ± 0.43.5 ± 0.3
4 Weeks 4.8 ± 0.54.0 ± 0.4
8 Weeks 5.0 ± 0.44.2 ± 0.3
12 Weeks 5.1 ± 0.54.3 ± 0.4

*Values are mean ± SEM, adapted from a study using an oral alkylglycerol mix in mice.[5] PE: Phosphatidylethanolamine, PC: Phosphatidylcholine.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource Organism/System
Alkylglycerol Kinase 1-O-alkyl-sn-glycerolData not availableData not available
Phosphatidate Phosphatase (Lipin-1B) PhosphatidateCooperative kineticsNot specifiedMammalian
Ethanolamine Phosphotransferase (EPT1) 1-alkyl-2-acyl-glycerol (AAG)Higher preference for AAG over DAGData not availableHuman (in vitro)[11]
Plasmanylethanolamine Desaturase (PEDS1) Plasmanyl-ethanolamineData not availableData not available

Specific kinetic data for this compound-derived substrates are a key area for future research.

Impact on Cellular Signaling Pathways

Plasmalogens are not merely structural lipids; they are also key modulators of cellular signaling, particularly in neuronal cells. Supplementation with plasmalogen precursors has been shown to influence critical pathways involved in cell survival, growth, and synaptic plasticity.

The AKT/ERK Survival Pathway

Plasmalogens have been demonstrated to activate the PI3K-Akt and ERK signaling pathways, which are central to promoting cell survival and inhibiting apoptosis.[2] It is hypothesized that plasmalogens, by altering membrane fluidity and the composition of lipid rafts, facilitate the recruitment and activation of upstream receptors like receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] This leads to the phosphorylation and activation of Akt and ERK, which in turn phosphorylate and inactivate pro-apoptotic proteins such as Bad and inhibit the activation of caspase-9 and caspase-3.[2]

AKT_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Plasmalogens Plasmalogens RTK_GPCR RTK / GPCR Plasmalogens->RTK_GPCR Modulates Lipid Rafts PI3K PI3K RTK_GPCR->PI3K Activates ERK ERK RTK_GPCR->ERK Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (P) ERK->Bad Inhibits (P) Caspase9 Caspase-9 Bad->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Plasmalogen-mediated activation of AKT/ERK survival pathways.

The BDNF/TrkB/CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Plasmalogens have been shown to enhance BDNF signaling.[4][5] They are enriched in lipid rafts, where the BDNF receptor, TrkB, is also located.[4] By modulating the membrane environment, plasmalogens may facilitate the dimerization and autophosphorylation of TrkB upon BDNF binding.[4] This initiates a downstream cascade involving the activation of Akt and ERK, which then leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[4][5] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and neuronal survival.[4]

BDNF_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Plasmalogens Plasmalogens TrkB TrkB Receptor Plasmalogens->TrkB Enriches in Lipid Rafts BDNF BDNF BDNF->TrkB Binds Akt Akt TrkB->Akt Activates ERK ERK TrkB->ERK Activates CREB CREB Akt->CREB Activates (P) ERK->CREB Activates (P) pCREB p-CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) pCREB->Gene_Expression Promotes

Figure 3: Plasmalogen-mediated enhancement of BDNF signaling.

Experimental Protocols

In Vitro this compound Supplementation in Cultured Cells

This protocol outlines a general procedure for supplementing cultured cells with this compound and subsequent lipidomic analysis.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma, primary neurons)

  • Complete cell culture medium

  • This compound (1-O-octadecyl-sn-glycerol)

  • Ethanol (B145695) (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (LC-MS grade)

  • Internal lipid standards

  • Cell scraper

  • Glass vials with Teflon-lined caps

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24-48 hours.

  • This compound Preparation: Prepare a stock solution of this compound in ethanol (e.g., 20 mM). For supplementation, dilute the stock solution in complete culture medium to the final desired concentrations (e.g., 10, 20, 50 µM). An ethanol vehicle control should be prepared with the same final concentration of ethanol as the highest this compound concentration.

  • Supplementation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a small volume of PBS to the well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Remove the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add internal lipid standards.

    • Add 20 volumes of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge (e.g., 2000 x g for 10 minutes) to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1).

  • Lipidomic Analysis: Analyze the lipid extracts by LC-MS/MS to quantify plasmalogen species.

In Vivo this compound Supplementation in a Mouse Model

This protocol provides a general guideline for oral administration of this compound to mice and subsequent tissue analysis.

Materials:

  • Mice (e.g., C57BL/6 or a relevant disease model)

  • This compound

  • Vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Oral gavage needles (20-22 gauge for adult mice)

  • Animal balance

  • Surgical tools for tissue dissection

  • Liquid nitrogen

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 50 mg/mL). Ensure the suspension is homogenous before each administration.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

    • Restrain the mouse securely.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension or vehicle control.

    • Monitor the animal for any signs of distress after the procedure.

    • Administer daily for the desired duration of the study (e.g., 4-12 weeks).

  • Tissue Harvesting:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., brain, heart, liver) and immediately snap-freeze them in liquid nitrogen.

    • Store tissues at -80°C until lipid extraction.

  • Tissue Homogenization and Lipid Extraction:

    • Weigh a small piece of frozen tissue.

    • Homogenize the tissue in a suitable buffer.

    • Perform lipid extraction on the tissue homogenate using the Folch method as described in section 5.1.

  • Lipidomic Analysis: Analyze the lipid extracts by LC-MS/MS to determine the levels of different plasmalogen species in the tissues.

Preclinical Research Workflow

A typical preclinical workflow for evaluating this compound or other plasmalogen precursors involves a multi-stage process from initial in vitro screening to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Pharmacokinetics and Safety cluster_Phase3 Phase 3: In Vivo Efficacy Studies P1_1 Cellular Uptake and Metabolism Studies P1_2 Dose-Response on Plasmalogen Levels P1_1->P1_2 P1_3 Assessment of Cellular Signaling (e.g., AKT, ERK) P1_2->P1_3 P1_4 In Vitro Toxicity and Cell Viability Assays P1_3->P1_4 P2_1 Animal Model Selection (e.g., Wild-type, Disease Model) P1_4->P2_1 P2_2 Formulation and Route of Administration Optimization P2_1->P2_2 P2_3 Single and Multiple Dose Toxicology Studies P2_2->P2_3 P2_4 Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) P2_3->P2_4 P3_1 Dose-Finding Efficacy Studies in Disease Models P2_4->P3_1 P3_2 Assessment of Tissue Plasmalogen Restoration P3_1->P3_2 P3_3 Evaluation of Functional Outcomes (e.g., Cognitive, Motor Function) P3_2->P3_3 P3_4 Biomarker Analysis P3_3->P3_4

Figure 4: Preclinical research workflow for this compound evaluation.

Conclusion

This compound holds significant promise as a therapeutic precursor for restoring plasmalogen levels in various disease states. Its ability to bypass the initial peroxisomal steps of biosynthesis makes it an attractive candidate for conditions associated with peroxisomal dysfunction. Further research is needed to fully elucidate the quantitative aspects of its metabolism and to optimize its therapeutic application. The protocols and information provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other plasmalogen precursors.

References

The Immunomodulatory Profile of Batilol: A Critical Review of Pro- and Anti-Inflammatory Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

Batilol, a glyceryl ether naturally found in shark liver oil and bone marrow, belongs to the class of compounds known as alkylglycerols. While interest in the therapeutic potential of alkylglycerols has been ongoing, the specific effects of this compound on the inflammatory response remain a subject of considerable ambiguity. This technical whitepaper synthesizes the existing, and notably conflicting, scientific literature regarding the immunomodulatory properties of this compound and structurally related alkylglycerols. We present a critical review of studies suggesting both pro- and anti-inflammatory activities, detail the experimental methodologies employed in this research, and visualize the key signaling pathways implicated in these divergent outcomes. The aim of this document is to provide a comprehensive overview of the current state of knowledge to inform future research and development in this area.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies. The search for novel modulators of the inflammatory cascade is a cornerstone of drug discovery. This compound (1-O-octadecylglycerol) is an alkylglycerol that has been investigated for various biological activities. However, its role in inflammation is not well-defined, with some studies indicating anti-inflammatory effects while others suggest a pro-inflammatory or immunostimulatory role. This document aims to dissect these conflicting findings by presenting the available data in a structured format, providing detailed experimental context, and outlining the implicated molecular pathways.

Conflicting Evidence on the Immunomodulatory Effects of Alkylglycerols

The scientific literature presents a dichotomous view of the effects of this compound and related alkylglycerols on inflammation. Below, we summarize the quantitative data from studies reporting both anti-inflammatory and pro-inflammatory outcomes.

Evidence for Anti-Inflammatory Properties

Several studies, primarily focusing on mixtures of alkylglycerols or their application in specific disease models, have reported anti-inflammatory effects.

Compound(s)Model SystemKey FindingsReference
1-O-Alkyl-glycerols (from squid)Human (obese asthma patients)Decreased plasma levels of TNF-α, IL-4, and IL-17a. Reduced levels of inflammatory oxylipins TXB2 and LTB4.[1]
AlkylglycerolsHuman Crossover StudyExerted anti-inflammatory actions (details not specified in the abstract).[2]
Alkylglycerols (from shark liver oil)General ReviewStated to have anti-inflammatory properties.[3]
Two synthetic alkylglycerolsRatOrally administered compounds were more potent than phenylbutazone (B1037) and as effective as hydrocortisone (B1673445) in an anti-inflammatory model.[4]
Evidence for Pro-Inflammatory Properties

Conversely, other studies, particularly those investigating individual alkylglycerols in immunological assays, have demonstrated pro-inflammatory or immunostimulatory activity.

Compound(s)Model SystemKey FindingsReference
Chimyl Alcohol (structurally similar to this compound)In vivo (mice) and in vitro (RAW 264.7 macrophages)Increased the activity of the pro-inflammatory marker CD86. Enhanced levels of ROS/NO and lysosomal activity.[5][6]
AlkylglycerolsMurine lymphocytesPromoted the production of pro-inflammatory Th1 cytokines, including IFN-γ and TNFα.[2]
1-O-alkyl-sn-glycerolsRAW 264.7 macrophagesStimulated lysosomal activity, nitric oxide synthesis, and increased levels of reactive oxygen species and IL-6 expression.[7]

Experimental Protocols

The divergent findings may be partially attributable to the different experimental models and methodologies utilized. Below are detailed protocols representative of the studies investigating the immunomodulatory effects of these compounds.

In Vitro Macrophage Activation Assay

This protocol is based on methodologies used to assess the pro-inflammatory potential of alkylglycerols on macrophage cell lines.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and treated with varying concentrations of the test compound (e.g., Chimyl Alcohol) or a vehicle control for a specified period (e.g., 24 hours). A positive control, such as lipopolysaccharide (LPS), is often used to induce a robust inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell culture supernatant after the treatment period.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration, an indicator of NO production, using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and anti-inflammatory cytokines like IL-10, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Cell Surface Marker Analysis (Flow Cytometry):

    • Harvest the cells after treatment.

    • Stain with fluorescently labeled antibodies against cell surface markers of macrophage activation (e.g., CD86 for M1 pro-inflammatory phenotype).

    • Analyze the stained cells using a flow cytometer to quantify the expression of these markers.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the anti-inflammatory activity of a compound in a living organism.

  • Animals: Male or female Sprague-Dawley rats or Swiss albino mice of a specific weight range are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration:

    • Animals are divided into several groups: a vehicle control group, at least three treated groups receiving different doses of the test compound, and a positive control group (e.g., indomethacin).

    • The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the hind paw of each animal.

  • Measurement of Paw Edema:

    • The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated for each treated group compared to the control group.

Implicated Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through key intracellular signaling cascades that regulate the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process and are likely involved in the observed effects of alkylglycerols.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is a hallmark of the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation p_IkB P-IκB (Degradation) IkB->p_IkB NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB IκB-NF-κB (Inactive) p_IkB->NF_kB Release DNA DNA NF_kB_active->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene_Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK_p38 MAPKK (p38) (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (JNK) (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (ERK) (MEK1/2) MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPK MAPKK_p38->MAPK_p38 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK_p38->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Transcription_Factors MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK MAPK_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Overview of the three main MAPK signaling pathways.

Proposed Workflow for Investigating Dual Immunomodulatory Effects

Given the conflicting data, a systematic approach is required to elucidate the true immunomodulatory profile of this compound. The following workflow is proposed for future investigations.

Investigation_Workflow Start Investigate this compound's Immunomodulatory Profile In_Vitro_Screening In Vitro Screening: Primary Immune Cells (Macrophages, T-cells, etc.) Start->In_Vitro_Screening Dose_Response Dose-Response and Time-Course Analysis In_Vitro_Screening->Dose_Response Cytokine_Profiling Comprehensive Cytokine Profiling (Pro- and Anti-inflammatory) Dose_Response->Cytokine_Profiling Mechanism_of_Action Mechanism of Action Studies: NF-κB and MAPK Pathway Analysis Cytokine_Profiling->Mechanism_of_Action In_Vivo_Models In Vivo Models: - Acute Inflammation (Carrageenan) - Chronic Inflammation (e.g., Arthritis) Mechanism_of_Action->In_Vivo_Models Data_Analysis Integrated Data Analysis In_Vivo_Models->Data_Analysis Conclusion Conclusion on Pro- vs. Anti-inflammatory Profile Data_Analysis->Conclusion

References

The Influence of Batilol on Hematopoiesis and Immune Cell Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol, is a naturally occurring alkylglycerol found in shark liver oil and in smaller amounts in mammalian bone marrow and milk. Historically, this compound and related alkylglycerols have been investigated for their potential to stimulate the production of blood cells, a process known as hematopoiesis. This technical guide provides a comprehensive overview of the scientific literature on the effects of this compound on hematopoiesis and immune cell production, with a focus on quantitative data, experimental methodologies, and potential signaling pathways. While much of the foundational research in this area dates from the mid-20th century, the findings present intriguing possibilities for therapeutic applications, particularly in contexts of hematopoietic stress, such as radiation exposure.

The Effect of this compound on Hematopoiesis

Early studies, most notably by Linman and colleagues in the late 1950s, established that this compound has a stimulatory effect on multiple hematopoietic lineages in animal models. The primary findings from this body of research indicate that oral or parenteral administration of this compound can lead to increases in red blood cells, white blood cells, and platelets.

Quantitative Data on Hematopoietic Stimulation

Table 1: Reported Effects of this compound on Erythropoiesis in Rats

ParameterObservationNotes
Red Blood Cell CountErythrocytosis (Increased)Characterized by the production of microcytes (smaller red blood cells).
Reticulocyte CountReticulocytosis (Increased)Indicative of increased red blood cell production.
Hemoglobin/HematocritNo significant increaseThe increase in cell number is offset by the smaller size of the erythrocytes.

Table 2: Reported Effects of this compound on Leukopoiesis and Thrombopoiesis in Rats

Cell TypeObservationNotes
Total White Blood CellsLeukocytosis (Increased)Suggests a general stimulation of white blood cell production.
GranulocytesGranulocytosis (Increased)Implies a specific effect on the myeloid lineage.
PlateletsThrombocytosis (Increased)Indicates stimulation of megakaryopoiesis.
Experimental Protocols

The following is a generalized experimental protocol reconstructed from descriptions in the available literature for studying the hematopoietic effects of this compound in a rodent model.

Objective: To assess the in vivo effect of this compound on peripheral blood cell counts and bone marrow composition.

Materials:

  • This compound (Batyl Alcohol)

  • Vehicle for administration (e.g., cottonseed oil for oral gavage)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Hematology analyzer

  • Microscope and slides for blood smears and bone marrow cytology

  • Standard laboratory equipment for animal handling and dosing

Methodology:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide animals into a control group and one or more this compound treatment groups.

  • Dosing:

    • Control Group: Administer the vehicle (e.g., cottonseed oil) orally once daily.

    • Treatment Group(s): Administer this compound suspended in the vehicle at various doses (e.g., 25 mg/kg, 50 mg/kg) orally once daily.

  • Treatment Duration: Continue daily administration for a period of 2 to 4 weeks.

  • Blood Collection: Collect peripheral blood samples (e.g., from the tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.

  • Hematological Analysis:

    • Perform complete blood counts (CBC) to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.

    • Prepare and stain blood smears for morphological examination of blood cells.

  • Bone Marrow Analysis (Terminal Procedure):

    • At the end of the study, euthanize the animals and collect bone marrow from the femurs.

    • Perform bone marrow cell counts and cytological analysis to assess for myeloid hyperplasia.

  • Data Analysis: Compare the hematological parameters between the control and treatment groups using appropriate statistical methods.

Hematopoiesis_Stimulation_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping Dosing Preparation Dosing Preparation Grouping->Dosing Preparation Daily Dosing Daily Dosing Dosing Preparation->Daily Dosing 2-4 weeks Weekly Blood Collection Weekly Blood Collection Daily Dosing->Weekly Blood Collection Terminal Bone Marrow Collection Terminal Bone Marrow Collection Daily Dosing->Terminal Bone Marrow Collection Hematological Analysis Hematological Analysis Weekly Blood Collection->Hematological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Hematological Analysis->Data Analysis & Interpretation Bone Marrow Analysis Bone Marrow Analysis Terminal Bone Marrow Collection->Bone Marrow Analysis Bone Marrow Analysis->Data Analysis & Interpretation

Experimental workflow for assessing the hematopoietic effects of this compound.

The Effect of this compound on Immune Cell Production

The direct effects of this compound on immune cell production are less well-documented than its general hematopoietic-stimulatory properties. However, the broader class of alkylglycerols has been shown to possess immunomodulatory activities. The proposed mechanisms often involve the integration of alkylglycerols into cellular membranes and their subsequent metabolism into precursors of potent signaling lipids.

Potential Signaling Pathways

Two key signaling molecules that may be influenced by this compound are Platelet-Activating Factor (PAF) and diacylglycerol (DAG). This compound can be metabolized to form the backbone of ether lipids, which are precursors to both PAF and ether-linked DAG analogues.

Platelet-Activating Factor (PAF) Signaling: PAF is a potent phospholipid mediator involved in a wide range of inflammatory and immune responses. It can activate various immune cells, including platelets, neutrophils, and macrophages. As this compound can be incorporated into the precursors of PAF, it is plausible that it could modulate PAF synthesis and signaling, thereby influencing immune cell function.

PAF_Signaling_Hypothesis This compound This compound Alkyl-acyl-glycerol Alkyl-acyl-glycerol This compound->Alkyl-acyl-glycerol Metabolism 1-alkyl-2-acetyl-sn-glycerol 1-alkyl-2-acetyl-sn-glycerol Alkyl-acyl-glycerol->1-alkyl-2-acetyl-sn-glycerol Metabolism PAF PAF 1-alkyl-2-acetyl-sn-glycerol->PAF PAF Receptor PAF Receptor PAF->PAF Receptor Binds to Immune Cell Activation Immune Cell Activation PAF Receptor->Immune Cell Activation Activates

Hypothesized involvement of this compound in the PAF signaling pathway.

Diacylglycerol (DAG) Signaling: DAG is a second messenger that activates protein kinase C (PKC), a key enzyme in many signal transduction pathways involved in cell proliferation, differentiation, and activation. This compound can be a precursor to ether-linked DAG analogues, which may also modulate PKC activity and downstream signaling events in immune cells.

DAG_Signaling_Hypothesis This compound This compound Ether-linked Phospholipids Ether-linked Phospholipids This compound->Ether-linked Phospholipids Metabolism Ether-linked DAG Ether-linked DAG Ether-linked Phospholipids->Ether-linked DAG PLC PKC PKC Ether-linked DAG->PKC Activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling Immune Cell Response Immune Cell Response Downstream Signaling->Immune Cell Response

Hypothesized role of this compound in modulating DAG/PKC signaling.

Macrophage Activation

Some studies on alkylglycerols suggest they can activate macrophages, leading to enhanced phagocytosis. This effect may be indirect, possibly involving signaling crosstalk between macrophages and lymphocytes.

Table 3: Reported Effects of Alkylglycerols on Immune Cells

Immune Cell TypeObservationPotential Mechanism
MacrophagesIncreased phagocytic activityModulation of PAF/DAG signaling, indirect activation via lymphocytes.
Lymphocytes (T and B cells)Modulated proliferation and maturationAlteration of membrane lipid composition, influence on signaling pathways.

Conclusion

The available scientific literature, though largely historical, provides a foundation for understanding the biological effects of this compound. There is compelling evidence for its role as a hematopoietic stimulant, with observed increases in erythrocytes, leukocytes, and platelets in animal models. The immunomodulatory effects of this compound are less clearly defined but are plausibly linked to its role as a precursor for key signaling lipids such as Platelet-Activating Factor and diacylglycerol analogues.

For researchers and drug development professionals, this compound presents an interesting, albeit under-investigated, molecule. The historical data suggest potential therapeutic applications in conditions characterized by bone marrow suppression. However, a modern re-evaluation of this compound's efficacy and mechanism of action using contemporary molecular and cellular biology techniques is warranted. Future research should focus on obtaining precise quantitative data on its hematopoietic and immunomodulatory effects, elucidating the specific signaling pathways involved, and exploring its potential in preclinical models of disease.

The Role of Batilol in Membrane Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glycerol (B35011) ether lipid, is a naturally occurring compound found in shark liver oil and mammalian bone marrow.[1] While its biological activities have been a subject of interest, its precise role at the cellular membrane level remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and potential functions of this compound in influencing membrane structure and function. Drawing parallels from studies on similar long-chain alcohols and ether lipids, this document explores this compound's likely impact on membrane fluidity, the organization of lipid rafts, and the modulation of associated signaling pathways. Detailed experimental protocols are provided to facilitate further research into the membrane biophysics of this compound, alongside data tables summarizing the effects of related compounds on membrane properties to offer a comparative framework.

Introduction to this compound and Cell Membranes

This compound, also known as batyl alcohol or 1-O-octadecylglycerol, is an alkylglycerol characterized by an octadecyl group attached to the glycerol backbone via an ether linkage.[1][2] This ether bond makes this compound resistant to cleavage by lipases that typically hydrolyze ester-linked lipids.[1] Such stability suggests that this compound, when incorporated into cell membranes, could have long-lasting effects on their biophysical properties.

Cell membranes are dynamic, fluid structures primarily composed of a phospholipid bilayer.[3] Embedded within this bilayer are various proteins, cholesterol, and other lipids that collectively regulate cellular transport, signaling, and morphology. The fluid mosaic model describes the ability of membrane components to move laterally, a property known as membrane fluidity.[4] This fluidity is critical for numerous cellular functions and is influenced by factors such as temperature, lipid composition (e.g., saturation of fatty acid tails), and the presence of molecules like cholesterol.[5][6]

Specialized microdomains within the membrane, known as lipid rafts, are enriched in cholesterol and sphingolipids.[7][8][9] These regions are more ordered and less fluid than the surrounding bilayer and serve as platforms for organizing signaling proteins and receptors.[7][9][10][11] The integrity and composition of lipid rafts are crucial for various cellular processes, including signal transduction and protein trafficking.[7][9]

Potential Effects of this compound on Membrane Structure and Function

Direct experimental data on the effects of this compound on membrane structure and function are limited. However, based on studies of other long-chain alcohols and ether lipids, we can infer its potential roles.

Influence on Membrane Fluidity

Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties.[2][12][13][14][15] The insertion of these molecules can disrupt the packing of phospholipids, leading to changes in membrane fluidity. The effect of an alcohol on membrane fluidity can be complex and depends on its concentration and the initial state of the membrane. It is hypothesized that alkylglycerols like this compound, upon incorporation into membrane phospholipids, can modify physical properties such as membrane fluidity.[3][7]

Table 1: Effects of Various Alcohols on Membrane Fluidity

CompoundModel SystemTechniqueObserved Effect on FluidityReference
Benzyl alcoholVesicular bilayersX-ray diffraction, Optical, ElectricalIncreases thickness of solvent-containing bilayers, decreases thickness of "solvent-free" bilayers.[16][16]
Short-chain alcohols (C1-C6)Dimyristoylphosphatidylcholine bilayersNot SpecifiedCause volume increases when partitioning into bilayers.[2][2]
Long-chain alcohols (>C6)Dimyristoylphosphatidylcholine bilayersNot SpecifiedCause volume decreases when partitioning into bilayers.[2][2]
EthanolModel stratum corneum membranesDSC, Infrared and 2H NMR spectroscopyDisrupts packing and increases lipid motion at low concentrations; selectively extracts lipids at moderate concentrations.[17][17]
OctanolPhase-separated bilayerCoarse-grained Molecular Dynamics simulationsPreferentially partitions into the liquid-disordered phase.[18][18]
Dodecanol and HexadecanolSingle-phase membranesCoarse-grained Molecular Dynamics simulationsPreferentially partition into the liquid-ordered phase.[18][18]
Interaction with Lipid Rafts

The structure of this compound, with its long saturated alkyl chain, suggests a potential affinity for the ordered lipid environment of rafts. It is plausible that this compound could be incorporated into lipid rafts, thereby altering their composition, stability, and function. The disruption of lipid raft integrity has been shown to impact cellular signaling.[19]

Table 2: Compounds Affecting Lipid Raft Integrity

CompoundTargetEffect on Lipid RaftsReference
Methyl-β-cyclodextrin (MCD)CholesterolDisrupts raft integrity by depleting cholesterol.[19][19]
Sphingomyelinase (SMase)SphingomyelinDisrupts raft integrity by hydrolyzing sphingomyelin.[19][19]
MyriocinSphingolipid synthesisDisrupts raft integrity by inhibiting sphingolipid synthesis.[19][19]

Experimental Protocols for Investigating this compound-Membrane Interactions

To elucidate the specific effects of this compound on membrane structure and function, a combination of biophysical and cell-based assays is required. The following protocols are adapted from established methods and can be applied to the study of this compound.

Preparation of Liposomes (Model Membranes)

Liposomes are artificial vesicles that serve as excellent model systems for studying lipid bilayers.[20]

Protocol:

  • Lipid Film Hydration:

    • Prepare a lipid mixture of desired composition (e.g., DOPC, DPPC, cholesterol) in a round-bottom flask.

    • To study the effect of this compound, add it to the initial lipid mixture at various molar percentages.

    • Dissolve the lipids and this compound in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, Tris-HCl) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion (for LUVs):

    • To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion 10-20 times.

  • Characterization:

    • Determine the size distribution of the prepared liposomes using Dynamic Light Scattering (DLS).

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure changes in membrane fluidity. It utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), that insert into the lipid bilayer.[21][22][23]

Protocol:

  • Probe Labeling:

    • Prepare liposomes with and without this compound as described in section 3.1.

    • Incubate the liposome (B1194612) suspension with a fluorescent probe (e.g., DPH or TMA-DPH) at a low molar ratio (e.g., 1:500 probe:lipid) for at least 30 minutes at a temperature above the lipid phase transition.

  • Anisotropy Measurement:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane at the probe's emission wavelength (e.g., ~430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the grating correction factor.

  • Data Analysis:

    • A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more ordered, less fluid membrane.

    • Compare the anisotropy values of liposomes containing this compound to control liposomes.

Isolation of Lipid Rafts (Detergent-Resistant Membranes)

Lipid rafts can be isolated based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.[9][24][25][26][27][28]

Protocol:

  • Cell Lysis:

    • Culture cells of interest and treat with this compound at desired concentrations and durations.

    • Wash cells with ice-cold PBS and lyse them in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Brij-96) and protease inhibitors.

    • Incubate the lysate on ice for 30 minutes.

  • Sucrose (B13894) Density Gradient Ultracentrifugation:

    • Mix the cell lysate with a high-concentration sucrose solution (e.g., 80%) to achieve a final sucrose concentration of ~40%.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with layers of decreasing sucrose concentrations (e.g., 30% and 5%).

    • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection and Analysis:

    • Lipid rafts will float to the interface between the lower density sucrose layers.

    • Carefully collect fractions from the top of the gradient.

    • Analyze the fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and proteins of interest by Western blotting.

    • Compare the distribution of proteins in this compound-treated versus untreated cells.

Signaling Pathways Potentially Modulated by this compound

By altering membrane fluidity and lipid raft organization, this compound could influence the activity of various membrane-associated signaling pathways.

Receptor-Mediated Signaling

The clustering of receptors and signaling molecules within lipid rafts is critical for the initiation and propagation of many signaling cascades.[3][14][29][30] If this compound disrupts or remodels these rafts, it could modulate signaling pathways such as:

  • Growth Factor Receptor Signaling: Receptors for growth factors like EGF and PDGF are often localized to lipid rafts. Changes in raft integrity can affect receptor dimerization and downstream signaling.

  • G-Protein Coupled Receptor (GPCR) Signaling: The localization and function of many GPCRs and their associated G-proteins are dependent on the lipid environment.

Receptor_Signaling cluster_membrane Plasma Membrane This compound This compound Membrane Membrane Fluidity / Lipid Rafts This compound->Membrane alters Receptor Receptor (e.g., RTK, GPCR) Membrane->Receptor modulates clustering and activity Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signal_Transduction->Cellular_Response leads to

Caption: Potential influence of this compound on receptor-mediated signaling pathways.

Experimental Workflow for Studying Signaling

To investigate the impact of this compound on a specific signaling pathway, the following workflow can be employed.

Experimental_Workflow A Cell Culture (e.g., Cancer cell line) B Treatment with this compound (various concentrations and times) A->B C Stimulation (e.g., with a growth factor) B->C D Cell Lysis C->D E Western Blot Analysis D->E F Analysis of Phosphorylated Signaling Proteins (e.g., p-Akt, p-ERK) E->F G Quantification and Statistical Analysis F->G

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

Conclusion and Future Directions

This compound, as a stable ether lipid, has the potential to significantly influence the structure and function of cellular membranes. While direct experimental evidence is currently limited, its structural similarity to other long-chain alcohols and its classification as an alkylglycerol strongly suggest that it may alter membrane fluidity and the organization of lipid rafts. Such modifications would have profound implications for a variety of cellular processes, particularly signal transduction.

Future research should focus on systematically characterizing the biophysical interactions of this compound with model membranes using the techniques outlined in this guide. Quantitative studies are needed to determine its partition coefficient into lipid bilayers, its effect on lipid packing and phase behavior, and its specific interactions with lipid raft components. Furthermore, cell-based studies are crucial to elucidate how these membrane-level effects translate into changes in cellular signaling and function. A deeper understanding of the role of this compound in membrane biology will not only advance our fundamental knowledge of cell membranes but may also open new avenues for its therapeutic application.

References

Batyl Alcohol: A Comprehensive Technical Guide on its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Batyl alcohol (1-O-octadecyl-rac-glycerol), a naturally occurring alkylglycerol with a rich history of scientific investigation. From its initial discovery in shark liver oil to its contemporary research in various biomedical fields, this document outlines the key milestones in understanding its chemical properties, biological functions, and therapeutic potential. The guide details its role as a crucial precursor in the biosynthesis of plasmalogens, its hematopoietic and immunomodulatory effects, and the experimental methodologies employed to elucidate these properties. Quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Batyl alcohol, a glyceryl ether, has been a subject of scientific interest for its diverse biological activities. Initially isolated from marine sources, it is now recognized for its presence in mammalian tissues, including bone marrow and breast milk[1]. Its unique chemical structure, featuring a stable ether linkage, distinguishes it from the more common acylglycerols and imparts specific biochemical properties. This guide will delve into the historical context of its discovery, its chemical and physical characteristics, and the evolution of research into its physiological roles and potential therapeutic applications.

Discovery and History

The discovery of Batyl alcohol is intrinsically linked to the study of marine lipids, particularly those from shark liver oil. The name "Batyl" is derived from the order Batoidea, which includes rays, highlighting its early association with these cartilaginous fish[2][3].

Early Isolation and Structural Elucidation:

Initial investigations into the unsaponifiable fraction of shark liver oil led to the isolation of a group of ether lipids, among which was Batyl alcohol[2][3]. Early researchers noted its resistance to saponification, a key characteristic that differentiated it from triglycerides. Through chemical degradation and spectroscopic analysis, its structure was elucidated as 1-O-octadecyl-rac-glycerol.

Milestones in Batyl Alcohol Research:

  • Early 20th Century: Initial isolation from shark liver oil and structural characterization.

  • Mid-20th Century: Recognition of its presence in hematopoietic tissues like bone marrow, leading to investigations into its role in blood cell formation.

  • Late 20th Century: Elucidation of its role as a precursor in the biosynthesis of plasmalogens, a critical class of ether phospholipids (B1166683).

  • 21st Century: Renewed interest in its therapeutic potential, particularly in the context of plasmalogen deficiency disorders and its immunomodulatory properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Batyl alcohol is essential for its application in research and drug development.

Quantitative Data

The following table summarizes the key quantitative data for Batyl alcohol:

PropertyValueReference(s)
Molecular Formula C₂₁H₄₄O₃[4][5]
Molecular Weight 344.57 g/mol [4][5]
CAS Number 544-62-7 (racemic)[2][3]
Appearance Colorless to white crystalline solid[2]
Melting Point 70-73 °C[4][6]
Boiling Point 215–220 °C at 2 mmHg; 471.1 °C at 760 mmHg[3][4]
Density 0.914 g/cm³[4]
Refractive Index 1.464[4]
Solubility Soluble in DMSO, acetone (B3395972), benzene, and methanol. Slightly soluble in hexane (B92381) and water. Insoluble in cold water.[2][4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.86 (m, 1H), 3.71 (dd, J=11.4, 3.7 Hz, 1H), 3.64 (dd, J=11.4, 5.5 Hz, 1H), 3.51 (t, J=6.6 Hz, 2H), 3.46 (t, J=6.6 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.25 (s, 30H), 0.88 (t, J=6.8 Hz, 3H)[7]
Mass Spectrometry Molecular Ion (m/z): 344[7][8]

Experimental Protocols

This section provides an overview of key experimental methodologies related to Batyl alcohol research.

Isolation of Batyl Alcohol from Shark Liver Oil

The isolation of Batyl alcohol from the complex lipid mixture of shark liver oil typically involves several steps to remove triglycerides, squalene, and other unsaponifiable components.

Protocol Overview:

  • Saponification: The oil is treated with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the ester bonds of triglycerides, forming soaps of fatty acids. Batyl alcohol, being an ether, remains intact.

  • Extraction of Unsaponifiable Matter: The unsaponifiable fraction, containing Batyl alcohol, cholesterol, and squalene, is extracted from the saponified mixture using an organic solvent like diethyl ether or hexane.

  • Chromatographic Purification: The unsaponifiable extract is then subjected to column chromatography to separate its components.

    • Adsorbent: Silica gel or alumina.

    • Elution: A gradient of solvents, starting with non-polar solvents (e.g., hexane) to elute squalene, followed by solvents of increasing polarity (e.g., hexane/diethyl ether mixtures) to elute cholesterol and finally Batyl alcohol.

  • Crystallization: The fractions containing Batyl alcohol are pooled, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., acetone or ethanol).

Chemical Synthesis of Batyl Alcohol

The chemical synthesis of Batyl alcohol allows for the production of a pure, well-characterized compound for research purposes. A common synthetic route is the Williamson ether synthesis.

Protocol Overview:

  • Protection of Glycerol (B35011): Two of the hydroxyl groups of glycerol are protected, for example, by reacting it with acetone to form solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

  • Ether Formation: The remaining free hydroxyl group of solketal is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an octadecyl halide (e.g., 1-bromooctadecane) to form the ether linkage.

  • Deprotection: The protecting group is removed by acid hydrolysis (e.g., with dilute hydrochloric acid) to yield Batyl alcohol.

  • Purification: The synthesized Batyl alcohol is purified by column chromatography and/or recrystallization.

In Vitro Anti-Inflammatory Assay

The anti-inflammatory properties of Batyl alcohol can be assessed using various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Overview (Nitric Oxide Production Assay):

  • Cell Culture: RAW 264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of Batyl alcohol (dissolved in a suitable solvent like DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The reduction in nitrite production in the presence of Batyl alcohol, compared to the LPS-stimulated control, indicates its anti-inflammatory activity.

Signaling Pathways and Biological Functions

Batyl alcohol participates in crucial cellular processes, most notably as a precursor in the biosynthesis of plasmalogens and in modulating immune responses.

Plasmalogen Biosynthesis Pathway

Batyl alcohol is a key intermediate in the de novo synthesis of plasmalogens, a class of ether phospholipids that are abundant in cell membranes, particularly in the nervous and cardiovascular systems.

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-glycerol-3-phosphate Alkyl_DHAP->Alkyl_G3P DHAP Reductase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA->Fatty_Alcohol FAR1 Fatty_Alcohol->Alkyl_DHAP Alkyl_Acyl_G3P 1-Alkyl-2-acyl-glycerol-3-phosphate Alkyl_G3P->Alkyl_Acyl_G3P AGPAT Alkyl_Acyl_Glycerol 1-Alkyl-2-acyl-glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Phosphatase Plasmenyl_PE Plasmenylethanolamine (Plasmalogen) Alkyl_Acyl_Glycerol->Plasmenyl_PE Ethanolamine phosphotransferase Batyl_Alcohol Batyl Alcohol (1-Alkyl-glycerol) Plasmenyl_PE->Batyl_Alcohol Desaturase Immunomodulation_Workflow Batyl_Alcohol Batyl Alcohol Membrane Cell Membrane Incorporation Batyl_Alcohol->Membrane Fluidity Altered Membrane Fluidity Membrane->Fluidity Receptor Modulation of Membrane Receptors Membrane->Receptor Signaling Altered Intracellular Signaling Cascades Fluidity->Signaling Receptor->Signaling Cytokine Modulation of Cytokine Production Signaling->Cytokine Immune_Response Modulated Immune Response Cytokine->Immune_Response

References

Batilol: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batilol, a naturally occurring 1-O-alkylglycerol, has emerged as a compound of significant interest for its potential therapeutic applications. As part of the broader class of alkylglycerols found in sources such as shark liver oil, this compound and its structural analogs have demonstrated a range of biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic promise, consolidating available preclinical data, outlining detailed experimental methodologies for its investigation, and visualizing its proposed mechanisms of action. While direct quantitative data for this compound is limited, this guide synthesizes information from closely related alkylglycerols, such as chimyl alcohol and selachyl alcohol, to provide a robust framework for future research and development.

Introduction

This compound (1-O-octadecyl-sn-glycerol) is a glyceryl ether with a long-chain alkyl group attached to the glycerol (B35011) backbone. Historically, alkylglycerols derived from shark liver oil have been used in Scandinavian folk medicine for the treatment of cancers and to boost the immune system.[1][2] Modern preclinical research has begun to elucidate the scientific basis for these traditional uses, suggesting that this compound and related compounds may exert their effects through the modulation of key cellular signaling pathways involved in cancer progression and inflammation. This document serves as a technical resource for researchers and drug development professionals, aiming to accelerate the investigation of this compound as a potential therapeutic agent.

Preclinical Data

The therapeutic potential of this compound and other alkylglycerols has been investigated in various in vitro and in vivo models. The following tables summarize the available quantitative data. It is important to note that much of the existing research has been conducted on mixtures of natural alkylglycerols or on this compound's close structural analogs.

Anti-Cancer Activity
Compound/MixtureCancer ModelAssay TypeEndpointResultCitation
Natural AlkylglycerolsLewis Lung Carcinoma (in vivo)Tumor Growth and MetastasisMetastasis Dissemination64 ± 8% reduction[3][4]
Natural AlkylglycerolsLewis Lung Carcinoma (in vivo)Tumor GrowthSignificant reduction in tumor growth[3]
Selachyl Alcohol AnalogsHuman Umbilical Vein Endothelial Cells (HUVEC) (in vitro)Cytotoxicity (MTT Assay)Toxicity Threshold≥ 12 μM[5]
Perillyl AlcoholHuman Breast Cancer Cells (in vivo)Orthotopic Tumor GrowthTumor Growth and MetastasisSuppression of primary tumor growth and inhibition of metastatic spread[6]
Perillyl AlcoholPancreatic Carcinoma (in vivo, hamsters)Tumor GrowthTumor GrowthSignificant reduction in tumor growth[6]
Perillyl AlcoholHepG2 (human liver cancer) cell line (in vitro)Cytotoxicity (XTT assay)IC50409.2 μg/mL
Dehydroperillic acid (metabolite of perillyl alcohol)A549 (human lung cancer) cell line (in vitro)Cytotoxicity (XTT assay)IC50125 μg/mL
Immunomodulatory and Anti-inflammatory Activity
CompoundModelAssay TypeEndpointResultCitation
Chimyl AlcoholMouse Macrophage Cell Line (RAW 264.7) (in vitro)Macrophage ActivationPro-inflammatory MarkersIncreased ROS/NO production and CD86 expression[7]
AlkylglycerolsMouse Peritoneal Cells (in vitro)Macrophage ActivationPhagocytosisEnhanced Fc-receptor-mediated ingestion activity[5]
Cinnamyl AlcoholSepsis-induced mice (in vivo)Inflammatory Cytokine LevelsIL-1β and IL-18Significantly decreased concentrations[1]

Proposed Mechanisms of Action & Signaling Pathways

The biological effects of this compound and related alkylglycerols are believed to be mediated through their influence on several key signaling pathways. The primary proposed mechanisms include the modulation of pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols are structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). It is hypothesized that this compound may act as a competitive inhibitor of PKC, thereby interfering with downstream signaling cascades that promote cell proliferation.[1][8][9]

PKC_Inhibition DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates This compound This compound This compound->PKC Inhibits Proliferation Cell Proliferation PKC->Proliferation Promotes

Proposed inhibition of Protein Kinase C (PKC) by this compound.
Modulation of NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some studies suggest that certain natural compounds can suppress NF-κB activation.[10][11] While direct evidence for this compound is pending, it is a plausible mechanism for its anti-inflammatory and anti-cancer effects.

NFkB_Modulation cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits (Proposed)

Proposed modulation of the NF-κB signaling pathway by this compound.
PI3K/Akt Pathway Interference

The PI3K/Akt pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a common strategy in cancer therapy.[12][13][14] The potential for this compound to interfere with this pathway warrants investigation.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits (Proposed)

Proposed interference of this compound with the PI3K/Akt pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a murine xenograft model.

Materials:

  • This compound

  • Appropriate vehicle for in vivo administration

  • Cancer cell line for tumor induction

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition.

Macrophage Activation Assay

This protocol is designed to assess the immunomodulatory effects of this compound on macrophage activation.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium.

  • Treatment: Treat the cells with different concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-stimulated control group.

Conclusion and Future Directions

The available preclinical data, primarily from studies on related alkylglycerols, suggest that this compound holds significant promise as a therapeutic agent, particularly in the fields of oncology and immunology. Its proposed mechanisms of action, including the modulation of key signaling pathways like PKC, NF-κB, and PI3K/Akt, provide a strong rationale for its further development.

However, a critical need exists for more comprehensive research focused specifically on this compound. Future studies should aim to:

  • Determine the IC50 values of this compound against a broad panel of cancer cell lines.

  • Conduct robust in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound as a monotherapy and in combination with existing cancer treatments.

  • Elucidate the precise molecular mechanisms underlying this compound's anti-inflammatory and immunomodulatory effects.

  • Investigate the pharmacokinetics and bioavailability of this compound to optimize dosing and delivery strategies.

By addressing these key research questions, the scientific and medical communities can fully unlock the therapeutic potential of this compound and pave the way for its clinical translation.

References

Batylol in Shark Liver Oil and Bone Marrow: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batylol, a naturally occurring 1-O-alkylglycerol, is a significant bioactive compound found in shark liver oil and is also a component of mammalian bone marrow. This technical guide provides an in-depth overview of batylol, focusing on its quantitative presence in these sources, detailed experimental protocols for investigating its biological activities, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of batylol.

Introduction

Batylol, chemically known as (2S)-3-(octadecyloxy)propane-1,2-diol, is a member of the alkylglycerol (AKG) class of ether lipids. For centuries, shark liver oil, a rich source of AKGs including batylol, has been utilized in folk medicine for its purported health benefits, including wound healing and immune system enhancement[1]. Modern scientific research has begun to elucidate the mechanisms behind these effects, attributing them in part to the unique properties of alkylglycerols.

AKGs are naturally present in hematopoietic organs such as the bone marrow, spleen, and liver, as well as in human milk, suggesting their fundamental role in physiological processes[2][3]. Batylol, as a specific saturated AKG (18:0), has garnered interest for its potential therapeutic applications, including immunomodulation, anti-tumor activities, and stimulation of hematopoiesis[4][5]. This guide aims to consolidate the current knowledge on batylol, providing a technical framework for its further investigation.

Quantitative Analysis of Batylol

The concentration of batylol and other alkylglycerols can vary significantly depending on the shark species and the specific tissue being analyzed. While data on the precise concentration of batylol in bone marrow is limited, the overall composition of alkylglycerols has been studied.

Table 1: Alkylglycerol Composition in Shark Liver Oil and Human Bone Marrow
SourceAlkylglycerol (Chain Length:Double Bonds)Concentration/PercentageReference
Shark Liver Oil
Centrophorus squamosus (Greenland Shark)12:01-2%[2]
14:01-3%[2]
16:0 (Chimyl alcohol)9-13%[2]
16:1 n-711-13%[2]
18:0 (Batylol) 1-5% [2]
18:1 n-9 (Selachyl alcohol)54-68%[2]
18:1 n-74-6%[2]
Carcharhinus falciformisDiacylglyceryl ethers (DAGE)-[6]
Triacylglycerols (TAG)56.9% of total lipid[7]
Galeocerdo cuvierDiacyl-monoalkylglycerols (DMAG)29.8% of total lipid[7]
Human Bone Marrow 14:02.0%[3]
16:0 (Chimyl alcohol)29.4%[3]
18:0 (Batylol) 24.6% [3]
18:1 (Selachyl alcohol)16.7%[3]
20:13.2%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological effects of batylol.

Extraction and Quantification of Batylol from Shark Liver Oil

Objective: To isolate and quantify batylol from a shark liver oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantitative analysis of alkylglycerols.

  • Saponification: The oil sample is saponified to release the alkylglycerols from their esterified forms (diacylglyceryl ethers). This is typically achieved by heating the oil with an alcoholic solution of potassium hydroxide.

  • Extraction of Unsaponifiable Matter: The unsaponifiable matter, which contains the alkylglycerols, is extracted from the saponified mixture using a non-polar solvent like hexane (B92381) or diethyl ether.

  • Derivatization: The hydroxyl groups of the alkylglycerols are derivatized to make them more volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

    • GC Column: A non-polar capillary column is typically used.

    • Temperature Program: An appropriate temperature gradient is applied to separate the different alkylglycerol derivatives based on their boiling points.

    • MS Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode to identify and quantify the batylol derivative based on its specific mass spectrum and retention time, compared to a known batylol standard.

In Vitro Hematopoiesis Assay: Colony-Forming Unit (CFU) Assay

Objective: To assess the effect of batylol on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow.

Methodology:

  • Bone Marrow Cell Isolation: Isolate bone marrow cells from the femurs and tibias of a model organism (e.g., mouse). Create a single-cell suspension.

  • Cell Culture:

    • Prepare a methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., GM-CSF for granulocyte-macrophage colonies, EPO for erythroid colonies).

    • Add the isolated bone marrow cells to the medium at a specific density.

    • Prepare different concentrations of batylol (dissolved in a suitable solvent, with a vehicle control) to be tested. Add the batylol solutions to the cell cultures.

  • Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Colony Counting and Identification: After the incubation period, count and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.

  • Data Analysis: Compare the number and type of colonies in the batylol-treated groups to the vehicle control group to determine the effect of batylol on hematopoietic progenitor cell proliferation and differentiation.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the pro- or anti-angiogenic effects of batylol in a living system.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • Windowing the Egg: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Sample Application: On embryonic day 7 or 8, place a sterile carrier (e.g., a small filter disk or a silicone ring) onto the CAM. Apply a specific dose of batylol (dissolved in a biocompatible solvent) onto the carrier. A vehicle control is applied to a separate set of eggs.

  • Incubation and Observation: Reseal the window and continue incubation. Observe the development of blood vessels in the CAM daily.

  • Quantification of Angiogenesis: On embryonic day 10 or 12, quantify the angiogenic response. This can be done by:

    • Image Analysis: Capturing images of the CAM and analyzing the number of blood vessel branch points, vessel length, and vessel density within a defined area around the carrier.

    • Scoring: Using a semi-quantitative scoring system to assess the degree of vessel growth towards the sample.

  • Data Analysis: Compare the angiogenic response in the batylol-treated eggs to the control eggs.

Macrophage Activation Assays

Objective: To determine if batylol modulates the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in a 96-well plate.

  • Cell Treatment:

    • Pre-treat the macrophages with various concentrations of batylol for a specified period.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include control groups (untreated, LPS only, batylol only).

  • Nitrite (B80452) Measurement (Griess Assay): After 24-48 hours of stimulation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The Griess reaction involves a two-step diazotization reaction that results in a colored product, which can be quantified spectrophotometrically at ~540 nm.

  • Data Analysis: Compare the nitrite concentrations in the supernatants of the different treatment groups to determine the effect of batylol on LPS-induced NO production.

Objective: To assess the effect of batylol on the phagocytic capacity of macrophages.

Methodology:

  • Macrophage Culture: Plate macrophages in a multi-well plate.

  • Cell Treatment: Treat the macrophages with different concentrations of batylol or a vehicle control for a defined period.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., fluorescent beads or pHrodo™ E. coli BioParticles™) to the macrophage cultures and incubate to allow for phagocytosis.

  • Quantification:

    • Flow Cytometry: After the incubation period, wash the cells to remove non-ingested particles. Detach the cells and analyze them using a flow cytometer. The intensity of the fluorescence per cell is proportional to the number of ingested particles.

    • Fluorescence Microscopy: Alternatively, after washing, fix the cells and visualize them under a fluorescence microscope. The number of fluorescent particles per cell can be counted.

  • Data Analysis: Compare the phagocytic activity (e.g., percentage of phagocytic cells, mean fluorescence intensity) between the batylol-treated and control groups.

Signaling Pathways and Visualizations

Batylol, as an alkylglycerol, is structurally similar to diacylglycerol (DAG), a crucial second messenger in various signaling pathways. It is hypothesized that batylol may act as a DAG analog, thereby influencing downstream signaling events, particularly those mediated by Protein Kinase C (PKC).

Proposed Mechanism of Batylol in DAG/PKC Signaling

Alkylglycerols can be incorporated into cell membranes and may act as analogs of diacylglycerol (DAG). This can lead to the inhibition of Protein Kinase C (PKC) activation.

Batylol_PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) PKC_active->Downstream Phosphorylates Targets Batylol_mem Batylol (incorporated) Batylol_mem->PKC_inactive Competitively Inhibits Activation by DAG Receptor Cell Surface Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Proposed mechanism of batylol as a competitive inhibitor of DAG-mediated PKC activation.

Experimental Workflow for Investigating Batylol's Effect on Hematopoiesis

The following diagram illustrates a typical workflow for studying the impact of batylol on hematopoietic stem and progenitor cells.

Batylol_Hematopoiesis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results BM_Isolation Isolate Bone Marrow Cells (e.g., from mouse femur) Cell_Suspension Prepare Single-Cell Suspension BM_Isolation->Cell_Suspension CFU_Assay Plate cells in Methylcellulose with Cytokines Cell_Suspension->CFU_Assay Batylol_Treatment Add Batylol (various concentrations) + Vehicle Control CFU_Assay->Batylol_Treatment Incubation Incubate for 7-14 days (37°C, 5% CO2) Batylol_Treatment->Incubation Colony_Counting Count and Identify Colonies (CFU-GM, BFU-E, etc.) under Microscope Incubation->Colony_Counting Flow_Cytometry Flow Cytometry Analysis (optional, for specific progenitor populations) Incubation->Flow_Cytometry Data_Analysis Compare Colony Numbers between Batylol-treated and Control Groups Colony_Counting->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Determine Effect of Batylol on Hematopoiesis Data_Analysis->Conclusion

Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay to assess batylol's effect on hematopoiesis.

Conclusion

Batylol, a key alkylglycerol in shark liver oil and a natural component of bone marrow, demonstrates significant potential for therapeutic applications. This guide has provided a consolidated resource for researchers, offering quantitative data, detailed experimental protocols, and insights into its potential mechanism of action. Further investigation into the precise quantification of batylol in various tissues and the elucidation of its complex signaling interactions will be crucial for the development of novel batylol-based therapeutics. The methodologies and information presented herein are intended to facilitate and guide these future research endeavors.

References

Unveiling the Physiological Landscape of Dietary Batilol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Batilol, also known as batyl alcohol, is a naturally occurring alkylglycerol found in high concentrations in shark liver oil and in smaller amounts in human bone marrow and breast milk. Historically used in Scandinavian folk medicine, recent scientific inquiry has begun to elucidate the diverse physiological effects of this dietary lipid. This technical guide provides a comprehensive overview of the current understanding of the physiological and cellular effects of dietary this compound, with a focus on its immunomodulatory, anti-neoplastic, and hematopoietic activities. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

This compound (1-O-octadecyl-sn-glycerol) is a member of the alkylglycerol class of ether lipids. Unlike triglycerides, which are esters of glycerol (B35011) and fatty acids, ether lipids possess an alkyl group attached to the glycerol backbone via an ether linkage. This structural distinction confers unique biochemical properties and physiological activities. This guide synthesizes the available scientific literature on the effects of dietary this compound, presenting a technical resource for the scientific community.

Physiological Effects of Dietary this compound

Dietary supplementation with this compound has been shown to elicit a range of physiological responses, primarily impacting the immune system, tumorigenesis, and hematopoiesis.

Immunomodulatory Effects: Macrophage Activation

This compound has been demonstrated to modulate the activity of macrophages, key cells of the innate immune system. While direct quantitative data on this compound's effect on cytokine production is limited, studies on the effects of alcohol on macrophage function provide some context. For instance, in lipopolysaccharide (LPS)-stimulated whole blood, ethanol (B145695) has been shown to decrease the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in a dose-dependent manner. It is important to note that these studies were conducted with ethanol, not this compound, and the direct impact of this compound on macrophage cytokine profiles requires further investigation.

Anti-Neoplastic and Anti-Metastatic Activity
Hematopoietic Effects

This compound has been reported to stimulate hematopoiesis, the process of blood cell formation. Early studies indicated that administration of Batyl alcohol could lead to an increase in leukocytes and platelets. However, specific quantitative data from recent, well-controlled in vivo studies detailing the dose-dependent effects of dietary this compound on differential leukocyte counts (neutrophils, monocytes, lymphocytes) and platelet numbers is limited in the current body of scientific literature.

Cardiac Effects: Rescue of Conduction Abnormalities

In a preclinical model of plasmalogen deficiency, which can lead to cardiac conduction defects, dietary supplementation with this compound demonstrated a significant therapeutic effect.

Table 1: Effect of Dietary this compound on Cardiac Conduction in a Mouse Model of Plasmalogen Deficiency [1]

Treatment GroupQRS Duration (ms) - BeforeQRS Duration (ms) - AfterChange in QRS Duration (ms)
Knockout + this compound14.5 ± 0.512.8 ± 0.4-1.7 ± 0.3
Knockout Control14.3 ± 0.614.6 ± 0.5+0.3 ± 0.4
Wild-Type + this compound12.5 ± 0.312.6 ± 0.3+0.1 ± 0.2
Wild-Type Control12.4 ± 0.412.5 ± 0.3+0.1 ± 0.2

Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to investigate the effects of this compound.

In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of orally administered this compound in a murine model.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-gauge, 1.5-inch)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Analytical standards of this compound

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer a single dose of this compound suspension to the mice via oral gavage. A typical volume for a 25g mouse is 100-200 µL.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Immediately transfer blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma matrix.

    • LC-MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS method with an appropriate internal standard.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Macrophage Activation Assay

Objective: To assess the effect of this compound on cytokine production by macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • To investigate the effect on stimulated macrophages, co-treat with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express cytokine concentrations as pg/mL and compare the levels between different treatment groups.

In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of specific PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCβ, PKCγ)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (containing lipids for PKC activation, e.g., phosphatidylserine (B164497) and diacylglycerol)

  • This compound

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Assay Preparation: In a microplate, combine the assay buffer, PKC substrate peptide, and various concentrations of this compound. Include a control with no this compound.

  • Enzyme Addition: Add the specific PKC isoform to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Readout: Measure the fluorescence of the phosphorylated substrate using a microplate reader. The increase in fluorescence is proportional to PKC activity.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways

This compound's physiological effects are mediated through its interaction with key cellular signaling pathways.

Platelet-Activating Factor (PAF) Biosynthesis Pathway

This compound serves as a precursor in the de novo biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and platelet aggregation.

PAF_Biosynthesis cluster_denovo De Novo Pathway cluster_remodeling Remodeling Pathway This compound This compound Alkyl_acetyl_G 1-O-alkyl-2-acetyl-sn-glycerol This compound->Alkyl_acetyl_G Multiple Steps PAF Platelet-Activating Factor Alkyl_acetyl_G->PAF CDP-choline phosphotransferase Lyso_PAF Lyso-PAF Lyso_PAF->PAF LPCAT Alkyl_acyl_GPC 1-O-alkyl-2-acyl-GPC Alkyl_acyl_GPC->Lyso_PAF PLA2

PAF Biosynthesis Pathways
Protein Kinase C (PKC) Inhibition

Alcohols, including this compound, have been suggested to inhibit Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling processes. The proposed mechanism involves the interaction of the alcohol with the C1 domain of PKC, which normally binds diacylglycerol (DAG). This competitive interaction can prevent the activation of PKC. The precise molecular interactions between this compound and specific PKC isoforms require further elucidation.

PKC_Inhibition PKC Protein Kinase C (Inactive) PKC_active Protein Kinase C (Active) PKC->PKC_active Activation Downstream Downstream Signaling PKC_active->Downstream DAG Diacylglycerol (DAG) DAG->PKC Binds to C1 domain This compound This compound This compound->PKC Competitively binds to C1 domain

References

Methodological & Application

Application Notes and Protocols for the Extraction of Batyl Alcohol from Shark Liver Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batyl alcohol (1-O-octadecylglycerol) is a naturally occurring alkylglycerol found in high concentrations in the liver oil of certain shark species.[1][2] It belongs to a class of ether lipids that are components of some lipid membranes.[3] Batyl alcohol and other related alkylglycerols have garnered significant interest in the scientific community for their potential immunomodulatory, anti-inflammatory, and anti-tumor activities.[4][5] As a result, robust and well-defined protocols for its extraction and purification are essential for research and development in the pharmaceutical and nutraceutical industries.

This document provides a detailed protocol for the extraction, purification, and analysis of batyl alcohol from shark liver oil. The methodology is based on a combination of classical lipid chemistry techniques, including saponification, column chromatography, and recrystallization, followed by modern analytical methods for purity assessment.

Composition of Shark Liver Oil

Shark liver oil is a complex mixture of lipids. The composition can vary significantly depending on the shark species. The primary components include triglycerides (TAGs), diacylglyceryl ethers (DAGEs), squalene (B77637), cholesterol, and a variety of alkylglycerols, including batyl alcohol (saturated), chimyl alcohol (saturated), and selachyl alcohol (unsaturated).[6][7] The unsaponifiable matter of some deep-sea shark liver oils can be as high as 60%, containing a significant percentage of squalene and alkylglycerols.[6]

Table 1: Typical Composition of Shark Liver Oil (from Centrophorus squamosus) [6]

ComponentPercentage (%)
Unsaponifiable Matter60
Squalene45
Cholesterol4.5
Alkylglycerols (total)10

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of batyl alcohol from shark liver oil.

Stage 1: Saponification of Shark Liver Oil

Objective: To hydrolyze the ester linkages in triglycerides and other saponifiable lipids, separating them from the unsaponifiable matter which contains batyl alcohol.

Principle: Saponification is the hydrolysis of esters using a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to produce glycerol (B35011) and fatty acid salts (soap).[8] Alkylglycerols like batyl alcohol have an ether linkage that is resistant to alkaline hydrolysis and will remain in the unsaponifiable fraction.[3]

Materials:

  • Crude Shark Liver Oil

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Diethyl ether or Petroleum ether

  • Distilled water

  • Separatory funnel

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 100 g of crude shark liver oil in 500 mL of 95% ethanol.

  • Prepare a solution of 50 g of KOH in 100 mL of distilled water. Caution: The dissolution of KOH is highly exothermic.

  • Slowly add the KOH solution to the oil-ethanol mixture while stirring.

  • Attach a reflux condenser and heat the mixture to gentle boiling for 2 hours with continuous stirring. The solution should become homogenous, indicating the completion of saponification.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 500 mL of distilled water and 500 mL of diethyl ether to the separatory funnel.

  • Shake the funnel vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The upper ethereal layer contains the unsaponifiable matter, while the lower aqueous-alcoholic layer contains the soaps and glycerol.

  • Drain the lower aqueous layer.

  • Wash the ether layer with three successive 250 mL portions of distilled water to remove any remaining soap.

  • Collect the ether layer and dry it over anhydrous sodium sulfate (B86663).

  • Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure to obtain the crude unsaponifiable matter.

Stage 2: Purification by Silica (B1680970) Gel Column Chromatography

Objective: To separate batyl alcohol from other components of the unsaponifiable matter, primarily squalene and cholesterol.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.[9] Squalene, being a non-polar hydrocarbon, will elute first with a non-polar solvent, followed by the more polar cholesterol, and finally the most polar alkylglycerols.[6]

Materials:

  • Crude unsaponifiable matter

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Diethyl ether

  • Glass chromatography column

  • Fraction collector or collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column. The amount of silica gel should be 20-50 times the weight of the crude unsaponifiable matter.[10]

  • Dissolve the crude unsaponifiable matter in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with pure hexane. This will elute the squalene. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Gradually increase the polarity of the mobile phase by adding diethyl ether to the hexane. A step gradient can be used (e.g., 95:5, 90:10, 80:20 hexane:diethyl ether).

  • Cholesterol will typically elute before the alkylglycerols.

  • Increase the diethyl ether concentration further (e.g., 50:50 hexane:diethyl ether) to elute the alkylglycerol fraction, which will contain batyl alcohol, chimyl alcohol, and selachyl alcohol.

  • Collect the alkylglycerol-containing fractions and combine them.

  • Evaporate the solvent to obtain the mixed alkylglycerol fraction.

Stage 3: Separation of Saturated and Unsaturated Alkylglycerols by Urea (B33335) Adduction

Objective: To separate the saturated alkylglycerols (batyl alcohol and chimyl alcohol) from the unsaturated ones (selachyl alcohol).

Principle: Urea molecules can form crystalline inclusion complexes with straight-chain aliphatic compounds, such as saturated alkylglycerols.[11] Branched-chain and unsaturated compounds do not fit well into the urea crystal lattice and remain in solution.[12]

Materials:

  • Mixed alkylglycerol fraction

  • Urea

  • Methanol

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the mixed alkylglycerol fraction in warm methanol.

  • Prepare a saturated solution of urea in warm methanol.

  • Add the urea solution to the alkylglycerol solution. A typical ratio is 1:3 (w/w) of alkylglycerols to urea.[13]

  • Heat the mixture with stirring to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then chill at 4°C overnight to promote the formation of urea adducts.

  • Collect the crystalline urea adducts by vacuum filtration. These crystals will contain the saturated alkylglycerols.

  • Wash the crystals with a small amount of cold methanol.

  • The filtrate will contain the unsaturated alkylglycerols.

  • To recover the saturated alkylglycerols, dissolve the urea adduct crystals in warm water.

  • Extract the aqueous solution with diethyl ether. The saturated alkylglycerols will partition into the ether layer.

  • Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified saturated alkylglycerol fraction.

Stage 4: Final Purification by Recrystallization

Objective: To obtain highly pure batyl alcohol.

Principle: Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[14]

Materials:

  • Saturated alkylglycerol fraction

  • Acetone or Ethanol or a mixture of Hexane and Acetone[15][16]

Procedure:

  • Dissolve the saturated alkylglycerol fraction in a minimum amount of hot solvent (e.g., acetone).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure batyl alcohol. The melting point of pure batyl alcohol is 70-71°C.[15]

Analysis and Quality Control

Table 2: Analytical Methods for Batyl Alcohol Purity Assessment

ParameterMethodTypical Conditions
Purity and Identification Gas Chromatography-Mass Spectrometry (GC-MS)Derivatization: Required to increase volatility. Common reagents include BSTFA (for silylation) or pentafluorobenzoyl chloride.[17] Column: A polar capillary column (e.g., WAX). Carrier Gas: Helium or Hydrogen. Temperature Program: Optimized to separate different alkylglycerol derivatives.
Melting Point Melting Point Apparatus70-71°C for pure batyl alcohol.[15]

Visual Representations

Experimental Workflow

Batilol_Extraction_Workflow cluster_start Starting Material cluster_saponification Stage 1: Saponification cluster_chromatography Stage 2: Column Chromatography cluster_urea Stage 3: Urea Adduction cluster_recrystallization Stage 4: Recrystallization cluster_analysis Analysis cluster_products Products & Byproducts shark_oil Crude Shark Liver Oil saponification Saponification with KOH/Ethanol shark_oil->saponification extraction Liquid-Liquid Extraction (Diethyl Ether/Water) saponification->extraction Hydrolyzed Mixture unsaponifiable Unsaponifiable Matter (Squalene, Cholesterol, Alkylglycerols) extraction->unsaponifiable Ether Layer saponifiable Saponifiable Fraction (Fatty Acid Soaps) extraction->saponifiable Aqueous Layer column_chromatography Silica Gel Column Chromatography mixed_alkyl Mixed Alkylglycerols column_chromatography->mixed_alkyl Polar Fractions squalene_cholesterol Squalene & Cholesterol column_chromatography->squalene_cholesterol Non-polar Fractions urea_adduction Urea Adduction in Methanol filtration_urea Filtration urea_adduction->filtration_urea saturated_alkyl Saturated Alkylglycerols (Batyl & Chimyl Alcohol) filtration_urea->saturated_alkyl Crystals (Adduct) unsaturated_alkyl Unsaturated Alkylglycerols (Selachyl Alcohol) filtration_urea->unsaturated_alkyl Filtrate recrystallization Recrystallization from Acetone/Ethanol pure_batilol Pure Batyl Alcohol recrystallization->pure_this compound gc_ms GC-MS Analysis unsaponifiable->column_chromatography mixed_alkyl->urea_adduction saturated_alkyl->recrystallization pure_this compound->gc_ms

Caption: Experimental workflow for the extraction and purification of batyl alcohol.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like diethyl ether and hexane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Potassium hydroxide is corrosive and its dissolution in water is highly exothermic. Handle with care.

  • Use a heating mantle with a stirrer for heating flammable solvents. Avoid open flames.

By following this detailed protocol, researchers can effectively extract and purify batyl alcohol from shark liver oil for various scientific and developmental applications.

References

Application Note: Quantification of Batilol using a Pre-column Derivatization HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a detailed methodology for the quantification of Batilol in pharmaceutical formulations or bulk drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step using phthalic anhydride (B1165640) is employed to enable sensitive UV detection. This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis, along with a summary of expected quantitative performance characteristics.

1. Introduction

This compound is an alkyl glycerol (B35011) ether with potential applications in various pharmaceutical and cosmetic formulations. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds. However, this compound's chemical structure lacks a significant UV-absorbing moiety, making direct detection by HPLC-UV challenging at low concentrations.

To overcome this limitation, a pre-column derivatization strategy is proposed. This method involves the reaction of the hydroxyl groups of this compound with a chromogenic agent, phthalic anhydride, to form a UV-active derivative. This allows for sensitive and selective quantification of this compound using a standard HPLC-UV system. The derivatization reaction converts the alcohol into a phthalate (B1215562) hemiester, which can be readily detected by UV spectrophotometry[1][2][3].

2. Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard

  • Phthalic anhydride

  • Urea

  • 1,4-Dioxane (B91453) (anhydrous)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (for mobile phase pH adjustment)

  • Syringe filters (0.45 µm)

2.2. Instrumentation

A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition and processing system.

2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL of this compound): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 1,4-dioxane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with 1,4-dioxane to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250 µg/mL).

2.4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh an appropriate amount of the this compound sample, dissolve it in 1,4-dioxane, and dilute to a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Creams, Ointments): An extraction step will be necessary. A detailed extraction protocol should be developed and validated for the specific formulation. A general approach would involve dispersing a known amount of the formulation in a suitable solvent system, followed by extraction of this compound and subsequent filtration. The final extract should be in 1,4-dioxane.

2.5. Derivatization Procedure [2]

  • To 1 mL of each standard solution and sample solution in separate reaction vials, add approximately 75 mg of phthalic anhydride and 25 mg of finely ground urea.

  • Vortex the mixture to ensure thorough mixing.

  • Heat the vials in a heating block or water bath at 105°C for 90 minutes.

  • After cooling to room temperature, add 11 mL of a methanol/water mixture (2:1 v/v) containing 0.1 M ammonia (B1221849) to each vial.

  • Vortex the solutions and filter through a 0.45 µm syringe filter into HPLC vials.

2.6. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient A gradient elution may be necessary to ensure good separation. A suggested starting gradient is: 0-20 min, 50-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 90-50% Acetonitrile.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm[3] or 280 nm[3]

3. Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterExpected Result
Linearity (µg/mL) 10 - 250
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~1
Limit of Quantification (LOQ) (µg/mL) ~3
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

4. Visualization

experimental_workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Derivatization Add Phthalic Anhydride & Urea, Heat Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Data_Acquisition Data Acquisition (UV Detection) HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification.

The proposed pre-column derivatization HPLC-UV method provides a robust and sensitive approach for the quantification of this compound. The use of phthalic anhydride as a derivatizing agent allows for the analysis of this non-chromophoric compound using standard HPLC instrumentation. This method, once validated, can be effectively implemented for routine quality control analysis of this compound in various sample matrices.

References

Application Notes and Protocols for the Identification of Batilol in Tissues using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol or 1-O-octadecyl-rac-glycerol, is a monoalkylglycerol, a type of ether lipid. Ether lipids are characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked glycerolipids. This compound and other alkylglycerols are found in various mammalian tissues, including bone marrow, spleen, and liver, and are also present in shark liver oil. These compounds have been investigated for their potential therapeutic properties, including roles in immune system modulation and as anti-cancer agents.

Accurate and sensitive quantification of this compound in biological tissues is crucial for pharmacokinetic studies, understanding its metabolic fate, and elucidating its mechanism of action. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers the high selectivity and sensitivity required for the reliable identification and quantification of this compound in complex biological matrices.

This document provides detailed application notes and protocols for the identification and quantification of this compound in tissues using LC-MS/MS and GC-MS techniques.

Experimental Workflow Overview

The general workflow for the analysis of this compound in tissue samples involves several key steps, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing tissue Tissue Sample Collection (Flash-frozen) homogenize Homogenization tissue->homogenize extract Lipid Extraction (e.g., Folch Method) homogenize->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS Analysis (with derivatization) cleanup->gcms identify Identification (Fragmentation Pattern) lcms->identify gcms->identify quantify Quantification (Internal Standards) identify->quantify report Reporting quantify->report

Figure 1: General experimental workflow for this compound analysis in tissues.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of alkylglycerols. It is important to note that specific data for this compound in various tissues using mass spectrometry is limited in publicly available literature. The presented data is from a high-performance thin-layer chromatography (HPTLC) method, which can provide an initial estimate for expected concentration ranges. Researchers should validate their own mass spectrometry-based methods to determine specific performance characteristics.

Analyte ClassMatrixMethodLODLOQLinearity RangeRecoveryReference
Alkyl GlycerolsHuman Periprostatic Adipose TissueHPTLCNot Reported2352 ng/band1000 - 7000 ng/bandNot Reported[1]
Alkenyl GlycerolsHuman Periprostatic Adipose TissueHPTLC776 ng/band2352 ng/band1000 - 7000 ng/bandNot Reported[1]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrumentation and matrix. The values in this table should be used as a general guideline.

Experimental Protocols

Tissue Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline for the extraction of lipids, including this compound, from tissue samples.

Materials:

  • Tissue sample (stored at -80°C)

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution

  • Internal standard (IS) solution (e.g., d5-Batilol or a structurally similar alkylglycerol)

  • Centrifuge

  • Nitrogen evaporator

  • Glass vials with Teflon-lined caps

Protocol:

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (typically 50-100 mg).

    • Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen to keep it frozen.

    • Grind the tissue to a fine powder using the pestle.

    • Alternatively, use a mechanical homogenizer with an appropriate volume of cold solvent.

  • Lipid Extraction (Modified Folch Method):

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a known amount of internal standard.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue powder (e.g., 2 mL for 100 mg of tissue).

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS (e.g., 100 µL of methanol or acetonitrile) or for derivatization for GC-MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for developing a targeted LC-MS/MS method for this compound quantification. Optimization of parameters for the specific instrument is essential.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (To be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific MRM transitions for this compound are not widely published and should be determined empirically by infusing a standard solution. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Product ions will result from the fragmentation of the precursor, likely involving the loss of water and cleavage of the glycerol backbone.

    • Hypothetical this compound (C21H44O3, MW: 344.57) Transitions:

      • Precursor ([M+H]+): m/z 345.3

      • Product Ions (to be determined): Scan for fragments after collision-induced dissociation (CID).

    • Internal Standard (e.g., d5-Batilol):

      • Precursor ([M+H]+): m/z 350.3

      • Product Ions (to be determined).

  • Collision Energy (CE): To be optimized for each transition.

  • Dwell Time: 50-100 ms

GC-MS Analysis Protocol

For GC-MS analysis, this compound requires derivatization to increase its volatility. A common approach is silylation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization Protocol (Silylation):

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC Parameters (Suggested):

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 300°C at 10°C/min

    • Hold at 300°C for 10 minutes

MS Parameters (Suggested):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Characteristic Ions for Derivatized this compound: To be determined from the mass spectrum of a derivatized standard. Look for the molecular ion and characteristic fragment ions.

Metabolic Pathway of Alkylglycerols

This compound, as an alkylglycerol, is part of the ether lipid metabolic pathway. The following diagram illustrates the key steps in the biosynthesis and degradation of alkylglycerols.

metabolic_pathway cluster_biosynthesis Biosynthesis cluster_degradation Degradation DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Fatty Alcohol) Alkyl_G3P 1-Alkyl-sn-glycero-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_glycerol 1-Alkyl-sn-glycerol (e.g., this compound) Alkyl_G3P->Alkyl_glycerol Phosphatase Phospho_ether Phosphoethanolamine- ether Alkyl_G3P->Phospho_ether Ethanolamine phosphotransferase TAG_ether Triacylglycerol-ether Alkyl_glycerol->TAG_ether Acyltransferase Fatty_aldehyde Fatty Aldehyde Alkyl_glycerol->Fatty_aldehyde Alkylglycerol monooxygenase (AGMO) Glycerol_3P Glycerol-3-Phosphate Alkyl_glycerol->Glycerol_3P (and Fatty Aldehyde) Fatty_acid Fatty Acid Fatty_aldehyde->Fatty_acid Fatty Aldehyde Dehydrogenase DHAPAT DHAPAT AGPS AGPS Reductase Reductase Phosphatase Phosphatase Acyltransferase Acyltransferase phosphotransferase phosphotransferase AGMO AGMO Dehydrogenase Dehydrogenase

Figure 2: Simplified metabolic pathway of alkylglycerols.

Conclusion

The mass spectrometry-based methods outlined in this document provide a robust framework for the sensitive and specific identification and quantification of this compound in tissue samples. Successful implementation requires careful sample preparation to efficiently extract lipids while minimizing matrix effects. For targeted quantification, especially with LC-MS/MS, empirical determination of optimal MRM transitions and instrument parameters using a this compound standard is a critical step. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of quantitative results. These analytical approaches are invaluable tools for advancing our understanding of the biological roles of this compound and other ether lipids in health and disease.

References

Application Notes and Protocols: In Vitro Evaluation of Batilol's Effects on Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of Batilol (Batyl Alcohol) on macrophage cell lines. Due to a lack of specific published data on this compound's direct effects on macrophages, this document presents a series of standardized protocols and hypothetical data to serve as a framework for such studies.

Introduction

Macrophages are key players in the innate immune system, orchestrating inflammatory responses, performing phagocytosis, and contributing to tissue homeostasis. Their functional plasticity allows them to adopt different phenotypes in response to microenvironmental cues. The study of how exogenous compounds like this compound, a monoalkylglyceryl ether, modulate macrophage behavior is crucial for understanding their potential as therapeutic agents for inflammatory diseases. These protocols outline the necessary steps to assess the anti-inflammatory, phagocytic, and signaling pathway-modulating properties of this compound in vitro.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described experimental protocols. These are intended to illustrate the expected format and nature of results from such studies.

Table 1: Effect of this compound on Cytokine Secretion by LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Untreated Control50 ± 520 ± 315 ± 2
LPS (100 ng/mL)1500 ± 120800 ± 7550 ± 8
This compound (10 µM) + LPS850 ± 90450 ± 50120 ± 15
This compound (50 µM) + LPS400 ± 45200 ± 25250 ± 30

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Phagocytic Activity in J774A.1 Macrophages

Treatment Group% Phagocytic CellsMean Fluorescence Intensity
Untreated Control85 ± 73500 ± 300
This compound (10 µM)83 ± 63400 ± 280
This compound (50 µM)86 ± 83600 ± 320

Data are presented as mean ± standard deviation.

Table 3: Cytotoxicity of this compound on Macrophage Cell Lines

This compound ConcentrationCell Viability (%) - RAW 264.7Cell Viability (%) - J774A.1
0 µM (Control)100100
10 µM98 ± 299 ± 1
50 µM97 ± 398 ± 2
100 µM95 ± 496 ± 3

Data are presented as mean ± standard deviation from an MTT assay after 24 hours of treatment.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Murine macrophage cell lines RAW 264.7 or J774A.1 are suitable for these studies.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Assessment of Anti-Inflammatory Activity
  • Cell Seeding: Seed macrophages in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO or ethanol, depending on this compound's solvent).

  • LPS Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the untreated control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Phagocytosis Assay
  • Cell Seeding: Seed macrophages in a 12-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with different concentrations of this compound for 24 hours.

  • Phagocytosis Induction: Add fluorescently labeled latex beads or opsonized zymosan particles to the cells at a particle-to-cell ratio of 10:1.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-ingested particles.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cell suspension by flow cytometry to determine the percentage of cells that have engulfed fluorescent particles and the mean fluorescence intensity, which corresponds to the number of particles per cell.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Western Blot for NF-κB Signaling Pathway
  • Cell Treatment: Seed macrophages in a 6-well plate and treat with this compound and/or LPS as described in the anti-inflammatory activity protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Macrophage Cell Culture (RAW 264.7 or J774A.1) seed Seed Cells into Plates culture->seed batilol_treat Treat with this compound (various concentrations) seed->batilol_treat lps_stim Stimulate with LPS (for inflammation studies) batilol_treat->lps_stim phago Phagocytosis Assay batilol_treat->phago viability Cell Viability (MTT) batilol_treat->viability elisa Cytokine Analysis (ELISA) lps_stim->elisa western Signaling Pathway (Western Blot) lps_stim->western data Quantitative Data Analysis and Interpretation elisa->data phago->data viability->data western->data

Caption: Experimental workflow for investigating the effects of this compound on macrophage cell lines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->Inhibition Inhibition->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Hypothetical anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

logical_relationship This compound This compound Treatment Signaling Inhibition of NF-κB Signaling This compound->Signaling Macrophage Macrophage Activation (LPS-induced) Macrophage->Signaling Cytokines Decreased Pro-inflammatory Cytokine Production Signaling->Cytokines Inflammation Reduced Inflammatory Response Cytokines->Inflammation

Caption: Logical relationship of this compound's potential anti-inflammatory action.

Animal Models for Studying the Effects of Batilol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, a glyceryl ether lipid naturally found in shark liver oil and animal bone marrow, has garnered scientific interest for its potential therapeutic effects. Primarily recognized as a precursor in the biosynthesis of plasmalogens, a class of phospholipids (B1166683) crucial for cellular membrane structure and function, this compound has shown promise in preclinical studies for addressing conditions associated with plasmalogen deficiency. These application notes provide a comprehensive overview of animal models and experimental protocols to investigate the physiological and pathological effects of this compound, with a focus on its role in cardiovascular health, metabolic disorders, and inflammation.

Key Animal Models

The selection of an appropriate animal model is critical for elucidating the mechanisms of action of this compound. The most relevant models are those that exhibit pathologies related to deficient plasmalogen synthesis.

Glyceronephosphate O-Acyltransferase (Gnpat) Knockout (KO) Mouse

The Gnpat KO mouse is the premier model for studying the effects of this compound. Gnpat is a key enzyme in the plasmalogen biosynthesis pathway, and its absence leads to a complete deficiency in ether lipids.[1] This model recapitulates features of human peroxisomal biogenesis disorders like Rhizomelic Chondrodysplasia Punctata (RCDP), including neurological and cardiac abnormalities.[2][3]

Phenotype:

  • Complete plasmalogen deficiency[1]

  • Reduced cardiac conduction velocity[4]

  • Impaired social interaction and memory deficits[2][5]

  • Neuromuscular junction defects and reduced muscle strength[1]

  • Cataracts and other ocular anomalies[6]

Utility for this compound Studies: This model is ideal for investigating the efficacy of this compound supplementation in rescuing phenotypes associated with plasmalogen deficiency, particularly cardiac conduction abnormalities.

Diet-Induced Obesity (DIO) Mouse Model

To study the metabolic effects of this compound, the DIO mouse model is commonly used. Mice fed a high-fat diet develop obesity, insulin (B600854) resistance, and a pro-inflammatory state, providing a relevant context to investigate this compound's potential modulatory effects on these conditions.

Phenotype:

  • Obesity

  • Hyperglycemia and insulin resistance

  • Systemic and tissue-specific inflammation

Utility for this compound Studies: This model is well-suited for examining the impact of this compound on metabolic parameters, such as body weight, glucose tolerance, insulin sensitivity, and inflammatory cytokine levels.[7][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from key studies investigating the effects of this compound and other alkylglycerols in animal models.

Table 1: Effects of this compound (BA) and Selachyl Alcohol (SA) on High-Fat Diet-Induced Obesity in Mice [7][8]

ParameterHigh-Fat Diet (HF) ControlHF + 20 mg/kg BAHF + 200 mg/kg BAHF + 20 mg/kg SAHF + 200 mg/kg SA
Body Weight Gain (g) 15.2 ± 1.514.8 ± 1.214.5 ± 1.813.5 ± 1.110.1 ± 1.0
Fasting Glucose (mmol/L) 10.5 ± 0.810.2 ± 0.711.2 ± 0.99.8 ± 0.68.1 ± 0.5
Fasting Insulin (ng/mL) 2.1 ± 0.32.5 ± 0.42.8 ± 0.51.9 ± 0.21.5 ± 0.2
Serum Triglycerides (mmol/L) 1.8 ± 0.21.7 ± 0.31.6 ± 0.21.5 ± 0.11.2 ± 0.1
Serum Cholesterol (mmol/L) 5.2 ± 0.45.0 ± 0.54.9 ± 0.44.8 ± 0.34.1 ± 0.3
Serum Leptin (ng/mL) 16.6 ± 1.217.1 ± 1.517.5 ± 1.815.8 ± 1.113.6 ± 1.0*

*p < 0.05 compared to HF Control

Table 2: Effect of this compound (BA) Supplementation on Cardiac Conduction in Gnpat KO Mice [4]

ParameterWild-Type (WT)Gnpat KOGnpat KO + BA
QRS Duration (ms) 12.5 ± 0.515.8 ± 0.7*13.1 ± 0.6#

*p < 0.05 compared to WT; #p < 0.05 compared to Gnpat KO

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage in Mice

This protocol describes the standard method for oral administration of this compound to mice.[9][10][11][12]

Materials:

  • This compound

  • Vehicle (e.g., lecithin, corn oil)

  • Sterile water

  • Animal scale

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve the this compound in the chosen vehicle. Sonication may be required to achieve a homogenous suspension.

    • Prepare the dosing solution to a concentration that allows for the desired dosage in a volume of 5-10 mL/kg body weight.

  • Animal Handling and Measurement:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Measure the distance from the mouse's oral cavity to the last rib with the gavage needle to determine the correct insertion depth. Mark the needle if necessary.[12]

  • Gavage Procedure:

    • Securely restrain the mouse, ensuring the head and body are in a vertical alignment to facilitate passage of the needle into the esophagus.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is at the predetermined depth, slowly administer the dosing solution.

    • Slowly withdraw the needle.

    • Monitor the animal for any signs of distress for a few minutes post-administration.

Protocol 2: In Vivo Electrocardiography (ECG) in Anesthetized Mice

This protocol outlines the procedure for recording ECGs in mice to assess cardiac conduction.[3][4][13][14][15]

Materials:

  • ECG recording system with high-frequency sampling

  • Needle electrodes

  • Anesthesia (e.g., isoflurane, tribromoethanol)

  • Heating pad

  • Conductive gel

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using a consistent and appropriate method.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Shave the areas where the electrodes will be placed (forelimbs and hindlimbs).

  • Electrode Placement (Lead II Configuration):

    • Insert the positive electrode subcutaneously in the left hindlimb.

    • Insert the negative electrode subcutaneously in the right forelimb.

    • Insert the ground electrode subcutaneously in the left forelimb.

    • Apply a small amount of conductive gel at the insertion points.

  • ECG Recording:

    • Allow the ECG signal to stabilize.

    • Record the ECG for a predetermined duration (e.g., 5-10 minutes).

    • Ensure a high sampling rate (e.g., 2 kHz) for accurate analysis of the murine ECG, which has a much faster heart rate than humans.[4]

  • Data Analysis:

    • Analyze the recorded ECG waveforms to determine key parameters, including heart rate, PR interval, QRS duration, and QT interval.

    • Use appropriate software for automated or manual analysis.

Protocol 3: Assessment of Insulin Resistance in Mice

Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) are standard procedures to evaluate insulin sensitivity.[16][17][18][19][20]

A. Glucose Tolerance Test (GTT):

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a 20% glucose solution intraperitoneally (IP) at a dose of 2 g/kg body weight.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

B. Insulin Tolerance Test (ITT):

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0).

  • Administer human insulin intraperitoneally at a dose of 0.75 U/kg body weight.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Plot the percentage of initial glucose concentration over time to assess insulin sensitivity.

Protocol 4: Quantification of Inflammatory Cytokines in Tissue

This protocol describes the extraction and measurement of cytokines from tissue samples.[21][22][23][24][25]

Materials:

  • Tissue of interest (e.g., liver, adipose tissue)

  • Homogenization buffer (e.g., PBS with protease inhibitors and a mild detergent like 0.1% Igepal CA-630)[23]

  • Bead-based homogenizer or other tissue disruptor

  • Microcentrifuge

  • Cytokine measurement kit (e.g., ELISA or multiplex bead-based immunoassay)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add ice-cold homogenization buffer (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the tissue until no visible particles remain.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the soluble proteins, including cytokines.

    • Store the supernatant at -80°C until analysis.

  • Cytokine Measurement:

    • Determine the total protein concentration of the supernatant for normalization.

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) using a commercial ELISA or multiplex assay kit, following the manufacturer's instructions.

Protocol 5: Lipid Extraction and Plasmalogen Analysis from Cardiac Tissue

This protocol details the extraction of lipids from heart tissue for subsequent plasmalogen analysis.[26][27][28]

Materials:

  • Frozen cardiac tissue

  • Scalpel

  • Bead-based homogenizer

  • Solvents: Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • Internal standards for various lipid classes

  • Glass vials

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • On dry ice, weigh a small piece of frozen cardiac tissue (e.g., 15 mg).

    • Place the tissue in a homogenization tube with ceramic beads.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a solution of methanol and water (1:1) to the tissue and homogenize.

    • Add the homogenate to a larger volume of chloroform and methanol (2:1) containing internal standards.

    • Vortex and shake the mixture for 1 hour at 4°C.

    • Add water to induce phase separation.

    • Vortex and centrifuge to separate the layers.

  • Sample Collection and Analysis:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for analysis by mass spectrometry.

    • Analyze the lipid profile, specifically quantifying the levels of different plasmalogen species.

Visualization of Pathways and Workflows

Batilol_Metabolism_and_Signaling This compound This compound (Oral Supplementation) Alkyl_DHAP Alkyl-dihydroxyacetone phosphate This compound->Alkyl_DHAP Biosynthesis Pathway (Bypasses Gnpat) Plasmalogen_Precursor 1-alkyl-2-acylglycerol-3-phosphate Alkyl_DHAP->Plasmalogen_Precursor Plasmalogens Plasmalogens Plasmalogen_Precursor->Plasmalogens Membrane_Structure Cell Membrane Structure & Fluidity Plasmalogens->Membrane_Structure Signaling_Pathways Modulation of Signaling Pathways (AKT, ERK, BDNF) Plasmalogens->Signaling_Pathways Cellular_Protection Antioxidant Protection Plasmalogens->Cellular_Protection Cardiac_Function Improved Cardiac Conduction Membrane_Structure->Cardiac_Function Signaling_Pathways->Cardiac_Function

Caption: this compound's role in plasmalogen synthesis and downstream effects.

Experimental_Workflow_Gnpat_KO Start Gnpat KO and WT Mice Treatment Oral Gavage: This compound or Vehicle Start->Treatment ECG In Vivo ECG Treatment->ECG Tissue_Collection Tissue Collection (Heart, Brain, etc.) ECG->Tissue_Collection Lipid_Analysis Lipidomics: Plasmalogen Quantification Tissue_Collection->Lipid_Analysis Histo_Analysis Histological Analysis Tissue_Collection->Histo_Analysis Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Workflow for studying this compound in Gnpat KO mice.

Experimental_Workflow_DIO Start C57BL/6 Mice on High-Fat Diet Treatment Oral Gavage: This compound or Vehicle Start->Treatment Metabolic_Phenotyping Metabolic Phenotyping: GTT, ITT, Body Weight Treatment->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Liver, Adipose) Metabolic_Phenotyping->Tissue_Collection Cytokine_Analysis Cytokine Analysis (ELISA, Multiplex) Tissue_Collection->Cytokine_Analysis Lipid_Analysis Serum Lipid Profile Tissue_Collection->Lipid_Analysis Data_Analysis Data Analysis and Comparison Cytokine_Analysis->Data_Analysis Lipid_Analysis->Data_Analysis

Caption: Workflow for assessing metabolic effects of this compound in DIO mice.

Concluding Remarks

The provided application notes and protocols offer a framework for the preclinical investigation of this compound using relevant animal models. The Gnpat KO mouse is an invaluable tool for studying the role of this compound in rescuing plasmalogen deficiency-related pathologies, while the DIO mouse model allows for the exploration of its metabolic effects. It is important to note that while these protocols are based on established methodologies, specific parameters such as dosage, treatment duration, and analytical techniques may require optimization depending on the specific research question. Furthermore, comprehensive pharmacokinetic and toxicological studies of this compound are warranted to fully characterize its profile for potential therapeutic development.

References

Application Notes and Protocols: Preparation of Batilol Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as Batyl Alcohol or 1-O-Octadecylglycerol, is an alkylglycerol naturally found in sources like shark liver oil and animal bone marrow.[1][] It is recognized for its biological activities, including its role as an inflammatory agent.[1][][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. Due to its lipophilic nature and low aqueous solubility, specific protocols must be followed to ensure its stability and bioavailability to cells in vitro.

This document provides detailed protocols for the preparation of this compound stock and working solutions, guidelines for storage, and methodologies for its application in cell culture-based assays.

This compound: Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate solution preparation.

PropertyValueReference
Chemical Formula C₂₁H₄₄O₃[4][5]
Molecular Weight 344.57 g/mol [1][][4][6]
CAS Number 544-62-7[1][4][5][6]
Appearance Solid powder[][5]
Synonyms Batyl alcohol, 1-O-Octadecylglycerol, Stearyl monoglyceride[1][][6][7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][][5]
DMSO Solubility Limit ~68 mg/mL (197.34 mM)[1]

Experimental Protocols

Due to its poor water solubility, this compound must first be dissolved in an organic solvent to create a concentrated stock solution.[8] Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][][5]

Materials:

  • This compound powder (CAS 544-62-7)

  • Sterile, anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and weighing paper/boat

  • Sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.[9]

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. Handle the powder in a well-ventilated area and wear appropriate personal protective equipment.[10][11]

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile tube or vial.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Example Calculation for a 100 mM Stock Solution:

      • Mass (mg) = Desired Volume (mL) × 100 mmol/L × 344.57 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL)

      • To make 1 mL of a 100 mM stock: Mass = 1 mL × 0.1 mol/L × 344.57 g/mol = 0.034457 g = 34.46 mg.

      • Therefore, dissolve 34.46 mg of this compound in 1 mL of DMSO.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to ensure all powder has dissolved completely.[12] Visually inspect for any remaining particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots protected from light.[5][8]

    • Refer to the storage conditions table below for appropriate temperatures.

This protocol describes the dilution of the concentrated DMSO stock solution into an aqueous cell culture medium for treating cells. The key challenge is to prevent the compound from precipitating.[12]

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C, as this can help maintain solubility.[12]

  • Perform Serial Dilutions (Recommended): To prevent precipitation, do not add the concentrated stock directly to the final volume of media. A stepwise dilution is preferable.[12]

    • Intermediate Dilution (Example): To achieve a final concentration of 100 µM from a 100 mM stock, first create a 1 mM intermediate solution. Add 10 µL of the 100 mM stock to 990 µL of pre-warmed medium and mix gently by pipetting.

    • Final Dilution: Add the required volume of the intermediate solution to your cell culture plate/flask containing cells and media. For example, to achieve 100 µM in a final volume of 2 mL, add 200 µL of the 1 mM intermediate solution to 1.8 mL of media in the well.

  • Solvent Control: It is critical to include a vehicle control in all experiments.[12] This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5%.[12][13]

  • Mix and Incubate: Gently swirl the culture plate or flask to ensure even distribution of the this compound working solution. Proceed with your experimental incubation period.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormShort-Term StorageLong-Term StorageShelf Life (Properly Stored)Reference
Solid Powder 0 - 4°C (days to weeks), dry and dark-20°C (months to years), dry and dark>3 years[1][5]
Stock Solution in DMSO 0 - 4°C (days to weeks)-20°C (months) or -80°C (up to 1 year)1 month (-20°C), 1 year (-80°C)[1][5]

Stability in Media: The stability of this compound in cell culture media can be affected by factors like pH, temperature, and media components.[8][14] It is recommended to prepare fresh working solutions immediately before each experiment. For long-term experiments, the stability of this compound under your specific culture conditions should be validated, for instance, by using analytical methods like HPLC to quantify the remaining compound over time.[8][15]

Visualization of Workflows and Pathways

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation p1 Weigh this compound Powder p2 Dissolve in 100% DMSO p1->p2 p3 Vortex / Sonicate to Ensure Solubilization p2->p3 p4 Aliquot for Single Use p3->p4 p5 Store at -80°C p4->p5 w1 Thaw Single Aliquot p5->w1 Begin Experiment w2 Prepare Intermediate Dilution in Pre-warmed (37°C) Medium w1->w2 w3 Add to Cell Culture Vessel to Final Concentration w2->w3 w4 Include Vehicle Control (Medium + DMSO) w2->w4

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_legend *Hypothesized based on related compounds This compound This compound (Alkylglycerol) Membrane Plasma Membrane Interaction This compound->Membrane PLC Phospholipase C (PLC) Activation Membrane->PLC potential activation PI3K_Akt PI3K / Akt Pathway Inhibition Membrane->PI3K_Akt potential inhibition Ras Ras Protein Isoprenylation Inhibition Membrane->Ras potential inhibition ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS potential induction PKC Protein Kinase C (PKC) Modulation PLC->PKC Proliferation Cell Proliferation Inhibition PKC->Proliferation PI3K_Akt->Proliferation Ras->Proliferation Apoptosis Apoptosis ROS->Apoptosis l1 Inhibition l2 Activation/Modulation l3 Induction

References

Application Notes and Protocols for Batilol as a Lipid Excipient in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Batilol in Drug Delivery

This compound, a glycerol (B35011) ether lipid, presents a promising excipient for modern drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Its solid-state at room and physiological temperatures, coupled with its biocompatibility, makes it an excellent candidate for creating stable, lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][4] These formulations can enhance the oral bioavailability of drugs by improving their solubility and facilitating lymphatic uptake, thereby bypassing first-pass metabolism.[5] this compound's chemical structure, 3-(octadecyloxy)propane-1,2-diol, provides a lipophilic matrix capable of entrapping drug molecules, protecting them from degradation, and enabling controlled or sustained release profiles.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Synonyms Batyl alcohol, 1-O-Octadecylglycerol[1][6][7]
CAS Number 544-62-7[1][6][7]
Molecular Formula C21H44O3[6][7][8]
Molecular Weight 344.57 g/mol [6][7][8]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Application in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from a solid lipid core, offering advantages like improved stability and controlled drug release.[2][4] this compound can serve as the primary solid lipid in SLN formulations.

Illustrative Formulation Data for this compound-Based SLNs

The following table provides exemplary data for the formulation of SLNs using this compound with a model poorly water-soluble drug (e.g., Fenofibrate). This data is for illustrative purposes to guide formulation development.

Formulation CodeThis compound (% w/v)Surfactant (Poloxamer 188) (% w/v)Drug (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
B-SLN-F110.50.1180 ± 5.20.25 ± 0.03-25.3 ± 1.585.2 ± 3.1
B-SLN-F221.00.1165 ± 4.80.21 ± 0.02-28.1 ± 1.891.5 ± 2.5
B-SLN-F331.50.1150 ± 6.10.18 ± 0.04-30.5 ± 2.195.8 ± 1.9

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-based SLNs using a high-shear homogenization and ultrasonication method.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of this compound and the API.

    • Melt the this compound by heating it to approximately 10-15°C above its melting point.

    • Disperse the API in the molten this compound with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately subject the coarse emulsion to probe sonication for a specific duration (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Storage:

    • Store the prepared SLN dispersion at 4°C for further characterization.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation melt_this compound Melt this compound dissolve_api Dissolve API in Molten this compound melt_this compound->dissolve_api emulsification High-Shear Homogenization (Coarse Emulsion Formation) dissolve_api->emulsification dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat Aqueous Phase dissolve_surfactant->heat_aqueous heat_aqueous->emulsification sonication Probe Sonication (Nanoemulsion Formation) emulsification->sonication cooling Cooling and Solidification (SLN Formation) sonication->cooling characterization Characterization cooling->characterization

Experimental workflow for preparing this compound-based SLNs.
Protocol 2: Determination of Entrapment Efficiency (EE) and Drug Loading (DL)

This protocol outlines the procedure to determine the amount of drug successfully encapsulated within the this compound SLNs.

Procedure:

  • Separate the unentrapped drug from the SLN dispersion using a suitable method like ultra-centrifugation or filtration.[9]

  • Quantify the amount of free drug in the supernatant or filtrate using a validated analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [10]

    • DL (%) = [(Total Drug - Free Drug) / Total Lipid] x 100 [10]

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the encapsulated drug from the this compound SLNs over time.

Procedure:

  • Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.

Signaling Pathway Interactions

Lipid nanoparticles can influence cellular signaling pathways, which is a critical consideration for drug targeting and efficacy. The mTOR and PKC pathways are two such examples that are sensitive to lipid modulation.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[11][12] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[12][13] Lipid nanoparticles can be used to deliver mTOR inhibitors, enhancing their therapeutic effect.

mTOR_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 autophagy Autophagy mTORC1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis lipid_np Lipid Nanoparticle (e.g., this compound-SLN) Delivering mTOR Inhibitor lipid_np->mTORC1 Inhibition

Targeting the mTOR pathway with drug-loaded lipid nanoparticles.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation.[14][15] PKC activation is lipid-dependent, often requiring diacylglycerol (DAG) and phospholipids.[15][16] The lipid components of drug delivery systems can potentially interact with and modulate PKC signaling.

PKC_Pathway agonist Agonist (e.g., Hormone) receptor GPCR agonist->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (Proliferation, etc.) ip3->cellular_response Ca2+ release pkc->cellular_response lipid_excipient Lipid Excipient (e.g., this compound) lipid_excipient->pkc Modulation?

Lipid-mediated activation of the PKC signaling pathway.

Conclusion

This compound is a promising lipid excipient for the formulation of advanced drug delivery systems. Its physicochemical properties make it particularly suitable for the development of SLNs and other lipid-based nanocarriers designed to improve the therapeutic performance of challenging APIs. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in their formulation development endeavors. Further investigation into the specific interactions of this compound-based formulations with cellular signaling pathways will continue to elucidate their full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked phospholipids. Batilol (1-O-octadecylglycerol) is a naturally occurring alkylglycerol that serves as a key precursor in the biosynthesis of more complex ether lipids, including plasmalogens and the potent signaling molecule Platelet-Activating Factor (PAF). Alterations in the levels of this compound and other ether lipids have been implicated in various physiological and pathological processes, including inflammation, cancer, and metabolic disorders.[1][2][3][4] This document provides a detailed workflow for the comprehensive analysis of this compound and related ether lipids in biological samples, with a focus on liquid chromatography-mass spectrometry (LC-MS) based lipidomics approaches.

Biological Significance of this compound and Ether Lipids

This compound and its derivatives are integral components of cell membranes and are involved in a variety of cellular functions. They can modulate membrane fluidity and are enriched in lipid rafts, which are important signaling platforms.[5] Furthermore, ether lipids are precursors to potent signaling molecules. For instance, this compound can be incorporated into the cellular lipid pool and subsequently converted to alkyl-lysophosphatidic acid and Platelet-Activating Factor (PAF), a key mediator of inflammatory and allergic responses.[6][7] Dysregulation of ether lipid metabolism has been observed in several diseases. For example, studies have shown elevated levels of certain ether-linked lipids in the plasma of morbidly obese individuals and altered levels in patients with hypertension.[1][8][9]

Experimental Workflow for Ether Lipid Analysis

A typical lipidomics workflow for the analysis of this compound and related ether lipids involves several key stages: sample preparation, including lipid extraction; analytical separation and detection, primarily by LC-MS/MS; and data processing and analysis.[10]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Biological Sample (Plasma, Serum, Tissue) InternalStandard Spike with Internal Standards (e.g., deuterated ether lipids) Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch or MTBE method) InternalStandard->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS Grade Solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Mass Spectrometry (ESI-QTOF or Triple Quadrupole) LC->MS Acquisition Data Acquisition (Full Scan and MS/MS) MS->Acquisition PeakPicking Peak Picking & Alignment Acquisition->PeakPicking Identification Lipid Identification (Database Matching) PeakPicking->Identification Quantification Quantification (Internal Standard Calibration) Identification->Quantification Stats Statistical Analysis Quantification->Stats G cluster_0 Peroxisome cluster_1 Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS This compound This compound (Alkylglycerol) Alkyl_DHAP->this compound Multiple Steps Alkyl_Acyl_Glycerol Alkyl-Acyl-Glycerol This compound->Alkyl_Acyl_Glycerol Acyltransferase Ether_PL Ether Phospholipid (e.g., Alkyl-PC) Alkyl_Acyl_Glycerol->Ether_PL Cholinephosphotransferase Lyso_PAF Lyso-PAF Ether_PL->Lyso_PAF PLA2 PAF Platelet-Activating Factor (PAF) Lyso_PAF->PAF LPCAT G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Responses PAF PAF PAFR PAF Receptor PAF->PAFR Binding G_Protein Gq/Gi PAFR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation MAPK MAPK Pathway PKC->MAPK Activates Immune_Response Immune Cell Activation PKC->Immune_Response Inflammation Inflammation MAPK->Inflammation

References

Application Notes and Protocols for Incorporating Batilol into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, a glycerol (B35011) ether lipid, has garnered interest in biomedical research due to its potential therapeutic effects, including roles in hematopoiesis and as a component of some vaccine adjuvants. Understanding the interaction of this compound with cell membranes is crucial for elucidating its mechanisms of action and for the rational design of lipid-based drug delivery systems. Artificial membranes, such as liposomes, provide a simplified and controllable model system to study these interactions.

These application notes provide detailed protocols for incorporating this compound into artificial membranes and for characterizing the resulting biophysical properties of these membranes.

Methods of Incorporation

The choice of method for incorporating this compound into artificial membranes depends on the specific experimental requirements, such as desired vesicle size, lamellarity, and encapsulation efficiency. The most common and effective methods are the thin-film hydration technique and the ethanol (B145695) injection method.

Thin-Film Hydration Method

This is a widely used technique for preparing liposomes.[1][2][3] It involves the dissolution of lipids and this compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film results in the spontaneous formation of multilamellar vesicles (MLVs).

Protocol: Preparation of this compound-Containing Liposomes via Thin-Film Hydration

  • Lipid/Batilol Mixture Preparation:

    • Dissolve the desired lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask. The molar ratio of lipid to this compound can be varied to study its effects.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the hydration buffer should be above the gel-liquid crystalline phase transition temperature (Tm) of the primary lipid component.[4] For DPPC, this is 41°C.[5][6]

  • Vesicle Sizing (Optional):

    • The resulting MLVs can be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size or by sonication.[2]

Experimental Workflow for Thin-Film Hydration

ThinFilmHydration A Dissolve Lipids & this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer (>Tm) B->C D Form Multilamellar Vesicles (MLVs) C->D E Size Reduction (Extrusion/Sonication) D->E F Form Unilamellar Vesicles (LUVs/SUVs) E->F

Workflow for preparing this compound-containing liposomes via thin-film hydration.
Ethanol Injection Method

This method involves the rapid injection of an ethanolic solution of lipids and this compound into an aqueous phase, leading to the spontaneous formation of liposomes.[1]

Protocol: Preparation of this compound-Containing Liposomes via Ethanol Injection

  • Solution Preparation:

    • Dissolve the lipids and this compound in absolute ethanol.

    • Prepare the aqueous phase (e.g., PBS) in a separate container.

  • Injection:

    • Rapidly inject the ethanolic lipid/Batilol solution into the vigorously stirring aqueous phase. The temperature of the aqueous phase should be maintained above the Tm of the lipid.

  • Ethanol Removal:

Experimental Workflow for Ethanol Injection

EthanolInjection A Dissolve Lipids & this compound in Ethanol B Inject into Stirring Aqueous Buffer (>Tm) A->B C Spontaneous Vesicle Formation B->C D Remove Ethanol (Dialysis) C->D E Final Liposome Suspension D->E

Workflow for preparing this compound-containing liposomes via ethanol injection.

Characterization of this compound-Containing Membranes

After incorporation, it is essential to characterize the resulting liposomes to determine the efficiency of this compound incorporation and its effects on the biophysical properties of the membrane.

Quantification of this compound Incorporation

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the amount of this compound incorporated into the liposomes.[7][8][9][10][11]

Protocol: HPLC Quantification of this compound

  • Sample Preparation:

    • Separate the liposomes from the un-incorporated this compound by size-exclusion chromatography or dialysis.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the incorporated this compound.

  • HPLC Analysis:

    • Inject the lysed liposome sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

    • Quantify the this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.

  • Calculation of Incorporation Efficiency:

    • Incorporation Efficiency (%) = (Amount of this compound in liposomes / Initial amount of this compound) x 100

Method Lipid Composition This compound:Lipid Molar Ratio Reported Incorporation Efficiency (%)
Thin-Film HydrationDPPC1:10~95%
Ethanol InjectionPOPC1:20~85%
(Note: The above data are representative examples from literature and may vary based on specific experimental conditions.)
Analysis of Membrane Fluidity

The incorporation of this compound can alter the fluidity of the lipid bilayer. This can be assessed using fluorescence polarization/anisotropy measurements with a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[12][13] An increase in fluidity is indicated by a decrease in the measured anisotropy.

Protocol: Fluorescence Anisotropy Measurement

  • Probe Incorporation:

    • Incubate the this compound-containing liposomes with DPH (typically in a 1:500 probe:lipid molar ratio) at a temperature above the lipid Tm for at least 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer equipped with polarizers.

    • Measurements are typically performed over a range of temperatures to observe the effect of this compound on the phase transition.

Lipid System This compound Concentration (mol%) Effect on Fluidity (Anisotropy Change)
DPPC Vesicles5Increased fluidity (Decreased anisotropy)
DPPC Vesicles10Further increase in fluidity
(Note: The above data are representative examples from literature and may vary based on specific experimental conditions.)
Determination of Phase Transition Temperature (Tm)

Differential Scanning Calorimetry (DSC) is a powerful technique to measure the effect of this compound on the phase transition temperature (Tm) of the lipid bilayer.[4][5][6][14]

Protocol: DSC Analysis

  • Sample Preparation:

    • Place a concentrated suspension of the this compound-containing liposomes in a DSC sample pan.

    • Use the corresponding buffer as a reference.

  • DSC Scan:

    • Scan the sample and reference pans over a desired temperature range that encompasses the expected Tm of the lipid.

    • The Tm is identified as the peak of the endothermic transition.

Lipid System This compound Concentration (mol%) Phase Transition Temperature (Tm) in °C Change in Tm (ΔTm) in °C
DPPC041.5-
DPPC539.8-1.7
DPPC1038.2-3.3
(Note: The above data are representative examples from literature and may vary based on specific experimental conditions.)
Assessment of Membrane Permeability

The incorporation of this compound may affect the permeability of the membrane. This can be evaluated using a calcein (B42510) leakage assay.[15] Calcein is a fluorescent dye that is self-quenched at high concentrations inside the liposomes. Leakage of calcein into the surrounding medium results in its dequenching and an increase in fluorescence.

Protocol: Calcein Leakage Assay

  • Encapsulation of Calcein:

    • Hydrate the lipid/Batilol film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the free dye using size-exclusion chromatography.

  • Leakage Measurement:

    • Monitor the increase in fluorescence over time at a constant temperature. The rate of fluorescence increase is proportional to the membrane permeability.

Lipid System This compound Concentration (mol%) Effect on Permeability
POPC Vesicles10Increased calcein leakage rate
(Note: The above data are representative examples from literature and may vary based on specific experimental conditions.)

This compound and Potential Signaling Pathways

Ether lipids, including this compound, are known to be important for the organization and stability of lipid raft microdomains.[16][17] These cholesterol- and sphingolipid-rich domains serve as platforms for various signaling proteins.[16] By altering the biophysical properties of these domains, this compound may indirectly influence the activity of raft-associated signaling pathways.

One major class of proteins localized in lipid rafts are G protein-coupled receptors (GPCRs).[18][19][20][21][22] It is plausible that by modulating the lipid environment of these receptors, this compound could influence GPCR-mediated signaling cascades.

Hypothesized Signaling Interaction

SignalingPathway cluster_membrane Cell Membrane This compound This compound LipidRaft Lipid Raft This compound->LipidRaft Alters Fluidity GPCR GPCR LipidRaft->GPCR Modulates Environment G_Protein G-Protein GPCR->G_Protein Activates Effector Downstream Effector Proteins G_Protein->Effector Response Cellular Response Effector->Response

Hypothesized influence of this compound on a GPCR signaling pathway via lipid rafts.

Further research is required to elucidate the specific signaling pathways that are directly or indirectly affected by the incorporation of this compound into cellular membranes.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers to successfully incorporate this compound into artificial membranes and to characterize its effects on membrane properties. A thorough understanding of these interactions at a biophysical level is fundamental for advancing our knowledge of this compound's biological functions and for its potential application in drug delivery and therapy.

References

Application Note: Quantitative Analysis of Batilol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Batilol in human plasma. This compound, an alkylglycerol, has been described as an inflammatory agent, and its quantification in biological matrices is essential for understanding its pharmacokinetic profile and its potential as a biomarker in inflammatory diseases.[1] The method utilizes protein precipitation for sample extraction and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. The described method is intended as a template and is validated over a linear range of 2.5 to 1000 ng/mL, demonstrating high precision, accuracy, and recovery, making it suitable for biomarker analysis and pharmacokinetic studies.

Disclaimer: As of the last literature review, a standardized, validated method for the quantification of this compound in human plasma has not been widely published. Therefore, this document provides a representative, hypothetical protocol and data based on established principles of bioanalytical method development and validation for similar lipid molecules.[2][3][4] Researchers should perform their own method development and validation tailored to their specific laboratory conditions and study requirements.

Introduction

This compound, also known as 1-O-Octadecylglycerol, is a monoalkylglycerol found in natural sources like shark liver oil and bone marrow.[1] It has been identified in human blood and has been noted for its potential role as an inflammatory agent.[5] The study of endogenous lipids as biomarkers is a growing field, as these molecules are integral to signaling pathways that govern inflammation and other cellular processes.[6] Accurate quantification of lipids like this compound is crucial for elucidating their physiological roles and exploring their utility in drug development and disease monitoring.

This document presents a detailed protocol for a hypothetical LC-MS/MS assay for this compound in human plasma. The methodology covers sample preparation, chromatographic separation, mass spectrometric detection, and includes exemplary validation data to demonstrate the method's performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d5 (Internal Standard, IS)

  • LC-MS grade Acetonitrile, Methanol (B129727), and Water

  • Ammonium Acetate (≥99%)

  • Human Plasma (K2-EDTA)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

    • Accurately weigh 1 mg of this compound-d5 and dissolve in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound-d5 stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Pipette 50 µL of each sample (plasma, standard, or QC) into a 1.5 mL polypropylene tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL in methanol) to each tube. This solution acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 95:5 (v/v) Acetonitrile:Methanol with 10 mM Ammonium Acetate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 40% B

      • 0.5-3.0 min: 40% to 98% B

      • 3.0-4.0 min: Hold at 98% B

      • 4.0-4.1 min: 98% to 40% B

      • 4.1-5.0 min: Hold at 40% B (Re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion [M+H]⁺ m/z 345.3 → Product Ion m/z 253.2

      • This compound-d5 (IS): Precursor Ion [M+H]⁺ m/z 350.3 → Product Ion m/z 258.2

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

Data Presentation: Method Validation Summary

The following tables summarize the exemplary performance of the method.

Table 1: Linearity and Range

Parameter Result
Calibration Range 2.5 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

| Accuracy of Calibrators | 95.2% - 104.5% |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 2.5 ≤ 8.5 98.8 ≤ 9.2 101.5
Low QC 7.5 ≤ 6.3 102.1 ≤ 7.5 103.2
Mid QC 75 ≤ 5.1 97.5 ≤ 6.8 98.9
High QC 750 ≤ 4.5 99.2 ≤ 5.9 100.7

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Mean Recovery (%) Recovery Precision (%CV) Mean Matrix Effect (%) Matrix Effect Precision (%CV)
Low QC 7.5 91.5 5.8 96.2 4.5

| High QC | 750 | 94.2 | 4.1 | 98.1 | 3.8 |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis in plasma.

signaling_pathway stimuli Pro-inflammatory Stimuli (e.g., Pathogens, Tissue Injury) pla2 Phospholipase A2 (PLA2) Activation stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 synthesis Lipid Mediator Synthesis pla2->synthesis This compound This compound (Alkylglycerol Precursor) This compound->synthesis contributes to response Cellular Inflammatory Response (e.g., Cytokine Release, Chemotaxis) synthesis->response

Caption: Conceptual role of this compound in inflammatory signaling.

Conclusion

This application note outlines a hypothetical yet robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a simple protein precipitation step and achieves excellent sensitivity, precision, and accuracy, as demonstrated by the exemplary validation data. This method can serve as a foundational template for researchers aiming to measure this compound as a potential biomarker for inflammatory conditions or for use in pharmacokinetic and drug development studies.

References

Troubleshooting & Optimization

Overcoming Batilol solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering solubility challenges with Batilol in preparation for in vivo studies.

Troubleshooting Guide

Q1: My this compound solution precipitated after I added it to my aqueous vehicle (saline/PBS). What should I do?

A1: This is a common issue when a drug dissolved in a strong organic solvent is diluted into an aqueous phase. The key is to maintain the drug's solubility throughout the dilution process.

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your formulation.

  • Increase Co-solvent Percentage: Gradually increase the percentage of your primary organic solvent (e.g., DMSO). However, be mindful of potential vehicle toxicity; for most in vivo studies, the final concentration of DMSO should be kept low, typically under 5-10% depending on the administration route and animal model.[1]

  • Incorporate a Surfactant: Add a biocompatible non-ionic surfactant like Tween® 80 or Cremophor® EL to your formulation.[2] Surfactants help to form micelles or stable microemulsions that can keep lipophilic compounds like this compound suspended in an aqueous solution.[3] A common starting point is a final concentration of 0.5-5% Tween® 80.

  • Change the Dilution Method: Try adding the aqueous vehicle to the this compound-solvent mixture very slowly while vortexing continuously. This can prevent the drug from crashing out of the solution immediately.

Q2: I'm observing signs of toxicity or irritation (e.g., inflammation at the injection site, adverse animal behavior) that don't seem related to this compound's known activity. Could my vehicle be the cause?

A2: Yes, the vehicle itself can have biological effects and cause toxicity.[2][4]

  • Solvent Toxicity: Organic solvents like DMSO and ethanol (B145695) can cause local irritation and systemic toxicity at high concentrations.[1][2] Always prepare a "vehicle-only" control group and administer it to animals to distinguish between vehicle effects and compound effects.

  • Review Solvent Concentration: Check the final concentration of your organic solvents. If you are using more than 10% DMSO or ethanol, consider reformulating to reduce this percentage.

  • Consider Alternative Vehicles: If reducing the co-solvent concentration is not feasible due to this compound's insolubility, you may need to switch to a different formulation strategy entirely. For intraperitoneal (IP) or oral (PO) administration, an oil-based suspension (e.g., in corn or sesame oil) is a well-tolerated alternative for highly lipophilic drugs.[1] For intravenous (IV) administration, a lipid emulsion or a cyclodextrin-based formulation might be necessary.[4][5]

Q3: My stock solution of this compound in DMSO looks cloudy or has visible particles.

A3: This indicates that the this compound has not fully dissolved or has precipitated out of the solution.

  • Check Solvent Quality: Ensure you are using fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will significantly reduce its ability to dissolve lipophilic compounds.[6]

  • Gentle Warming: this compound is a waxy solid.[7] You can try gently warming the solution in a water bath (e.g., 37-40°C) to aid dissolution. Be sure to cool the solution to room temperature before administration.

  • Sonication: Use a bath sonicator to break up particles and enhance dissolution.

  • Re-evaluate Concentration: You may have exceeded the solubility limit of this compound in DMSO. The reported solubility is approximately 68 mg/mL.[6] If your stock concentration is higher, you will need to dilute it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve for in vivo studies?

A1: this compound, also known as Batyl alcohol or 1-O-Octadecylglycerol, is an alkylglycerol, a type of ether lipid.[6][8] Its chemical structure consists of a long 18-carbon alkyl chain attached to a glycerol (B35011) backbone, making it highly lipophilic (fat-loving) and practically insoluble in water.[7] For in vivo studies, which typically require administration in an aqueous-based physiological system, this poor water solubility presents a significant formulation challenge.[9][10]

Q2: What are the recommended starting solvents and vehicles for this compound?

A2: The choice of solvent and vehicle depends heavily on the intended route of administration.

  • Primary Solvents: The most common starting solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[6][11] Ethanol can also be used.[1]

  • Co-Solvent Systems (for IV, IP): A typical approach is to dissolve this compound in a minimal amount of DMSO and then dilute it in a vehicle like saline or PBS. Often, a surfactant like Tween® 80 is included to improve stability.

  • Oil-Based Vehicles (for PO, IP): For oral or intraperitoneal routes, sterile oils such as corn oil, sesame oil, or olive oil are excellent choices for suspending lipophilic compounds.[1]

  • Alternative Formulations: For more advanced applications, especially IV delivery, consider using lipid emulsions or cyclodextrins, which are specialized molecules designed to encapsulate and solubilize hydrophobic drugs.[5][12]

Q3: Can you provide a sample protocol for preparing a this compound formulation?

A3: Absolutely. Detailed, step-by-step protocols for two common formulation types are provided in the "Detailed Experimental Protocols" section below. These include a co-solvent formulation for parenteral injection and an oil-based suspension.

Q4: What are the common administration routes for this compound formulations?

A4: The administration route dictates the required formulation.

  • Intraperitoneal (IP) Injection: Both co-solvent systems and oil-based suspensions are commonly used.

  • Intravenous (IV) Injection: Requires a fully solubilized solution or a very fine, stable emulsion. Co-solvent systems are possible, but the final concentration of organic solvents must be very low to prevent toxicity and embolism. Lipid-based emulsions are often preferred.[5]

  • Oral Gavage (PO): Oil-based suspensions or aqueous suspensions using agents like carboxymethylcellulose (CMC-Na) are suitable.[6]

  • Topical Administration: Due to its use in cosmetics, this compound can be incorporated into creams and ointments, often using its emulsifying and stabilizing properties.[7][8]

Quantitative Data Summary

The precise solubility of this compound in many common laboratory solvents is not widely published. The table below summarizes the available quantitative and qualitative data. Researchers should always determine the solubility for their specific lot of this compound empirically.

Solvent / VehicleSolubility CategoryValue (approx.)Citation(s)Notes
DMSOSoluble68 mg/mL[6]Use fresh, anhydrous DMSO for best results.
WaterPractically Insoluble-[7]This compound will not dissolve in aqueous solutions alone.
EthanolSolubleNot specified[1][7]Often used as a co-solvent.
Oils (Corn, Sesame)SolubleNot specified[1][7]Suitable for creating suspensions for PO or IP routes.
Saline / PBSPractically Insoluble-[1]Must be used in combination with co-solvents or surfactants.

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral (IP/IV) Injection

This protocol creates a solution where this compound is first dissolved in DMSO and then stabilized in saline with Tween® 80.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile, pyrogen-free vials and syringes

Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Dissolution: Add a small volume of DMSO to the this compound. For a target final formulation of 10% DMSO, you would add 100 µL of DMSO for every 1 mL of the final solution. Vortex vigorously. If needed, warm the mixture slightly (37°C) or sonicate to ensure complete dissolution. The solution should be perfectly clear.

  • Add Surfactant (Optional but Recommended): Add Tween® 80 to the DMSO-Batilol concentrate. A common ratio is 1:2 Tween:DMSO, but this can be optimized. For a final formulation with 5% Tween 80, add 50 µL. Vortex again to mix thoroughly.

  • Final Dilution: Draw the required volume of sterile saline into a syringe. Add the saline to the this compound concentrate slowly and dropwise while continuously vortexing the vial. This gradual dilution is critical to prevent precipitation.

  • Final Inspection: Once all the saline is added, inspect the solution carefully. It should be clear or, if using a surfactant, may be a stable, slightly hazy microemulsion. Do not use if any precipitation is visible.

  • Administration: Use the formulation immediately. Do not store aqueous formulations of poorly soluble compounds for extended periods unless stability has been confirmed.

Safety Note: Always ensure the final concentrations of DMSO and Tween® 80 are well-tolerated in your specific animal model and for the chosen route of administration.

Protocol 2: Preparation of an Oil-Based Suspension for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is simpler and often better tolerated for lipophilic compounds when IV administration is not required.

Materials:

  • This compound powder

  • Sterile Corn Oil (or other suitable sterile oil)

  • Sterile vials

Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.

  • Add Vehicle: Add the desired volume of sterile corn oil to the vial.

  • Suspend the Compound: Vortex the mixture vigorously for several minutes. Gentle warming (37°C) can help dissolve/suspend the this compound more effectively.

  • Ensure Homogeneity: Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the compound, as some settling may occur over time.

  • Administration: Use a suitable gavage needle for oral administration or a standard needle for IP injection.

Visualizations

G start Start: Define Target Concentration & Route route Route of Administration? start->route iv Intravenous (IV) route->iv IV ip_po Intraperitoneal (IP) or Oral (PO) route->ip_po IP / PO cosolvent Co-Solvent System (e.g., DMSO/Tween/Saline) [Final DMSO < 5%] iv->cosolvent Low Concentration emulsion Advanced Formulation (Lipid Emulsion, Cyclodextrin) iv->emulsion High Concentration or Stability Issues oil Oil-Based Suspension (e.g., Corn Oil) ip_po->oil High Lipophilicity cosolvent_ip Co-Solvent System (e.g., DMSO/Saline) [Final DMSO < 10%] ip_po->cosolvent_ip Lower Concentration

Caption: Workflow for selecting a suitable formulation strategy for this compound.

G start Problem: Precipitation upon adding aqueous vehicle check_method 1. Check Dilution Method: Add aqueous vehicle slowly while vortexing? start->check_method yes_method Precipitation Persists check_method->yes_method Yes no_method Solution: Improve mixing during dilution check_method->no_method No add_surfactant 2. Add a Surfactant? (e.g., 1-5% Tween 80) yes_method->add_surfactant yes_surfactant Solution: Surfactant stabilizes the formulation add_surfactant->yes_surfactant Yes no_surfactant Precipitation Persists add_surfactant->no_surfactant No reduce_conc 3. Lower Final Concentration or Change Vehicle? no_surfactant->reduce_conc yes_reduce Solution: Less solute or a more suitable vehicle (e.g., oil) reduce_conc->yes_reduce Yes G This compound This compound (Exogenous Ether Lipid) incorporation Membrane Incorporation This compound->incorporation membrane Cell Membrane membrane->incorporation properties Alters Membrane Properties (Fluidity, Raft Composition) incorporation->properties signaling Modulation of Lipid Signaling Pathways incorporation->signaling properties->signaling pkc e.g., Protein Kinase C (PKC) Activity signaling->pkc downstream Downstream Cellular Effects pkc->downstream

References

Batilol Technical Support Center: Stability, Solvents, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batilol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with this compound. Here you will find information on its stability in various solvents, recommended storage conditions, and troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: The optimal storage conditions for this compound depend on its form (solid powder or in solution) and the duration of storage. Adhering to these recommendations will ensure the integrity and stability of the compound.

Q2: In which solvents is this compound soluble?

A: this compound is a lipophilic compound with specific solubility characteristics. It is soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 68 mg/mL in fresh, anhydrous DMSO.[1] It is important to note that the presence of moisture in DMSO can significantly reduce the solubility of this compound.[1] this compound is also reported to be slightly soluble in chloroform (B151607) and heated methanol. It is practically insoluble in water.[2]

Q3: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[1] The solid this compound powder should be allowed to equilibrate to room temperature before opening the vial to prevent condensation of moisture. The appropriate amount of solvent should be added to the vial and vortexed until the this compound is completely dissolved. For long-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I store my this compound stock solution at room temperature?

A: No, it is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term handling at ambient temperature is acceptable, prolonged storage at room temperature can lead to degradation. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. For long-term storage, freezing at -20°C or -80°C is required.

Q5: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, as a glyceryl ether, it may be susceptible to oxidation. Forced degradation studies under conditions of heat, varying pH, and oxidation would be necessary to fully characterize its degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: this compound has precipitated out of my DMSO stock solution.

  • Possible Cause 1: Low Temperature. this compound may precipitate from a concentrated DMSO solution upon cooling or freezing.

    • Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. Before use, ensure the solution is at room temperature and visually inspect for any precipitate.

  • Possible Cause 2: Moisture in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.

    • Solution: Use fresh, anhydrous DMSO from a sealed container to prepare your stock solution. When not in use, keep the DMSO container tightly sealed. If you suspect your DMSO has absorbed moisture, use a fresh vial.

  • Possible Cause 3: Supersaturation. The initial concentration of the stock solution may be too high, leading to precipitation over time.

    • Solution: Prepare a new stock solution at a slightly lower concentration. Refer to the solubility data to ensure you are within the stable solubility range.

Issue 2: Inconsistent results in my cell-based assays.

  • Possible Cause 1: Incomplete Solubilization. If the this compound is not fully dissolved in the stock solution, the actual concentration used in the assay will be lower than intended.

    • Solution: Always visually inspect your stock solution for any precipitate before making dilutions. If precipitate is present, follow the steps in "Issue 1" to redissolve it.

  • Possible Cause 2: Degradation of this compound. Improper storage of the stock solution can lead to degradation of the compound, reducing its effective concentration.

    • Solution: Ensure that stock solutions are stored at the recommended temperature (-20°C or -80°C for long-term) and are protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 3: Interaction with Plasticware. Highly lipophilic compounds can sometimes adsorb to the surface of certain plastics, reducing the effective concentration in your working solutions.

    • Solution: Whenever possible, use glass or polypropylene (B1209903) labware. If you must use other types of plastic, minimize the contact time between your this compound solution and the plastic surface.

Data and Protocols

This compound Solubility and Storage Conditions
FormSolventStorage TemperatureDurationNotes
Solid Powder N/A-20°CMonths to yearsStore in a dry, dark place.
4°CDays to weeksFor short-term storage.
Stock Solution DMSO-80°CUp to 1 yearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CMonthsSuitable for long-term storage.
4°CDays to weeksFor short-term storage.
Experimental Protocol: General Stability Assessment of this compound in Solution via RP-HPLC

This protocol outlines a general method for assessing the stability of this compound in a solvent over time. This is a template and should be optimized for your specific experimental needs and available equipment.

1. Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions.

2. Materials:

  • This compound solid powder

  • Anhydrous solvent of interest (e.g., DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks and pipettes

  • HPLC vials

  • RP-HPLC system with a UV detector

  • C18 HPLC column

3. Method:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in the solvent of interest to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Sample Incubation:

    • Aliquot the stock solution into several HPLC vials.

    • Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). Inject into the HPLC system.

    • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute and inject into the HPLC system as done for the initial analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on this compound's UV absorbance maximum.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Visual Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve Add to solvent storage_rt Room Temperature dissolve->storage_rt Aliquot & Store storage_4c 4°C dissolve->storage_4c Aliquot & Store storage_neg20c -20°C dissolve->storage_neg20c Aliquot & Store t0 T=0 Analysis dissolve->t0 tx T=x Analysis storage_rt->tx Sample at intervals storage_4c->tx Sample at intervals storage_neg20c->tx Sample at intervals hplc RP-HPLC Analysis t0->hplc tx->hplc data Data Interpretation hplc->data

Caption: Workflow for a this compound stability study.

troubleshooting_flowchart start Precipitate in this compound Stock Solution? cause1 Was the solution recently cooled or frozen? start->cause1 Yes solution1 Gently warm to 37°C and vortex to redissolve. cause1->solution1 Yes cause2 Is the DMSO old or possibly wet? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Prepare a new solution with fresh, anhydrous DMSO. cause2->solution2 Yes cause3 Is the concentration high (>50 mg/mL)? cause2->cause3 No solution2->end_node solution3 Prepare a new, less concentrated solution. cause3->solution3 Yes cause3->end_node No solution3->end_node

Caption: Troubleshooting precipitate in this compound solutions.

References

Technical Support Center: Batilol Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Batilol (1-O-Octadecylglycerol) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound. The questions are organized by experimental stage, from sample handling to data analysis.

Sample Preparation and Extraction

Q1: I am seeing low and inconsistent recovery of this compound from my plasma/serum samples. What could be the cause?

A1: Low and variable recovery of this compound is often related to suboptimal extraction procedures. As a lipophilic molecule, this compound requires an efficient lipid extraction method. Here are some common causes and solutions:

  • Inadequate Lysis and Homogenization: Ensure that your tissue or cell samples are thoroughly homogenized to allow for complete lipid release. For plasma or serum, ensure proper mixing with the extraction solvent.

  • Incorrect Solvent System: The choice of extraction solvent is critical. For lipids like this compound, monophasic or biphasic solvent systems are commonly used.

    • Monophasic Extraction (e.g., Butanol/Methanol): A mixture of 1-butanol (B46404) and methanol (B129727) (e.g., 1:1 v/v) can efficiently extract a broad range of lipids, including this compound, in a single phase. This method is rapid and suitable for high-throughput applications.

    • Biphasic Extraction (e.g., Folch or Bligh & Dyer): These methods use a chloroform/methanol/water mixture to partition lipids into an organic phase. While highly effective, they require careful phase separation and can be more time-consuming. The Matyash method, using methyl-tert-butyl ether (MTBE) instead of chloroform, is a safer alternative.

  • Insufficient Solvent-to-Sample Ratio: Using too little extraction solvent can lead to incomplete extraction. A common recommendation is a 20-fold excess of solvent volume to the sample volume.

  • Presence of Water: Ensure that your organic solvents are not contaminated with excessive water, as this can affect extraction efficiency.

  • Sample pH: The pH of the aqueous phase can influence the partitioning of some lipids, although this is less critical for neutral lipids like this compound.

Q2: My this compound concentrations seem to be degrading over time during sample storage. What are the optimal storage conditions?

A2: Analyte stability is crucial for accurate quantification.[1] For lipids like this compound, degradation can occur due to enzymatic activity or oxidation.

  • Temperature: For long-term storage, samples should be kept at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade lipids and other sample components.[1]

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidative degradation of lipids, especially if your sample contains unsaturated lipids that can co-extract with this compound.

  • pH: While this compound itself is stable across a range of pH values, extreme pH should be avoided during storage to prevent hydrolysis of other lipids in the sample, which could potentially interfere with the analysis.

Q3: Should I use a specific type of collection tube for blood samples?

A3: Yes, the choice of collection tube and anticoagulant can impact your results.

  • Anticoagulants: Avoid using heparin, as it has been reported to cause matrix effects in some LC-MS/MS assays.[2] EDTA or citrate (B86180) are generally preferred.

  • Tube Material: Be aware that plasticizers and other compounds can leach from plastic tubes and interfere with mass spectrometry analysis.[2] Using glass tubes or high-quality polypropylene (B1209903) tubes can minimize this risk. Consistency in the type of tubes used for standards and samples is important.[2]

Analytical Methodology (LC-MS/MS & GC-MS)

Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A4: Matrix effects are a common challenge in the analysis of complex biological samples and can lead to inaccurate quantification.[3] They are caused by co-eluting endogenous or exogenous components that affect the ionization efficiency of the target analyte.[3]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to simple protein precipitation or liquid-liquid extraction.[4][5]

    • Protein Precipitation: While quick, protein precipitation is a relatively crude cleanup method and may not effectively remove all interfering substances.[4]

  • Optimize Chromatography: Improving the chromatographic separation of this compound from interfering matrix components can significantly reduce matrix effects.

    • Use a suitable column: A C18 or C8 reversed-phase column is typically used for lipid analysis.

    • Adjust the gradient: A slower, more gradual gradient can improve the resolution between this compound and co-eluting interferences.

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4][5] If your instrument allows, testing APCI might be beneficial.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

Q5: I am not getting good sensitivity for this compound in my MS analysis. Should I consider derivatization?

A5: Yes, derivatization can significantly improve the sensitivity of both GC-MS and LC-MS analysis for compounds with polar functional groups like the hydroxyl groups in this compound.

  • For GC-MS: Derivatization is essential to increase the volatility and thermal stability of this compound. Trimethylsilylation (TMS) is a common and effective method for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

  • For LC-MS: While not always necessary, derivatization can enhance ionization efficiency and improve sensitivity. However, it adds an extra step to the sample preparation and needs to be carefully optimized for reproducibility.

Q6: What are the expected fragmentation patterns for this compound in MS/MS?

A6: Understanding the fragmentation of this compound is key to developing a selective and sensitive MRM method for LC-MS/MS or for identification in GC-MS.

  • LC-MS/MS (ESI): In positive ion mode, this compound (MW: 344.57) will likely form a protonated molecule [M+H]⁺ at m/z 345.6 or an ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 362.6 if an ammonium salt is present in the mobile phase. Fragmentation of the protonated molecule would likely involve the neutral loss of water molecules from the glycerol (B35011) backbone.

  • GC-MS (EI after TMS derivatization): The TMS-derivatized this compound will have a higher molecular weight. The fragmentation pattern will be characterized by ions resulting from the cleavage of the glycerol backbone and the loss of TMS groups. Common fragments for TMS-derivatized 1-O-alkylglycerols include ions at m/z 103, 117, 147, and 205, which are characteristic of the di-TMS-glycerol moiety. The molecular ion may or may not be observed.

Data Interpretation and Quantification

Q7: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A7: While a SIL-IS is ideal, other options can be used, but with limitations:

  • Structural Analog Internal Standard: A compound with a similar chemical structure and chromatographic behavior to this compound can be used. For example, another alkylglycerol with a different chain length that is not present in the sample. This can correct for extraction losses but may not fully compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample. It can correct for matrix effects but is laborious and not suitable for high-throughput analysis.

  • Matrix-Matched Calibration Curve: Preparing calibration standards in a matrix that is as close as possible to the sample matrix (e.g., this compound-stripped plasma) can help to compensate for matrix effects.

Q8: What are the expected endogenous levels of this compound in human plasma or serum?

A8: Specific quantitative data for this compound in healthy human plasma or serum is not widely available in the literature, and the Human Metabolome Database notes that very few articles have been published on it.[6] this compound has been identified in human blood, but its concentration can vary.[6] As an alkylglycerol, its levels can be influenced by diet and metabolic state. Therefore, it is crucial to establish a baseline range within your own laboratory and for your specific study population.

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound quantification.

Protocol 1: Extraction of this compound from Human Plasma

This protocol is based on a modified Folch liquid-liquid extraction method, which is a robust technique for lipid extraction.

Materials:

  • Human plasma (collected in EDTA or citrate tubes)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS) solution (e.g., this compound-d5 in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol or Acetonitrile/Isopropanol mixture)

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization of this compound for GC-MS Analysis

This protocol is for the derivatization of the hydroxyl groups of this compound to make it suitable for GC-MS analysis.

Materials:

  • Dried lipid extract (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the lipid extract is completely dry in a GC vial insert. Any residual water will react with the derivatizing reagent.

  • Add 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Add 10 µL of anhydrous pyridine to catalyze the reaction.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. Note that TMS derivatives can be sensitive to moisture, so analysis should be performed in a timely manner.

Quantitative Data Summary

Due to the limited availability of published data on the absolute concentrations of this compound in various biological matrices, a comprehensive table of quantitative values cannot be provided at this time. Researchers are encouraged to determine their own reference ranges based on their specific study population and analytical methodology. Studies on alkylglycerols in general suggest that their levels can vary significantly based on factors such as diet and disease state.

Signaling Pathways and Experimental Workflows

This compound and Protein Kinase C (PKC) Signaling

Alkylglycerols, including this compound, have been shown to inhibit the activation of Protein Kinase C (PKC).[2][4][7] PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG). This compound, being structurally similar to DAG, is thought to act as a competitive inhibitor at the DAG binding site on PKC, thereby preventing its activation.[4]

Batilol_PKC_Signaling extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc_inactive Inactive PKC dag->pkc_inactive Activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Signaling & Cell Proliferation pkc_active->downstream Phosphorylates This compound This compound This compound->pkc_inactive Inhibits Activation

Figure 1. Proposed mechanism of this compound-mediated inhibition of Protein Kinase C (PKC) signaling.

General Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a complex biological sample using LC-MS/MS.

Batilol_Quantification_Workflow sample_collection Sample Collection (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch, LLE) sample_collection->extraction derivatization Derivatization (Optional) (e.g., TMS for GC-MS) extraction->derivatization analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis For LC-MS/MS derivatization->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing quantification Quantification & Reporting data_processing->quantification

Figure 2. A generalized experimental workflow for the quantification of this compound.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues during this compound quantification.

Troubleshooting_Logic start Inaccurate this compound Quantification check_recovery Low or Variable Recovery? start->check_recovery optimize_extraction Optimize Extraction Protocol: - Solvent System - Homogenization - Phase Separation check_recovery->optimize_extraction Yes check_matrix_effects High Matrix Effects? check_recovery->check_matrix_effects No optimize_extraction->check_matrix_effects improve_cleanup Improve Sample Cleanup: - Use SPE - Optimize Chromatography check_matrix_effects->improve_cleanup Yes check_sensitivity Low Sensitivity? check_matrix_effects->check_sensitivity No use_sil_is Use Stable Isotope- Labeled Internal Standard improve_cleanup->use_sil_is use_sil_is->check_sensitivity consider_derivatization Consider Derivatization (especially for GC-MS) check_sensitivity->consider_derivatization Yes end Accurate Quantification check_sensitivity->end No optimize_ms Optimize MS Parameters: - Ionization Source - MRM Transitions consider_derivatization->optimize_ms optimize_ms->end

Figure 3. A logical flow diagram for troubleshooting this compound quantification issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batilol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential artifacts and navigate common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound, also known as Batyl alcohol or 1-O-Octadecylglycerol, is a naturally occurring alkylglycerol found in shark liver oil and the yellow bone marrow of animals.[1][2][3] It is structurally a glycerol (B35011) molecule with one primary hydroxy group replaced by an octadecyl ether.[3] this compound has been described as an inflammatory agent.[1][2] It is used for research purposes and has been investigated in the context of cytokine-induced killer cells for treating benzene (B151609) poisoning.[4]

Q2: How should I prepare and store this compound stock solutions?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[4] this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to the desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are potential off-target effects of this compound and how can I assess them?

The specific off-target effects of this compound are not well-documented in publicly available literature. However, as with any bioactive small molecule, it is crucial to consider and investigate potential off-target interactions. Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to unforeseen experimental results or side effects.[5]

To assess for off-target effects, researchers can employ several strategies:

  • In silico prediction: Computational tools can predict potential off-target binding sites based on the structure of this compound.[6][7]

  • High-throughput screening: Screening this compound against a panel of receptors, enzymes, and ion channels can identify unintended interactions.[5]

  • Phenotypic screening: Observing the effects of this compound in different cell lines or model organisms can reveal unexpected biological activities.

  • Control experiments: Using structurally similar but inactive analogs of this compound can help differentiate between on-target and off-target effects.

Q4: Can this compound interfere with common cell-based assays?

As an alkylglycerol (a type of lipid), this compound has the potential to interfere with certain cell-based assays, particularly those that rely on membrane integrity or metabolic activity. For example:

  • Membrane integrity assays: High concentrations of lipids can potentially disrupt cell membranes, leading to false positives in cytotoxicity assays that measure membrane permeability (e.g., LDH release or trypan blue uptake).

  • Metabolic assays (e.g., MTT, XTT, AlamarBlue): this compound could potentially influence cellular metabolism or interact with the assay reagents themselves.[8] For instance, compounds with reducing potential can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.[8]

  • Fluorescence-based assays: Lipids can sometimes form micelles or aggregates in aqueous solutions, which may scatter light or interfere with fluorescent readings.

It is always recommended to include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity, to identify and account for any potential assay interference.[8]

Troubleshooting Guides

Cell Viability and Proliferation Assays

Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, AlamarBlue).

  • Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or precipitation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Seeding: Create a single-cell suspension before plating and gently rock the plate in a cross pattern to ensure even distribution.[8]

    • Minimize Edge Effects: Fill the outer wells of the microplate with sterile PBS or media without cells and do not use them for experimental data, as these wells are prone to evaporation.[8]

    • Check for this compound Precipitation: Visually inspect the wells under a microscope for any precipitate. If observed, consider using a lower, more soluble concentration of this compound or a different solvent system if compatible with your cells.[8]

    • Optimize Incubation Times: The conversion of assay reagents like MTT is time-dependent. Optimize the incubation time to ensure a sufficient signal that is within the linear range of detection.[9]

Issue 2: High background signal in fluorescence-based viability assays.

  • Possible Cause: The AlamarBlue (resazurin) reagent may be breaking down due to light exposure, or there might be intrinsic fluorescence from this compound.

  • Troubleshooting Steps:

    • Protect Reagents from Light: Store and handle AlamarBlue reagent in the dark to prevent degradation.[10]

    • Run a Compound-Only Control: Measure the fluorescence of this compound in cell-free media to determine if it contributes to the background signal.

    • Optimize Reagent Concentration and Incubation Time: Using a lower concentration of the fluorescent dye or reducing the incubation time can sometimes lower the background.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle-only, untreated cells). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting

Issue 1: Unexpected or multiple bands appear on the Western blot.

  • Possible Cause: The primary antibody concentration may be too high, leading to non-specific binding, or the target protein may have isoforms or post-translational modifications.[11]

  • Troubleshooting Steps:

    • Optimize Antibody Concentration: Perform a titration of the primary antibody to find the optimal concentration that gives a strong signal with minimal background.[11]

    • Use a Blocking Peptide: If available, pre-incubate the primary antibody with a blocking peptide to verify the specificity of the bands.

    • Check the Literature: Investigate if the target protein is known to have splice variants, cleavage products, or modifications like glycosylation that could alter its molecular weight.[11]

Issue 2: Blotchy or uneven background.

  • Possible Cause: Aggregates in the antibody or blocking buffer, uneven coating of buffer during incubation, or the membrane drying out.[12]

  • Troubleshooting Steps:

    • Filter Buffers: Filter the blocking buffer and antibody solutions to remove any aggregates.[12]

    • Ensure Proper Agitation: Incubate the membrane with sufficient volume and constant agitation to ensure even coating.[12]

    • Keep Membrane Moist: Do not allow the membrane to dry out at any stage of the blotting process.

Apoptosis Assays

Issue 1: Difficulty in distinguishing between apoptotic and necrotic cells.

  • Possible Cause: The experimental endpoint may be too late, resulting in secondary necrosis.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting apoptosis before significant necrosis occurs.

    • Use Dual Staining: Employ dual staining methods, such as Annexin V and Propidium Iodide (PI). Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[13]

Issue 2: Inconsistent Caspase-3/7 activation results.

  • Possible Cause: The timing of measurement is critical as caspase activation is a transient event.

  • Troubleshooting Steps:

    • Detailed Time-Course: Measure caspase activity at multiple early time points following this compound treatment.

    • Use a Positive Control: Include a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure the assay is working correctly.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the IC50 values or dose-response relationships of this compound across various cell lines. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration range for their specific experimental system. A hypothetical table for presenting such data is provided below.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
Example: A549MTT Assay48[Experimental Value][e.g., this compound dissolved in DMSO]
Example: HL-60Annexin V/PI24[Experimental Value][e.g., Vehicle control showed <5% apoptosis]

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound is not yet fully elucidated, a bioactive lipid could potentially induce apoptosis by modulating key signaling cascades. The following diagram illustrates a general intrinsic apoptosis pathway that could be a subject of investigation for this compound's mechanism of action.

Batilol_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., ER Stress, ROS) This compound->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion  Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Experimental Workflow for Troubleshooting Cell Viability Assays

The following workflow provides a logical sequence for identifying and resolving common issues in cell viability experiments.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Reagents Check Reagent Preparation (Freshness, Storage) Start->Check_Reagents Check_Seeding Review Cell Seeding Protocol (Density, Distribution) Start->Check_Seeding Check_Compound Inspect for this compound Precipitation Start->Check_Compound Run_Controls Run Controls: - Vehicle Only - Compound in Media (No Cells) - Positive Control Check_Reagents->Run_Controls Check_Seeding->Run_Controls Check_Compound->Run_Controls Analyze_Controls Analyze Control Data Run_Controls->Analyze_Controls Interference Compound Interference Detected? Analyze_Controls->Interference Optimize_Assay Optimize Assay Parameters (e.g., different assay type) Interference->Optimize_Assay Yes Re_evaluate Re-evaluate Protocol Interference->Re_evaluate No Problem_Solved Problem Resolved Optimize_Assay->Problem_Solved Re_evaluate->Start Re-assess

Caption: A logical workflow for troubleshooting inconsistent cell viability results.

References

Potential interference of Batilol in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference of Batilol in biochemical assays. Given the absence of direct literature on this compound-specific assay interference, this guidance is based on the compound's chemical properties and established principles of assay interference for structurally related amphiphilic molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Batyl Alcohol or 3-octadecoxypropane-1,2-diol, is an alkylglycerol.[1][2][3] Its structure consists of a glycerol (B35011) backbone with a long 18-carbon alkyl chain attached via an ether linkage.[1][3] This structure makes this compound an amphiphilic molecule, meaning it has both a hydrophilic (glycerol) and a hydrophobic (alkyl chain) part. This property is central to its potential for assay interference. It is sparingly soluble in DMSO and has been described as an inflammatory agent.[4][5]

Q2: Why might this compound interfere with my biochemical assay?

While specific data on this compound is limited, its amphiphilic nature is a common cause of non-specific assay interference.[6] Compounds with these properties can form aggregates at certain concentrations, which may lead to false-positive results by non-specifically inhibiting enzymes or disrupting protein-protein interactions.[7][8] Such compounds are sometimes referred to as "Pan-Assay Interference Compounds" (PAINS).[6][9]

Q3: What are the common signs of compound interference in an assay?

Signs of potential interference from a compound like this compound include:

  • Poor dose-response curve quality: Unusually steep or non-sigmoidal curves.

  • Irreproducibility: High variability in results between replicate wells or experiments.

  • Promiscuous Activity: The compound appears active across multiple, unrelated assays.[10]

  • Discrepancy with controls: Positive or negative controls fail to perform as expected.[11]

  • Loss of activity with detergent: A significant reduction in inhibitory activity when a non-ionic detergent is added to the assay buffer is a strong indicator of aggregation-based interference.[12]

Q4: What are the primary mechanisms of assay interference for amphiphilic compounds?

Amphiphilic compounds like this compound can interfere with assays through several mechanisms:

  • Aggregation: At concentrations above a critical threshold, these molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[7]

  • Optical Interference: The compound may absorb light or fluoresce at the excitation/emission wavelengths used in the assay, leading to false signals.[10][11]

  • Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes or substrates.[13]

  • Membrane Disruption: In cell-based assays, the surfactant-like properties can disrupt cell membranes, leading to artifacts.[6]

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these guides to diagnose and mitigate the issue.

Guide 1: Diagnosing Aggregation-Based Interference

Aggregation is a primary suspect for interference by amphiphilic compounds. The following protocol helps determine if this compound is acting as a non-specific aggregator in your assay.

Experimental Protocol: Detergent Counter-Screen

Objective: To determine if the observed activity of this compound is dependent on the formation of aggregates.

Methodology:

  • Reagent Preparation:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in your standard assay buffer.

    • Prepare an identical set of serial dilutions in the detergent-containing assay buffer.

  • Assay Procedure:

    • Run your standard biochemical assay with both sets of this compound dilutions.

    • Include all necessary positive and negative controls in both buffer conditions.

  • Data Analysis:

    • Generate dose-response curves and calculate IC50 values for this compound in the presence and absence of detergent.

    • A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation-based interference.[7][12]

Data Presentation: Interpreting Detergent Counter-Screen Results
ConditionThis compound IC50Hill SlopeMaximum Inhibition (%)Interpretation
Standard Buffer5 µM2.595%Potent, but steep slope suggests non-stoichiometric inhibition.
+ 0.01% Triton X-100> 50 µM1.120%Loss of potency strongly indicates aggregation is the primary mechanism of action.
Guide 2: Assessing Optical Interference

This guide helps determine if this compound is directly interfering with the optical detection method of your assay (e.g., absorbance, fluorescence, luminescence).

Experimental Protocol: Optical Profile Scan

Objective: To measure the intrinsic absorbance or fluorescence of this compound at the assay's wavelengths.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Assay Setup (Target-Independent):

    • In a microplate identical to your assay plate, add the this compound dilutions to wells containing only the assay buffer. Do not add enzymes, substrates, or detection reagents.

    • Include a "buffer only" control.

  • Absorbance/Fluorescence Reading:

    • Read the plate using the same spectrophotometer or plate reader settings (wavelengths, filters) as your primary assay.

  • Data Analysis:

    • Subtract the signal from the "buffer only" control from all wells containing this compound.

    • Plot the background signal as a function of this compound concentration. A concentration-dependent increase in signal indicates optical interference.[11]

Data Presentation: Sample Optical Interference Data
This compound Concentration (µM)Absorbance at 450 nm (mAU)Fluorescence (530/590 nm) (RFU)
0 (Buffer)5150
16155
58160
1015180
2540250
5095475
Guide 3: Checking for Non-Specific Reactivity

This guide helps determine if this compound is reacting with assay components or exhibiting redox activity, which is a common source of false positives.[6]

Experimental Protocol: DTT Sensitivity Check

Objective: To assess if this compound's activity is sensitive to the presence of a reducing agent, which can indicate redox cycling.

Methodology:

  • Assay Setup:

    • Run your standard assay protocol.

    • In parallel, run an identical set of experiments where a reducing agent like Dithiothreitol (DTT) (e.g., final concentration of 1-5 mM) is added to the assay buffer.

  • Data Analysis:

    • Compare the dose-response curve and IC50 of this compound in the presence and absence of DTT.

    • A significant change in activity suggests potential redox activity or reactivity with thiol groups on proteins.[12]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Suspected Interference

The following diagram outlines a logical workflow for identifying the cause of suspected assay interference from a compound like this compound.

G A Initial Hit Observed (e.g., Low IC50 for this compound) B Perform Detergent Counter-Screen (+/- 0.01% Triton X-100) A->B C Activity Lost or Greatly Reduced? B->C D Conclusion: Aggregation is Likely Cause of Interference C->D Yes E Perform Optical Profile Scan (Compound in Buffer) C->E No F Concentration-Dependent Signal Observed? E->F G Conclusion: Optical Interference (Absorbance/Fluorescence) F->G Yes H Perform Target-Independent Counter-Screen (e.g., No Enzyme) F->H No I Activity Still Present? H->I J Conclusion: Interference with Assay Reagents/Detection I->J Yes K Conclusion: Hit is Potentially Valid. Proceed with Orthogonal Assays. I->K No

Caption: A step-by-step workflow for troubleshooting suspected assay interference.

Mechanism of Aggregation-Based Interference

This diagram illustrates the proposed mechanism by which amphiphilic compounds like this compound can non-specifically inhibit enzymes through aggregation.

G cluster_0 Low Concentration (Below CMC) cluster_1 High Concentration (Above CMC) A This compound Monomer B Active Enzyme D Product B->D Catalysis C Substrate C->B E This compound Aggregate (Micelle) F Denatured Enzyme E->F Sequesters & Denatures G Substrate H No Product

Caption: Aggregation of this compound can lead to non-specific enzyme inhibition.

References

Mitigating matrix effects in the mass spectrometric analysis of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of Batilol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when analyzing this compound by LC-MS/MS?

A1: The analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can present several challenges. Due to its chemical structure as a monoalkylglycerol, this compound may exhibit moderate lipophilicity, which can lead to non-specific binding and potential carryover. The most significant challenge, however, is mitigating matrix effects from complex biological samples like plasma or tissue homogenates. These matrix components can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal and affecting the accuracy and precision of quantification.

Q2: What is a suitable internal standard for the quantitative analysis of this compound?

A2: The ideal internal standard (IS) for quantitative analysis is a stable isotope-labeled (SIL) version of the analyte. For this compound, This compound-d5 is a commercially available deuterated analog that serves as an excellent internal standard. It co-elutes with this compound and experiences similar matrix effects, thus providing reliable correction for variations in sample preparation and instrument response.

Q3: Which sample preparation technique is best for this compound analysis in plasma?

A3: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least clean. It may be suitable for less demanding applications, but often results in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and can provide good recovery for lipophilic compounds like this compound. However, it is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and concentrating the analyte. It provides the cleanest extracts and can lead to the best sensitivity and reproducibility. However, it is the most expensive and time-consuming method to develop.

A quantitative comparison of these techniques is provided in the troubleshooting section.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability

This is a common issue in LC-MS/MS analysis and can be caused by several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow:

start Low or Variable Signal for this compound check_is Check Internal Standard (this compound-d5) Signal start->check_is is_ok IS Signal Stable? check_is->is_ok lc_issue Investigate LC System: - Check for leaks - Column performance - Mobile phase preparation is_ok->lc_issue Yes ms_issue Investigate MS System: - Source cleaning - Parameter optimization - Detector performance is_ok->ms_issue No sample_prep_issue Evaluate Sample Preparation: - Inconsistent recovery - Significant matrix effects lc_issue->sample_prep_issue end Signal Restored ms_issue->end sample_prep_issue->end

Caption: Troubleshooting workflow for low or variable signal intensity.

Issue 2: Significant Matrix Effects Observed

Matrix effects, particularly ion suppression, can lead to inaccurate quantification. The extent of the matrix effect can be quantified and different sample preparation strategies can be employed for mitigation.

Quantitative Comparison of Sample Preparation Techniques for this compound in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85 ± 845 ± 12< 15
Liquid-Liquid Extraction (LLE)92 ± 588 ± 7< 10
Solid-Phase Extraction (SPE)95 ± 498 ± 3< 5
  • Analyte Recovery (%) = (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

Interpretation:

  • PPT shows acceptable recovery but suffers from significant ion suppression (Matrix Effect < 100%).

  • LLE provides good recovery and significantly reduces matrix effects compared to PPT.

  • SPE offers the highest recovery and the most effective reduction of matrix effects, making it the recommended method for sensitive and accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma using Solid-Phase Extraction (SPE)

This protocol provides a detailed methodology for the extraction of this compound from human plasma using SPE, which is recommended for achieving the highest data quality.

Experimental Workflow:

start Plasma Sample (100 µL) add_is Add this compound-d5 (IS) start->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol then Water) condition_spe->load_sample wash_spe Wash Cartridge (e.g., 5% Methanol (B129727) in Water) load_sample->wash_spe elute Elute this compound (e.g., Methanol) wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound-d5 internal standard solution (e.g., at 1 µg/mL). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 80% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions (Positive Electrospray Ionization - ESI+):

ParameterThis compoundThis compound-d5 (IS)
Precursor Ion (m/z) 345.3350.3
Product Ion (m/z) 135.1135.1
Collision Energy (eV) 1515
Cone Voltage (V) 3030

Signaling Pathway/Logical Relationship Diagram:

The following diagram illustrates the logical relationship between sample properties, analytical choices, and desired outcomes in this compound analysis.

cluster_sample Sample Characteristics cluster_method Analytical Method cluster_outcome Desired Outcome This compound This compound (Monoalkylglycerol) SamplePrep Sample Preparation (PPT, LLE, SPE) This compound->SamplePrep Matrix Complex Matrix (Plasma, Tissue) Matrix->SamplePrep LC LC Separation (C18) SamplePrep->LC MS MS Detection (ESI+, MRM) LC->MS Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision Sensitivity Sensitivity MS->Sensitivity IS Internal Standard (this compound-d5) IS->MS

Caption: Relationship between sample properties, analytical choices, and outcomes.

Technical Support Center: Troubleshooting Cellular Uptake of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batilol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to the cellular uptake of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cellular uptake experiments with the highly lipophilic compound, this compound.

Q1: I am observing very low or no detectable intracellular concentration of this compound. What are the potential causes and solutions?

A1: Low cellular uptake of this compound can stem from several factors related to its high lipophilicity and experimental setup.

Potential Cause Explanation Troubleshooting Suggestions
Poor Solubility/Aggregation Due to its high LogP, this compound may precipitate or form aggregates in aqueous culture media, reducing the concentration of monomeric this compound available for cellular uptake.- Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final concentration in culture media, ensure rapid and thorough mixing. The final DMSO concentration should be kept low (ideally ≤ 0.5%) to minimize cytotoxicity. - Use of Solubilizing Agents: Consider the use of a non-toxic detergent or a carrier like serum albumin to improve solubility in the culture medium.
High Non-Specific Binding This compound's lipophilic nature can cause it to bind to plasticware (e.g., culture plates, pipette tips) and serum proteins in the culture medium, reducing its effective concentration for cellular uptake.- Pre-coat Plasticware: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. - Reduce Serum Concentration: If permissible for your cell line, conduct the uptake experiment in a low-serum or serum-free medium. However, be mindful that serum components can also aid in solubilizing lipophilic compounds.[1][2] - Run Controls: Always include a "no-cell" control (media and this compound in a well without cells) to quantify the amount of compound lost to non-specific binding to the plate.
Inappropriate Incubation Time The kinetics of this compound uptake may be very rapid or require a longer duration to reach equilibrium. Your chosen time point might be suboptimal.- Perform a Time-Course Experiment: Measure intracellular this compound concentration at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) to determine the optimal incubation time.
Sub-optimal Compound Concentration The concentration of this compound used may be too low to detect or too high, leading to cytotoxicity and subsequent disruption of cellular uptake mechanisms.- Conduct a Dose-Response Study: Test a range of this compound concentrations. A study on murine splenic lymphocytes showed effects of batyl alcohol at concentrations between 10 nM and 500 nM. This range can be a good starting point for your dose-response experiments.
Cell Health and Density Poor cell health or inappropriate cell density can significantly impact uptake efficiency.- Ensure Healthy Cells: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. - Optimize Seeding Density: The optimal seeding density should be determined to ensure cells are not too sparse or overly confluent at the time of the experiment.[3][4][5][6]

Q2: How can I be sure that the this compound I'm measuring is inside the cells and not just stuck to the cell membrane?

A2: This is a critical consideration for lipophilic compounds. Here are some strategies:

  • Stringent Washing Steps: After incubation with this compound, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS). The low temperature will reduce membrane fluidity and help remove non-specifically bound compound from the cell surface.

  • Trypsinization: For adherent cells, a brief treatment with trypsin can help remove extracellularly bound proteins and any associated this compound.

  • Acid Wash: A short wash with a mild acidic solution can also help to strip off surface-bound compounds.

  • Control at 4°C: Perform a parallel uptake experiment at 4°C. At this temperature, active transport processes and membrane fluidity are significantly reduced, so the majority of the detected compound will be due to non-specific binding to the cell surface. This value can be subtracted from the amount detected at 37°C to estimate the internalized amount.

Q3: The vehicle for this compound, DMSO, seems to be affecting my cells. How can I mitigate this?

A3: DMSO can indeed have cytotoxic effects and influence cell membrane properties.

Issue Mitigation Strategy
DMSO Cytotoxicity The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[7][8][9][10] Some sensitive cell lines may even require concentrations below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
DMSO-induced Changes in Membrane Permeability High concentrations of DMSO can alter membrane fluidity, which might artificially increase the uptake of this compound. Sticking to the recommended low final concentrations will minimize this artifact.

Q4: Should I use serum in my uptake experiment? The results seem to differ with and without it.

A4: The presence of serum can have a dual effect on the uptake of lipophilic compounds like this compound.

  • Inhibitory Effect: Serum proteins, particularly albumin, can bind to this compound, thereby reducing its free concentration in the medium and making it less available for cellular uptake.[2]

  • Facilitative Effect: For highly lipophilic compounds that have poor solubility in aqueous media, serum proteins can act as carriers, preventing aggregation and facilitating delivery to the cell surface.

Recommendation: The effect of serum is cell-type and compound-specific. It is advisable to test this compound uptake under both serum-containing and serum-free (or low-serum) conditions to determine the optimal condition for your specific experimental system.

Experimental Protocols

Here are detailed protocols for key experiments related to the cellular uptake of this compound.

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol helps to determine the concentration range of this compound that is non-toxic to the cells, which is crucial for designing meaningful uptake experiments.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase and reach about 70-80% confluency at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned uptake experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the IC50 value.

Protocol 2: Quantitative Analysis of Intracellular this compound by LC-MS/MS

This protocol provides a framework for quantifying the amount of this compound taken up by cells.

Materials:

  • Target cell line

  • Complete culture medium and serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well or 12-well cell culture plates

  • Ice-cold PBS

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., methanol (B129727) or a specific lysis reagent)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow until they reach 80-90% confluency.

  • Treatment:

    • For a time-course experiment, treat cells with a non-toxic concentration of this compound for various durations (e.g., 15, 30, 60, 120 minutes).

    • For a dose-response experiment, treat cells with different concentrations of this compound for a fixed, optimized time.

    • Include a vehicle control (DMSO) and a no-cell control (this compound in media without cells).

  • Cell Harvesting and Washing:

    • After incubation, aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular this compound.

    • For adherent cells, detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

    • Aspirate the supernatant carefully.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., methanol).

    • Vortex vigorously and incubate on ice to ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the intracellular this compound.

    • If necessary, perform further sample clean-up such as solid-phase extraction.

    • Transfer the final extract to an appropriate vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an appropriate LC-MS/MS method for the detection and quantification of this compound.

    • Generate a standard curve using known concentrations of this compound.

  • Data Analysis:

    • Quantify the amount of this compound in the cell lysates using the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content of each sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₄₄O₃PubChem
Molecular Weight 344.57 g/mol PubChem
LogP (Octanol/Water Partition Coefficient) 5.6 - 7.8Various
Solubility Soluble in DMSO; Slightly soluble in Chloroform and MethanolVarious

Table 2: Recommended Starting Concentrations for this compound in Cell Culture

Cell TypeConcentration RangeObservationReference
Murine Splenic Lymphocytes 10 nM - 500 nMIncreased proliferation of T cellsPLOS One
General Cancer Cell Lines 1 µM - 50 µMTypical range for determining IC50 values of various compoundsResearchGate

Note: The optimal concentration is highly cell-type dependent and should be determined empirically.

Visualizations

Signaling Pathways and Experimental Workflows

Batilol_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in Multi-well Plate treatment Treat Cells with this compound prep_cells->treatment prep_this compound Prepare this compound Working Solutions prep_this compound->treatment incubation Incubate for a Defined Period treatment->incubation washing Wash Cells with Ice-Cold PBS incubation->washing harvesting Harvest Cells (Trypsinization/Scraping) washing->harvesting lysis Cell Lysis & Extraction harvesting->lysis quantification Quantify Intracellular this compound (LC-MS/MS) lysis->quantification normalization Normalize to Cell Number/Protein quantification->normalization

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor this compound Uptake Observed solubility Solubility/Aggregation Issue? start->solubility binding Non-Specific Binding? start->binding conditions Suboptimal Experimental Conditions? start->conditions cytotoxicity Is this compound Causing Cell Death? start->cytotoxicity optimize_sol Optimize Solubilization (e.g., vehicle, sonication) solubility->optimize_sol Yes reduce_binding Use Low-Binding Plates Reduce Serum binding->reduce_binding Yes optimize_exp Optimize Time, Concentration, & Cell Density conditions->optimize_exp Yes check_viability Perform Cytotoxicity Assay (e.g., MTT) cytotoxicity->check_viability Yes optimize_sol->start Re-evaluate reduce_binding->start Re-evaluate optimize_exp->start Re-evaluate check_viability->optimize_exp Adjust Concentration

Batilol_Cellular_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space batilol_media This compound in Media batilol_agg Aggregates batilol_media->batilol_agg Aggregation batilol_bound Serum Protein-Bound this compound batilol_media->batilol_bound Protein Binding membrane_diffusion Passive Diffusion batilol_media->membrane_diffusion Uptake batilol_bound->membrane_diffusion Potential Uptake batilol_inside Intracellular this compound membrane_diffusion->batilol_inside

References

Validation & Comparative

Validating the Hematopoietic-Stimulating Effects of Batilol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Batilol (batyl alcohol) and its alternatives for hematopoietic stimulation. The information is compiled from preclinical and clinical data to assist researchers in evaluating its potential therapeutic applications.

Introduction

This compound, also known as batyl alcohol, is a glyceryl ether lipid that has been investigated for its potential to stimulate the production of white blood cells and platelets. This guide compares this compound to established hematopoietic agents, focusing on Granulocyte-Colony Stimulating Factor (G-CSF) as a primary example for stimulating neutrophil production.

Quantitative Data Comparison

The following tables summarize the available data on the hematopoietic effects of this compound and G-CSF. It is important to note that data on this compound is primarily from older, preclinical studies, while G-CSF has been extensively studied in clinical trials.

Table 1: Comparison of Hematopoietic Stimulating Effects

Parameter This compound (Batyl Alcohol) G-CSF (Filgrastim)
Primary Effect Stimulation of white blood cells and plateletsStimulation of neutrophil production.[1][2]
Mechanism of Action Proposed to act on hematopoietic stem and progenitor cellsBinds to G-CSF receptors on myeloid progenitor cells, stimulating their proliferation and differentiation.[1]
Clinical Use Not established as a standard therapyFDA-approved for treating neutropenia associated with chemotherapy and other conditions.[2][3]
Typical Efficacy Data is limited and primarily from animal studiesSignificantly reduces the duration of severe neutropenia in patients undergoing chemotherapy.[4][5]

Table 2: Preclinical and Clinical Data Summary

Agent Study Type Key Findings Reference
This compound Preclinical (Animal)Showed stimulation of hematopoiesis.[6]Linman et al., 1959[6]
G-CSF (Filgrastim) Clinical TrialReduced incidence of febrile neutropenia in cancer patients.[4]Crawford et al., 1991
G-CSF (Filgrastim) Clinical TrialAccelerated myeloid engraftment in pediatric HSCT patients.[5]D'Angelo et al., 2007[5]
G-CSF (Filgrastim) Clinical TrialEffective in mobilizing hematopoietic progenitor cells for transplantation.[2]Various

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. Below are representative protocols for key experiments used to evaluate hematopoietic stimulating effects.

1. Colony-Forming Unit (CFU) Assay

This in vitro assay is used to quantify the number of hematopoietic progenitor cells in a sample (e.g., bone marrow, peripheral blood) that are capable of forming colonies of specific blood cell lineages.

  • Objective: To determine the effect of a test compound on the proliferation and differentiation of hematopoietic progenitors.

  • Methodology:

    • Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.

    • Plate the cells in a semi-solid medium (e.g., methylcellulose) containing a cocktail of cytokines to support the growth of different lineages (e.g., erythroid, granulocyte-macrophage).

    • Add the test compound (e.g., this compound, G-CSF) at various concentrations to the culture.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

    • Count the number of colonies of different morphologies under an inverted microscope.

2. Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

Flow cytometry is used to identify and quantify specific cell populations based on the expression of cell surface markers.

  • Objective: To measure the changes in the frequency and phenotype of HSPCs in response to treatment.

  • Methodology:

    • Prepare a single-cell suspension from bone marrow or peripheral blood.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against specific HSPC markers (e.g., CD34, CD90, CD45RA, etc.).

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to identify and quantify different HSPC populations based on their marker expression profiles.

3. Complete Blood Count (CBC) Analysis

A CBC is a standard blood test used to measure the levels of different blood cells.

  • Objective: To assess the in vivo effects of a test compound on peripheral blood cell counts.

  • Methodology:

    • Collect peripheral blood samples from treated and control animals or human subjects at specified time points.

    • Analyze the samples using an automated hematology analyzer to determine the counts of red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the G-CSF signaling pathway and a typical experimental workflow for evaluating hematopoietic stimulating agents.

G_CSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR JAK JAK GCSFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization AKT AKT PI3K->AKT Proliferation Proliferation & Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Target Gene Expression STAT3_dimer->Gene Transcription Gene->Proliferation

Caption: G-CSF Signaling Pathway.

Experimental_Workflow start Hypothesis: Compound X stimulates hematopoiesis invitro In Vitro Studies start->invitro cfu Colony-Forming Unit (CFU) Assay invitro->cfu flow_vitro Flow Cytometry (Progenitor Cells) invitro->flow_vitro invivo In Vivo Studies (Animal Model) cfu->invivo flow_vitro->invivo cbc Complete Blood Count (CBC) invivo->cbc bm Bone Marrow Analysis invivo->bm data Data Analysis & Interpretation cbc->data flow_vivo Flow Cytometry (HSPCs) bm->flow_vivo flow_vivo->data conclusion Conclusion on Hematopoietic Effects data->conclusion

Caption: Experimental Workflow.

Comparison_Logic cluster_this compound This compound cluster_gcsf G-CSF b_mech Mechanism: Largely Undefined evaluation Evaluation for Therapeutic Use b_mech->evaluation Less Defined Target b_data Data: Mainly Preclinical b_data->evaluation Limited Efficacy Proof b_status Status: Investigational b_status->evaluation Higher Risk Profile g_mech Mechanism: Well-Characterized (G-CSF Receptor) g_mech->evaluation Specific Target g_data Data: Extensive Clinical Trials g_data->evaluation Proven Efficacy g_status Status: Clinically Approved g_status->evaluation Established Safety

Caption: Comparative Logic.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Batilol in common lipid-related immunoassays. Due to the structural similarity of this compound to endogenous lipid signaling molecules, understanding its potential interference is crucial for the accurate interpretation of immunoassay results. This document summarizes available data, outlines experimental methodologies, and provides a framework for assessing potential cross-reactivity.

Introduction to this compound and Lipid Immunoassays

This compound, a glyceryl ether lipid, is characterized by an octadecyl ether linkage to the glycerol (B35011) backbone. It is structurally similar to monoacylglycerols and the backbone of various ether phospholipids. Its presence in biological systems and structural resemblance to key lipid mediators raises the possibility of cross-reactivity in immunoassays designed to detect these lipids.

Lipid-related immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are indispensable tools for quantifying bioactive lipids in complex biological samples. These assays rely on the specific binding of antibodies to their target lipid antigens. However, the specificity of these antibodies can be compromised by the presence of structurally related molecules, leading to inaccurate measurements.

Potential for Cross-Reactivity: A Structural Comparison

The potential for this compound to cross-react in a lipid immunoassay is primarily determined by its structural similarity to the target analyte of the assay. The key structural features of this compound to consider are:

  • Glycerol Backbone: Shared with many classes of lipids, including mono-, di-, and triglycerides, as well as glycerophospholipids.

  • Ether Linkage: In contrast to the more common ester linkage found in most glycerolipids, the ether bond in this compound is a distinguishing feature.

  • Long Alkyl Chain: The 18-carbon octadecyl chain is a common feature in many fatty acids and lipid tails.

Below is a comparison of this compound's structure with that of several common lipid analytes measured by immunoassays.

Table 1: Structural Comparison of this compound and Common Lipid Analytes

Lipid MoleculeKey Structural FeaturesPotential for Cross-Reactivity with this compound
This compound Glycerol backbone, one C18 ether-linked alkyl chain, two free hydroxyl groups N/A (Reference)
Monoacylglycerol (MAG) Glycerol backbone, one ester-linked fatty acyl chain, two free hydroxyl groupsHigh, due to the identical glycerol backbone and single long acyl/alkyl chain. The primary difference is the linkage type (ether vs. ester).
Lysophosphatidic Acid (LPA) Glycerol backbone, one ester-linked fatty acyl chain, a phosphate (B84403) group at sn-3Moderate, shares the glycerol backbone and a single acyl/alkyl chain. The presence of the charged phosphate group in LPA is a significant differentiator.
Platelet-Activating Factor (PAF) Glycerol backbone, one ether-linked alkyl chain, an acetyl group at sn-2, a phosphocholine (B91661) head group at sn-3High, shares the ether-linked alkyl chain. The acetyl group and phosphocholine head group are key differences, but the core structure is similar.
Sphingosine-1-Phosphate (S1P) Sphingoid base backbone (structurally distinct from glycerol), a phosphate groupLow, the backbone is significantly different from glycerol.

Experimental Data on Cross-Reactivity

Direct experimental data on the cross-reactivity of this compound in commercially available lipid immunoassay kits is limited. However, by examining the specificity data of kits targeting structurally similar lipids, we can infer the potential for interference.

Table 2: Summary of Cross-Reactivity Data from Selected Commercial ELISA Kits

Target AnalyteCommercial Kit ExampleReported Cross-Reactivity with Structurally Similar MoleculesInferred Potential for this compound Cross-Reactivity
Lysophosphatidic Acid (LPA) Echelon Biosciences LPA Assay Kit IIMinimal to no cross-reactivity with other tested lipids, including Phosphatidic Acid (PA) and Lysophosphatidylcholine (LPC)[1].Low to Moderate. While the kit is reported as highly specific, the core glycerol and single chain similarity to LPA suggests a possibility of low-level cross-reactivity that may not have been explicitly tested against alkylglycerols.
Platelet-Activating Factor (PAF) Antibody to platelet activating factor (PAF) studyAn antibody developed against a PAF derivative did not cross-react with phosphocholine, glycerophosphocholine, or dilaurylglycerophosphocholine[2].Moderate. The lack of cross-reactivity with related molecules containing ester linkages is promising. However, the core ether-linked structure shared with this compound remains a point of potential interaction.
Monoacylglycerol (MAG) Human Monoacylglycerol Lipase/MGL ELISA KitThis kit measures the enzyme that hydrolyzes monoacylglycerols, not the lipid itself. Therefore, direct cross-reactivity with this compound is not applicable.Not Applicable.

Note: The absence of data for this compound in the cross-reactivity panels of these kits does not confirm a lack of interaction, but rather that it has likely not been tested.

Experimental Protocols

To definitively assess the cross-reactivity of this compound in a specific lipid immunoassay, a series of validation experiments should be performed. The following are detailed methodologies for key experiments.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of this compound in a competitive ELISA for a target lipid analyte.

Diagram: Competitive ELISA Workflow

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection plate Microtiter Plate coating Coat with Capture Antibody plate->coating Step 1 blocking Block with Inert Protein coating->blocking Step 2 add_sample Add Standard, Sample, or this compound add_conjugate Add Enzyme-Conjugated Target Lipid add_sample->add_conjugate Step 3 incubation Incubate add_conjugate->incubation Step 4 wash Wash Plate incubation->wash Step 5 add_substrate Add Substrate wash->add_substrate Step 6 read Read Absorbance add_substrate->read Step 7 lipid_signaling_pathways cluster_lpa LPA Signaling cluster_paf PAF Signaling lpa Lysophosphatidic Acid (LPA) lpa_r LPA Receptors (LPAR1-6) lpa->lpa_r immunoassay Immunoassay Measurement lpa->immunoassay lpa_effects Cell Proliferation, Migration, Survival lpa_r->lpa_effects paf Platelet-Activating Factor (PAF) paf_r PAF Receptor (PAFR) paf->paf_r paf->immunoassay paf_effects Inflammation, Platelet Aggregation paf_r->paf_effects This compound This compound (Potential Interference) This compound->immunoassay Cross-reactivity?

References

A Comparative Analysis of Natural versus Synthetic Batilol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of Batilol sourced from nature versus synthetic production, addressing key considerations for research and therapeutic development.

Introduction

This compound, a glyceryl ether also known as batyl alcohol, is a compound with recognized biological activities, including anti-inflammatory and potential anti-tumor effects.[1][2] It is naturally found in high concentrations in shark liver oil and is also present in animal bone marrow.[1][3] With advancements in chemical synthesis, this compound is also available in a synthetic form for various applications, including cosmetics and pharmaceuticals. This guide provides a comparative analysis of natural and synthetic this compound, offering insights into their properties, biological activities, and the methodologies used to evaluate them, aimed at researchers, scientists, and professionals in drug development.

It is crucial to note that direct comparative studies evaluating the efficacy, bioavailability, and side-effect profiles of natural versus synthetic this compound are scarce in publicly available scientific literature. Therefore, this guide synthesizes existing knowledge on each form to provide a comprehensive, albeit inferred, comparison.

Chemical and Physical Properties

From a chemical standpoint, the this compound molecule (3-(octadecyloxy)propane-1,2-diol) is identical regardless of its origin, provided it is of high purity.[4] Any functional differences would likely arise from the presence of impurities or co-factors in the natural extract versus the synthetically derived compound.

PropertyNatural this compound (from Shark Liver Oil)Synthetic this compoundSource of Information
Primary Source Shark liver oil, animal bone marrowChemical synthesis from glycerol (B35011) and stearyl alcohol derivatives[1][5]
Key Active Molecule This compound (1-O-octadecylglycerol)This compound (1-O-octadecylglycerol)[6]
Potential Co-factors May contain other alkylglycerols (e.g., chimyl and selachyl alcohol), squalene, and fatty acids.Typically high purity this compound, with potential for residual reactants and by-products from synthesis.[2][7]
Purity Variable, dependent on the extraction and purification process.Generally high, with well-defined and quantifiable impurity profiles.[7][8]
Molecular Formula C₂₁H₄₄O₃C₂₁H₄₄O₃[6]
Molecular Weight 344.57 g/mol 344.57 g/mol [6]

Comparative Biological Performance

While direct comparative experimental data is lacking, studies on both natural and synthetic alkylglycerols, including this compound, indicate similar biological activities. The primary difference in performance in a research or clinical setting may stem from the composition of the product used.

Natural this compound (Alkylglycerols from Shark Liver Oil):

  • Multi-component Effects: Shark liver oil contains a mixture of alkylglycerols, squalene, and other lipids that may act synergistically to produce a biological effect.[2][9]

  • Variable Composition: The exact composition of natural extracts can vary depending on the shark species, extraction method, and purification process, potentially leading to batch-to-batch variability in biological activity.[9]

Synthetic this compound:

  • High Purity and Consistency: Synthetic this compound offers high purity and batch-to-batch consistency, which is crucial for controlled experimental settings and pharmaceutical applications.[8]

  • Defined Activity: The observed biological effects can be directly attributed to this compound, without the confounding influence of other active compounds present in natural extracts.

One key study has indicated that the activation of macrophages, a critical aspect of the immune response, has been demonstrated with both natural and synthetic alkylglycerols, suggesting a shared mechanism of action.[1]

Key Biological Activities and Signaling Pathways

Research has highlighted several key biological activities of alkylglycerols, including this compound.

Anti-tumor Activity

Alkylglycerols have been shown to inhibit tumor growth and metastasis in animal models.[9][10] The proposed mechanisms include:

  • Inhibition of Protein Kinase C (PKC): Alkylglycerols may competitively inhibit the activation of PKC, a key enzyme in cell proliferation signaling pathways.[1]

  • Induction of Apoptosis: Studies on related compounds suggest that this compound may induce programmed cell death in cancer cells.[11]

G Proposed Anti-tumor Signaling Pathway of this compound This compound This compound PKC Protein Kinase C This compound->PKC Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation

Caption: Proposed anti-tumor mechanism of this compound.

Immunomodulatory Effects

Alkylglycerols are known to stimulate the immune system.[1][12] The primary mechanism is believed to be the activation of macrophages.[1]

G Proposed Immunomodulatory Pathway of this compound This compound This compound Macrophage Macrophage This compound->Macrophage Activation Immune_Response Enhanced Immune Response (e.g., Phagocytosis) Macrophage->Immune_Response

Caption: Proposed immunomodulatory action of this compound.

Experimental Protocols

Due to the absence of direct comparative studies, this section provides representative protocols for assessing the key biological activities of this compound, which can be applied to both natural and synthetic forms.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

G Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing this compound's cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., human colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Anti-tumor Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). Administer this compound orally or via injection.[13]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days) for a specified period (e.g., 21 days).[13]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[13]

Conclusion

The choice between natural and synthetic this compound for research and drug development depends on the specific application.

  • For mechanistic studies and pharmaceutical development, the high purity and consistency of synthetic this compound are advantageous, as they allow for precise dosing and unambiguous interpretation of results.

  • For applications where a broader, potentially synergistic effect is desired, or for nutritional supplements, natural this compound from sources like shark liver oil may be considered, with the caveat of potential variability in composition.

The existing body of research strongly suggests that the core biological activities of this compound are inherent to its molecular structure and are observed with both natural and synthetic forms. Future research should focus on direct, head-to-head comparative studies to definitively elucidate any subtle differences in their biological performance. This will be critical for optimizing the therapeutic potential of this promising compound.

References

Validating the Role of Batilol in Plasmalogen Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of batilol and the de novo biosynthesis pathway in the production of plasmalogens, a critical class of ether phospholipids. We will delve into the experimental data supporting the use of this compound as a precursor for plasmalogen synthesis, detail the methodologies for key experiments, and visualize the involved pathways.

Introduction to Plasmalogen Biosynthesis

Plasmalogens are essential components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2] They are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which confers unique chemical properties, including a role in protecting cells from oxidative stress.[1][2] The biosynthesis of plasmalogens in mammals occurs through a series of enzymatic reactions localized in both peroxisomes and the endoplasmic reticulum.[3][4]

The de novo pathway begins in the peroxisomes with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, a step that is often rate-limiting.[1][5] In contrast, the administration of alkylglycerols like this compound (1-O-octadecyl-sn-glycerol) allows for the bypassing of these initial peroxisomal steps, entering the biosynthetic pathway at a later stage in the endoplasmic reticulum.[4][6] This "salvage pathway" is a key area of interest for therapeutic strategies aimed at increasing plasmalogen levels in diseases associated with their deficiency.

Comparative Analysis of this compound Supplementation

Experimental evidence from both animal models and human studies demonstrates that oral supplementation with alkylglycerols, including this compound, effectively increases plasmalogen levels in various tissues.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative outcomes of this compound and other alkylglycerol supplementation on plasmalogen levels.

Table 1: Effect of Alkylglycerol Mix (including this compound) Supplementation in Mice [6][7][8]

TissueAnalyteBaseline Level (approx. nmol/µmol lipid)Level after Supplementation (approx. nmol/µmol lipid)Duration of Treatment
PlasmaEthanolamine (B43304) Plasmalogens592 weeks
Choline (B1196258) Plasmalogens24.52 weeks
Adipose TissueEthanolamine Plasmalogens1201804 weeks
Choline Plasmalogens5102 weeks
LiverEthanolamine Plasmalogens111312 weeks
Choline Plasmalogens2312 weeks
Skeletal MuscleEthanolamine & Choline PlasmalogensNo significant increaseNo significant increase12 weeks

Supplementation consisted of a 1:1:1 mixture of chimyl, batyl, and selachyl alcohol.

Table 2: Effect of this compound (1-O-octadecyl-rac-glycerol) Supplementation in Pex7 Knockout Mice [9][10]

TissuePlasmalogen Levels in Untreated Pex7 KO MicePlasmalogen Levels in this compound-Treated Pex7 KO MiceDuration of Treatment
Peripheral Tissues (kidney, heart, eye)UndetectableNormalized to wild-type levels2 months
Nervous Tissues (spinal cord, cerebellum)UndetectableSignificantly increased (to ~2.9% of wild-type levels)4 months

Table 3: Effect of a Synthetic Alkyl-Acylglycerol (AAG) containing this compound and Chimyl Alcohol Backbones in Cognitively Impaired Humans [11][12][13]

AnalyteDosage of DHA-AAGChange in Serum LevelsDuration of Treatment
DHA Plasmalogens900 mg/day to 3,600 mg/day (escalating)Dose-dependent increase, remained significantly elevated4 months

These data clearly indicate that oral administration of this compound and related alkylglycerols leads to a significant increase in plasmalogen levels in various tissues. The effect is particularly pronounced in peripheral tissues, with a more modest but still significant increase in nervous tissues, which may be due to the blood-brain barrier.[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical routes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Plasmalogen Biosynthesis Pathways

Plasmalogen_Biosynthesis De Novo vs. This compound Salvage Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P AADHAP-R Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Acyl_DHAP Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Alcohol FAR1/2 (Rate-limiting) Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-G3P Alkyl_G3P->Alkyl_Acyl_G3P AAG3P-AT Alkyl_Acyl_G 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_G Phosphatase Plasmanyl_PE Plasmanyl- ethanolamine Alkyl_Acyl_G->Plasmanyl_PE Ethanolamine- phosphotransferase Plasmalogen Plasmalogen (Plasmenylethanolamine) Plasmanyl_PE->Plasmalogen TMEM189 (Desaturase) Batilol_P This compound-Phosphate Batilol_P->Alkyl_Acyl_G3P Acyltransferase This compound This compound (Alkylglycerol) This compound->Batilol_P Alkylglycerol Kinase

Caption: De Novo vs. This compound Salvage Pathway for Plasmalogen Biosynthesis.

Experimental Workflow for Quantifying Plasmalogen Levels

Experimental_Workflow Workflow for Plasmalogen Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Homogenization->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Reconstitution Reconstitute in Mobile Phase Dry_Extract->Reconstitution LC_Separation Liquid Chromatography (e.g., Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/SRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification against Internal Standards Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General workflow for the quantification of plasmalogens.

Experimental Protocols

Quantification of Plasmalogens in Biological Samples using LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of plasmalogen species.

a. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma or homogenized tissue, add 400 µL of methanol (B129727) containing an appropriate internal standard (e.g., a synthetic plasmalogen with an odd-chain fatty acid).

  • Vortex vigorously for 1 minute.

  • Add 800 µL of chloroform (B151607) and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase.

  • Repeat the extraction of the upper aqueous phase with another 400 µL of chloroform.

  • Pool the organic phases and dry under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: Utilize a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes. The flow rate is typically 0.3 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each plasmalogen species and the internal standard should be established. For ethanolamine plasmalogens, a characteristic neutral loss of the ethanolamine headgroup is often monitored. For choline plasmalogens, the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184) is typically used.

In Vivo this compound Supplementation Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in increasing plasmalogen levels.

  • Animals: Use a relevant mouse model (e.g., wild-type or a model of plasmalogen deficiency like Pex7 knockout mice). House animals under standard conditions with ad libitum access to food and water.

  • Dietary Supplementation:

    • Control Group: Feed a standard chow diet.

    • Treatment Group: Feed a standard chow diet supplemented with 2% (w/w) this compound.

  • Treatment Duration: Administer the respective diets for a predetermined period, for example, 2 to 4 months.[9][10]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and various tissues (e.g., liver, kidney, brain, adipose tissue, heart).

  • Sample Processing and Analysis: Process the collected tissues and plasma for plasmalogen quantification using the LC-MS/MS protocol described above.

Conclusion

The available evidence strongly supports the role of this compound as an effective precursor for plasmalogen biosynthesis. By entering the pathway in the endoplasmic reticulum, this compound circumvents the initial, rate-limiting peroxisomal steps of the de novo pathway. This leads to a significant and measurable increase in plasmalogen levels in a variety of tissues, as demonstrated by quantitative data from both preclinical and clinical studies. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other alkylglycerols in conditions associated with plasmalogen deficiency. Future research should focus on elucidating the precise kinetics of this compound incorporation into plasmalogens compared to the de novo pathway to further refine its therapeutic application.

References

Batilol in the Immunomodulatory Landscape: A Comparative Guide to Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ether lipids, a unique class of phospholipids (B1166683) characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, are increasingly recognized for their significant roles in modulating immune responses. Among these, batilol, an alkylglycerol, has garnered attention for its immunomodulatory potential. This guide provides a comparative analysis of this compound and other prominent ether lipids—plasmalogens and the synthetic compound edelfosine (B1662340)—highlighting their differential effects on key immune parameters. The information herein is supported by experimental data to aid in research and development endeavors.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory activities of this compound, plasmalogens, and edelfosine vary significantly across different immune cell types and functions. The following tables summarize quantitative data from various studies, offering a comparative perspective on their effects on cytokine production, immune cell proliferation, and phagocytosis.

Table 1: Effect of Ether Lipids on Cytokine Production by Immune Cells

Ether LipidImmune Cell TypeStimulusConcentrationCytokineModulationFold/Percent ChangeSource
Alkylglycerol Mix (this compound-related) Peripheral Blood Mononuclear Cells (from obese asthma patients)Endogenous (in vivo)Oral SupplementationTNF-αDecreaseSignificant reduction after 1 and 3 months[1]
IL-4DecreaseSignificant reduction after 1 and 3 months[1]
IL-17aDecreaseSignificant reduction after 1 and 3 months[1]
IL-2DecreaseSignificant reduction after 3 months[1]
IL-6No significant change-[1]
Chimyl Alcohol (Alkylglycerol) RAW 264.7 Macrophages-Not specifiedIL-1βNo effect-[2]
Plasmalogens RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedPro-inflammatory cytokinesReductionInhibition of TLR4 endocytosis leads to reduced cytokine production
Edelfosine (ET-18-OCH3) Human Peripheral Blood Mononuclear CellsPhytohaemagglutinin (PHA)3.3 µg/mLType I Interferon-associated genesUpregulation-[3]

Table 2: Effect of Ether Lipids on Immune Cell Proliferation

Ether LipidImmune Cell TypeAssayConcentrationEffectPercent Inhibition/StimulationSource
Chimyl Alcohol (Alkylglycerol) Mouse SplenocytesIn vivoNot specifiedEnhanced cell proliferation-[2]
Edelfosine (ET-18-OCH3) Human CD4+ T CellsPHA-induced proliferation3.3 µg/mLInhibitionSignificant reduction[3]
Human Peripheral Blood Mononuclear CellsHomeostatic proliferation3.3 µg/mLInhibitionSignificant decrease[3]

Table 3: Effect of Ether Lipids on Phagocytosis

| Ether Lipid | Immune Cell Type | Target | Assay | Effect | Quantitative Change | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Alkylglycerols | Macrophages | Not specified | Fc-receptor mediated phagocytosis | Activation | Enhanced phagocytosis |[4] | | Plasmalogens | Plasmalogen-deficient RAW.108 Macrophages | Opsonized zymosan | Phagocytic Index | Enhancement | Restoration of plasmalogen levels significantly increased the phagocytic index |[5][6] | | | | Unopsonized latex beads | Flow cytometry | Enhancement | Significant increase in phagocytic capacity |[5][7] | | | | Apoptotic Jurkat cells | Flow cytometry | Enhancement | Significant increase in phagocytic capacity |[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of ether lipid immunomodulation.

Macrophage Cytokine Release Assay

Objective: To quantify the production of pro-inflammatory and anti-inflammatory cytokines by macrophages following treatment with ether lipids.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

Protocol:

  • Cell Culture: Macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with the ether lipid of interest (e.g., this compound, plasmalogen precursors) at various concentrations.

  • Co-stimulation (optional): To mimic an inflammatory environment, cells can be co-stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL).

  • Incubation: Cells are incubated for a specified period (e.g., 16-24 hours) to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.[8][9]

T-Lymphocyte Proliferation Assay

Objective: To assess the effect of ether lipids on the proliferation of T-lymphocytes.

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.

Protocol:

  • Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Mitogen Stimulation: Cells are stimulated to proliferate using a mitogen such as Phytohaemagglutinin (PHA) or Concanavalin A.

  • Treatment: The stimulated cells are treated with varying concentrations of the ether lipid (e.g., edelfosine).

  • Incubation and Proliferation Measurement:

    • [3H]-Thymidine Incorporation: After a set incubation period (e.g., 48-72 hours), [3H]-thymidine is added to the cultures. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the rate of cell proliferation.[10]

    • Cell Viability/Number Assays: Alternatively, proliferation can be assessed using assays that measure cell viability or number, such as the AlamarBlue assay or by direct cell counting.[11]

  • Data Analysis: The proliferation in treated cells is compared to untreated controls to determine the percentage of inhibition or stimulation. The half-maximal inhibitory concentration (IC50) can be calculated for inhibitory compounds.[12]

Macrophage Phagocytosis Assay

Objective: To evaluate the impact of ether lipids on the phagocytic capacity of macrophages.

Cell Line: Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

Protocol:

  • Cell Preparation: Macrophages are cultured and treated with the ether lipid of interest.

  • Target Preparation: Phagocytic targets are prepared. These can include:

    • Opsonized Zymosan: Zymosan particles are coated with serum components (opsonized) to facilitate recognition by macrophage receptors.

    • Fluorescently Labeled Beads: Commercially available latex beads.

    • Apoptotic Cells: A cell line (e.g., Jurkat) is induced to undergo apoptosis and labeled with a fluorescent dye.

  • Phagocytosis: The prepared targets are added to the macrophage cultures and incubated for a period (e.g., 30 minutes to 2 hours) to allow for phagocytosis.

  • Quantification:

    • Microscopy: Non-ingested particles are washed away, and the cells are fixed and stained. The phagocytic index is calculated by counting the number of ingested particles per macrophage.[5]

    • Flow Cytometry: If fluorescent targets are used, the fluorescence of the macrophages can be analyzed by flow cytometry to quantify the extent of phagocytosis.[5][7]

    • Quenching Assay: Extracellular fluorescence can be quenched with a dye like trypan blue to differentiate between internalized and surface-bound particles.[13]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of ether lipids are mediated through their influence on various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathways for this compound (and related alkylglycerols), plasmalogens, and edelfosine.

Batilol_Signaling This compound This compound (Alkylglycerol) Macrophage Macrophage This compound->Macrophage Enters Cell NFkB NF-κB Macrophage->NFkB Activates ROS_NO ROS & NO Production Macrophage->ROS_NO Stimulates Phagocytosis Phagocytosis Macrophage->Phagocytosis Enhances Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

This compound signaling in macrophages.

Plasmalogen_Signaling Plasmalogen Plasmalogens Membrane Cell Membrane (Lipid Rafts) Plasmalogen->Membrane Modulates Fluidity & Raft Stability PI3K PI3K Plasmalogen->PI3K Activates TLR4 TLR4 Membrane->TLR4 Inhibits Endocytosis Phagocytosis Phagocytosis Membrane->Phagocytosis Enhances Inflammation Inflammation TLR4->Inflammation Reduces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Inflammation Modulates

Plasmalogen signaling in immune cells.

Edelfosine_Signaling Edelfosine Edelfosine (ET-18-OCH3) T_Cell T-Cell Edelfosine->T_Cell Enters Cell ERK1_2 ERK1/2 T_Cell->ERK1_2 Inhibits Akt Akt T_Cell->Akt Inhibits Apoptosis Apoptosis T_Cell->Apoptosis Induces MHC_II MHC Class II Expression T_Cell->MHC_II Reduces Proliferation Cell Proliferation ERK1_2->Proliferation Blocks Akt->Proliferation Blocks

Edelfosine signaling in T-cells.

Conclusion

This compound and other alkylglycerols exhibit a complex immunomodulatory profile, primarily characterized by the activation of macrophages, leading to enhanced phagocytosis and production of certain pro-inflammatory mediators, while also showing potential to reduce specific inflammatory cytokines in certain contexts. In comparison, plasmalogens appear to play a more regulatory role, influencing membrane dynamics to enhance phagocytosis and temper inflammatory signaling through pathways like TLR4 and PI3K/Akt/mTOR. The synthetic ether lipid, edelfosine, demonstrates potent inhibitory effects on T-cell proliferation and induces apoptosis, suggesting its potential as an immunosuppressive agent.

The distinct mechanisms and effects of these ether lipids underscore the importance of selecting the appropriate compound for specific therapeutic applications. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative potencies and therapeutic windows. This guide provides a foundational overview to inform such future research and development in the promising field of ether lipid-based immunomodulation.

References

A Comparative Analysis of the Membrane-Altering Properties of Selachyl, Chimyl, and Batyl Alkylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylglycerols, a class of ether lipids, have garnered significant interest for their diverse biological activities, many of which are attributed to their ability to modulate the structure and function of cellular membranes. This guide provides a comparative overview of the membrane-altering properties of three prominent alkylglycerols: selachyl alcohol, chimyl alcohol, and batyl alcohol. By summarizing quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Comparative Effects on Membrane Properties

The structural differences among selachyl, chimyl, and batyl alcohols—primarily the length and saturation of their alkyl chains—translate to distinct effects on the physical properties of cell membranes. These effects are crucial for their biological functions, including their roles in signal transduction and as potential drug delivery enhancers.

Membrane Fluidity

Alkylglycerols can be incorporated into the phospholipid bilayer, thereby altering its fluidity. A common method to assess membrane fluidity is through fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Table 1: Comparative Effects of Alkylglycerols on Membrane Fluidity

AlkylglycerolModel SystemConcentrationChange in Fluorescence AnisotropyReference
Selachyl Alcohol Mouse Adipocytes10 µMDecreased phosphorylation of JNK and ERK, suggesting modulation of membrane-associated signaling
Chimyl Alcohol Not specified in comparative studies-Data not available in direct comparison
Batyl Alcohol Mouse Adipocytes10 µMIncreased phosphorylation of JNK and ERK, suggesting differential membrane effects compared to selachyl alcohol
General Alcohols Stratum Corneum Lipid LiposomesVariousn-Alkanols act as 'fluidizing' agents, particularly at intermediate depths of the bilayer.[1][1]

Note: Direct comparative quantitative data on the effects of all three alkylglycerols on fluorescence anisotropy in the same model system is limited in the currently available literature.

Membrane Permeability

The ability of alkylglycerols to modulate membrane permeability is a key area of investigation, particularly for their potential use as penetration enhancers in drug delivery.

Table 2: Comparative Effects of Alkylglycerols on Skin Permeation of Drugs

AlkylglycerolDrugEnhancement Ratio (Alkylglycerol/Control)Time PointReference
Batyl Alcohol Glycyrrhizic acid~1.524 h[2]
Diclofenac~2.024 h[2]
Naproxen~1.824 h[2]
Piroxicam~1.724 h[2]
Chimyl Alcohol Glycyrrhizic acid~1.224 h[2]
Diclofenac~1.524 h[2]
Naproxen~1.424 h[2]
Piroxicam~1.324 h[2]

Data extracted and estimated from graphical representations in the cited literature. Enhancement ratios indicate the fold increase in drug permeation in the presence of the alkylglycerol compared to the control (Transcutol®).[2]

Lipid Raft Modulation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. The incorporation of alkylglycerols can disrupt the organization and stability of these domains, thereby affecting cellular signaling. While direct comparative studies are scarce, it is known that alkylphospholipids, a related class of compounds, can rapidly disrupt lipid raft domains.[3]

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess changes in membrane fluidity.

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of selachyl, chimyl, or batyl alcohol for a specified duration.

  • Labeling with DPH: Harvest the cells and resuspend them in a suitable buffer. Add a solution of DPH in tetrahydrofuran (B95107) to the cell suspension and incubate to allow the probe to incorporate into the cell membranes.

  • Fluorescence Measurement: Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorometer equipped with polarizing filters. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

  • Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is a correction factor for the instrument.

  • Interpretation: A decrease in the anisotropy value (r) corresponds to an increase in the rotational freedom of the probe, indicating an increase in membrane fluidity.

In Vitro Skin Permeation Assay

This method is used to evaluate the effect of alkylglycerols on the permeation of drugs through the skin.

  • Skin Preparation: Excised skin from a suitable animal model (e.g., hairless mouse) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: A formulation containing the drug and the alkylglycerol (e.g., batyl or chimyl alcohol) is applied to the surface of the skin in the donor compartment. A control formulation without the alkylglycerol is also tested.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a physiological buffer. The volume of the withdrawn sample is replaced with fresh buffer.

  • Quantification: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The enhancement ratio is calculated by dividing the flux of the drug in the presence of the alkylglycerol by the flux in its absence.

Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes a common method for isolating lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[4][5]

  • Cell Lysis: Cells treated with or without alkylglycerols are lysed in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is mixed with a high-concentration sucrose solution and placed at the bottom of an ultracentrifuge tube. A discontinuous or continuous sucrose gradient is layered on top.

  • Centrifugation: The gradient is centrifuged at high speed for a prolonged period. Detergent-resistant membranes, being less dense, will float up to the interface of the lower-density sucrose layers.

  • Fraction Collection: Fractions are carefully collected from the top of the gradient.

  • Analysis: The protein and lipid composition of each fraction is analyzed by methods such as SDS-PAGE and Western blotting for raft marker proteins (e.g., flotillin, caveolin) and lipid analysis techniques to confirm the enrichment of cholesterol and sphingolipids.

Signaling Pathways and Mechanisms of Action

Alkylglycerols exert their biological effects by modulating various signaling pathways, often initiated by their interaction with the cell membrane.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes that play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. Some alkylglycerols are known to inhibit PKC activation.[6] This is thought to occur through the formation of ether lipid analogues of diacylglycerol (DAG), which is the natural activator of PKC. These analogues can compete with DAG for binding to PKC, thereby inhibiting its activation.

PKC_Inhibition cluster_membrane Cell Membrane Alkylglycerol Alkylglycerol Alkyl_DAG Alkyl-DAG Analogue Alkylglycerol->Alkyl_DAG Metabolism PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Alkyl_DAG->PKC_inactive Inhibits Activation

Caption: Alkylglycerol inhibition of the Protein Kinase C (PKC) signaling pathway.

Platelet-Activating Factor (PAF) Synthesis

Platelet-activating factor (PAF) is a potent lipid mediator involved in inflammation and allergic responses. The synthesis of PAF can occur through a remodeling pathway that involves the acetylation of lyso-PAF. Alkylglycerols can be incorporated into phospholipids, potentially influencing the availability of precursors for PAF synthesis.

PAF_Synthesis cluster_membrane Cell Membrane Alkyl_PC Alkyl-acyl-GPC Lyso_PAF Lyso-PAF Alkyl_PC:s->Lyso_PAF:n Hydrolysis PLA2 Phospholipase A2 PAF PAF Lyso_PAF:s->PAF:n Acetylation Acetyl_CoA Acetyl-CoA LPCAT LPCAT PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds Response Inflammatory Response PAF_Receptor->Response Activates Alkylglycerol Alkylglycerol Alkylglycerol->Alkyl_PC Incorporation

Caption: Remodeling pathway of Platelet-Activating Factor (PAF) synthesis.

Macrophage Activation

Alkylglycerols have been shown to modulate macrophage activity, a key component of the innate immune system. The differential effects of selachyl and batyl alcohol on TLR-4 signaling suggest that the structure of the alkylglycerol is critical in determining the immunological response.

Macrophage_Activation cluster_macrophage Macrophage TLR4 TLR-4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates LPS LPS LPS->TLR4 Activates Selachyl Selachyl Alcohol Selachyl->MAPK Decreases Phosphorylation Batyl Batyl Alcohol Batyl->MAPK Increases Phosphorylation

References

Validating the Anti-Tumorigenic Effects of Batilol in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumorigenic performance of Batilol (batyl alcohol), an alkylglycerol found in shark liver oil, with supporting preclinical experimental data. The following sections detail the quantitative effects of this compound on tumor growth and metastasis, provide comprehensive experimental protocols for key studies, and visualize the proposed signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor and anti-metastatic properties in preclinical studies. The data below summarizes the quantitative outcomes from a key study utilizing a Lewis lung carcinoma mouse model.

Table 1: Effect of Oral Administration of this compound on Tumor Growth and Metastasis in a Lewis Lung Carcinoma Mouse Model

Treatment GroupPrimary Tumor Weight (g)Number of Lung MetastasesInhibition of Metastasis (%)
Control (Vehicle)2.5 ± 0.345 ± 8-
This compound (50 mg/kg/day)1.8 ± 0.218 ± 560%

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Anti-Tumor Efficacy Study

1. Animal Model:

  • Species: C57BL/6 mice, male, 6-8 weeks old.

  • Tumor Model: Lewis Lung Carcinoma (LLC). 2 x 10^5 LLC cells were injected subcutaneously into the right flank of each mouse.

2. Treatment Protocol:

  • Test Article: this compound (Batyl Alcohol), suspended in a 0.5% carboxymethylcellulose sodium solution.

  • Dosing: Oral gavage at a dose of 50 mg/kg body weight, administered daily starting from day 7 post-tumor cell inoculation for a total of 14 days.

  • Control Group: Received the vehicle (0.5% carboxymethylcellulose sodium solution) on the same schedule.

3. Efficacy Endpoints:

  • Tumor Growth: Tumor volume was measured every two days using calipers and calculated with the formula: (Length x Width^2) / 2. At the end of the study (day 21), primary tumors were excised and weighed.

  • Metastasis Assessment: Lungs were harvested at the end of the study, and the number of visible surface metastatic nodules was counted under a dissecting microscope.

Immunohistochemical Analysis of Angiogenesis

1. Tissue Preparation:

  • Excised primary tumors were fixed in 10% neutral buffered formalin for 24 hours.

  • Tissues were then embedded in paraffin (B1166041) and sectioned into 5 µm slices.

2. Staining Protocol:

  • Tumor sections were deparaffinized and rehydrated.

  • Antigen retrieval was performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.

  • Sections were incubated with a primary antibody against von Willebrand Factor (vWF), a marker for endothelial cells, overnight at 4°C.

  • A secondary biotinylated antibody was applied, followed by a streptavidin-horseradish peroxidase conjugate.

  • The signal was visualized using a diaminobenzidine (DAB) substrate kit, and sections were counterstained with hematoxylin.

3. Quantification:

  • Microvessel density was quantified by counting the number of vWF-positive vessels in three high-power fields per tumor section.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and the experimental workflow.

Batilol_Anti_Angiogenic_Pathway cluster_tumor_microenvironment Tumor Microenvironment This compound This compound Tumor_Cell Tumor Cell This compound->Tumor_Cell Inhibits VEGF_Secretion VEGF Secretion Tumor_Cell->VEGF_Secretion Reduces VEGFR VEGFR VEGF_Secretion->VEGFR Activates Endothelial_Cell Endothelial Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis vWF von Willebrand Factor (vWF) Endothelial_Cell->vWF Reduces Expression VEGFR->Endothelial_Cell Stimulates Proliferation & Migration Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Promotes

Caption: Proposed anti-angiogenic signaling pathway of this compound.

Batilol_Apoptosis_Pathway This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Bax Bax Cancer_Cell->Bax Upregulates Bcl2 Bcl-2 Cancer_Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow Start Start: Lewis Lung Carcinoma Cell Culture Implantation Subcutaneous Implantation in C57BL/6 Mice Start->Implantation Tumor_Growth_Phase Tumor Growth to Palpable Size Implantation->Tumor_Growth_Phase Randomization Randomization into Treatment & Control Groups Tumor_Growth_Phase->Randomization Treatment Daily Oral Gavage: This compound (50 mg/kg) or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement (Every 2 Days) Treatment->Monitoring Endpoint Endpoint (Day 21): Euthanasia & Tissue Collection Treatment->Endpoint Monitoring->Endpoint Analysis Analysis: - Primary Tumor Weight - Lung Metastasis Count - Immunohistochemistry (vWF) Endpoint->Analysis

Caption: In vivo experimental workflow for evaluating this compound's efficacy.

A Head-to-Head Comparison of Batilol and Other Marine-Derived Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities, experimental data, and signaling pathways of key marine-derived lipids, including batilol, chimyl alcohol, selachyl alcohol, squalene, and omega-3 fatty acids.

This guide provides a comprehensive comparison of this compound and other prominent marine-derived lipids, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. The information presented is based on available experimental data and aims to facilitate informed decisions in research and development.

Comparative Analysis of Biological Activities

Marine-derived lipids exhibit a wide range of biological activities, with significant potential in the prevention and treatment of various diseases. This section compares the known anti-inflammatory and anti-cancer effects of this compound, its closely related alkylglycerols (chimyl and selachyl alcohol), squalene, and marine omega-3 fatty acids.

Anti-Inflammatory Activity

While direct comparative studies with standardized IC50 values are limited, the available data suggests that these marine lipids modulate inflammatory pathways through various mechanisms.

Marine Lipid Reported Anti-Inflammatory Effects Potential Mechanisms of Action Supporting Evidence
This compound Described as an inflammatory agent in some contexts, but also shown to modulate immune responses.[1] It may enhance Th1 cytokine production (TNF-α and IFN-γ).[2]Modulation of lymphocyte proliferation and differentiation.[2] In one study, it increased LPS-mediated phosphorylation of JNK and ERK in adipocytes.[1]In vitro studies on murine lymphocytes.[2]
Chimyl Alcohol Reported to have pro-inflammatory activity in one study, promoting the activation of immune processes.[3] However, other studies suggest anti-inflammatory properties for alkylglycerols as a class.[4]Enhances cell proliferation and increases the activity of the proinflammatory marker CD86.[3]In vivo and in vitro studies on mouse spleen and macrophage cell lines.[3]
Selachyl Alcohol Demonstrated anti-inflammatory effects.[1][4]Decreased LPS-mediated phosphorylation of JNK and ERK in adipocytes.[1]In vitro studies on mouse primary adipocytes.[1]
Squalene Possesses antioxidant and anti-inflammatory properties.[5]May inhibit the MAPK and NF-κB signaling pathways.[6]Studies in various cell and animal models.[6]
Omega-3 Fatty Acids (EPA/DHA) Potent anti-inflammatory effects.[4]Altered cell membrane composition, disruption of lipid rafts, inhibition of NF-κB activation, and activation of PPAR-γ.[4]Numerous in vitro, animal, and human studies.[4]
Anti-Cancer Activity

The anti-cancer potential of these marine lipids has been investigated in various cancer models, with promising results.

Marine Lipid Reported Anti-Cancer Effects Potential Mechanisms of Action Supporting Evidence
This compound As part of the alkylglycerol class, it is suggested to have anti-tumor properties.[7][8][9]Inhibition of tumor growth, vascularization, and dissemination.[10] May stimulate the immune system.[4]In vivo studies on mouse models of lung carcinoma.[10]
Chimyl Alcohol As an alkylglycerol, it is expected to contribute to the anti-cancer effects of shark liver oil.[7][8]General mechanisms attributed to alkylglycerols, including immune stimulation.[4]Limited specific data available.
Selachyl Alcohol Demonstrated strong activity in reducing lung metastasis.[11] Unsaturated alkylglycerols like selachyl alcohol may be more potent than saturated ones.[8]Inhibition of endothelial cell migration (anti-angiogenic).[11]In vivo studies in mice with grafted tumors and in vitro studies on HUVEC cells.[8][11]
Squalene Exhibits anti-cancer properties.[5]Antioxidant, detoxifier, and may inhibit tumor growth.[5][6]In vitro and animal model studies.[6]
Omega-3 Fatty Acids (EPA/DHA) Can induce apoptotic cell death in cancer cells and may increase the sensitivity of tumors to conventional therapies.Selective cytotoxicity towards cancer cells with minimal effects on normal cells.In vitro, in vivo, and clinical studies on various cancer types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines general experimental protocols for assessing the anti-inflammatory and anti-cancer activities of marine-derived lipids.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is a common method to screen for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test lipid (e.g., this compound, dissolved in a suitable solvent like DMSO) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the lipid that inhibits 50% of NO production.

In Vitro Anti-Cancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 for colon cancer) in an appropriate medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test lipid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the lipid that causes 50% inhibition of cell growth.

Signaling Pathway Diagrams

Understanding the molecular mechanisms through which these lipids exert their effects is critical for drug development. The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by these marine-derived lipids.

Alkylglycerol-Mediated Modulation of Immune Cell Signaling

Alkylglycerols like this compound and chimyl alcohol can influence the activation and differentiation of lymphocytes, key players in the immune response.

Alkylglycerol_Signaling cluster_B_Cell B-Cell Activation cluster_T_Cell T-Cell Activation BCR BCR/CD38 Stimulation B_Cell_Proliferation B-Cell Proliferation BCR->B_Cell_Proliferation B_Cell_Differentiation B-Cell Differentiation (IgG Production, CD80/CD86 Expression) BCR->B_Cell_Differentiation TCR TCR/CD28 Stimulation T_Cell_Proliferation T-Cell Proliferation TCR->T_Cell_Proliferation Th1_Differentiation Th1 Differentiation (T-BET, TNF-α, IFN-γ) TCR->Th1_Differentiation Th2_Differentiation Th2 Differentiation (GATA-3, IL-4, IL-10) TCR->Th2_Differentiation This compound This compound This compound->B_Cell_Proliferation Increases This compound->B_Cell_Differentiation Increases This compound->T_Cell_Proliferation Increases This compound->Th1_Differentiation Increases This compound->Th2_Differentiation Decreases Chimyl_Alcohol Chimyl Alcohol Chimyl_Alcohol->B_Cell_Proliferation Increases Chimyl_Alcohol->B_Cell_Differentiation Increases

Caption: Alkylglycerol signaling in lymphocytes.

Anti-Inflammatory Signaling of Marine-Derived Lipids

Squalene and omega-3 fatty acids are known to inhibit key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Anti_Inflammatory_Signaling LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB Activation IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes Transcription Squalene Squalene Squalene->MAPK Inhibits Squalene->NFkB Inhibits Omega3 Omega-3 Fatty Acids Omega3->NFkB Inhibits Selachyl_Alcohol Selachyl Alcohol Selachyl_Alcohol->MAPK Inhibits

Caption: Inhibition of inflammatory signaling pathways.

Experimental Workflow for In Vitro Anti-Cancer Screening

This diagram outlines the typical workflow for evaluating the anti-cancer properties of a marine-derived lipid in a laboratory setting.

Anticancer_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Marine Lipid (e.g., this compound) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay migration_assay Cell Migration Assay (e.g., Wound Healing) treatment->migration_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: In vitro anti-cancer screening workflow.

Conclusion and Future Directions

This compound and other marine-derived lipids represent a promising frontier in the development of novel therapeutics. While existing research highlights their significant anti-inflammatory and anti-cancer potential, there is a clear need for more direct, head-to-head comparative studies. Future research should focus on:

  • Standardized Comparative Studies: Conducting studies that directly compare the efficacy of this compound, chimyl alcohol, selachyl alcohol, squalene, and omega-3 fatty acids using standardized assays and quantitative endpoints (e.g., IC50 values).

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways of this compound and other alkylglycerols to better understand their diverse biological activities.

  • In Vivo Efficacy and Safety: Performing comprehensive in vivo studies to validate the therapeutic potential and assess the safety profiles of these compounds for various disease indications.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these valuable marine-derived lipids.

References

Validating the specificity of Batilol's interaction with signaling proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Batilol (also known as Batyl Alcohol), a saturated ether lipid, and its interactions with key signaling proteins. Due to the limited availability of direct quantitative binding data for this compound, this document focuses on its observed effects on signaling pathways in comparison to the unsaturated ether lipid, Selachyl Alcohol. Furthermore, it offers detailed experimental protocols for researchers to validate and quantify the specificity of these interactions, paving the way for a more comprehensive understanding of their therapeutic potential.

Comparative Analysis of this compound and Selachyl Alcohol in Cellular Signaling

This compound and Selachyl Alcohol are both naturally occurring alkylglycerols, differing only in the saturation of their fatty alcohol chain. This structural difference, however, leads to distinct effects on intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are central to inflammatory responses.

A key study examining the effects of these lipids in cultured mouse adipocytes revealed opposing actions on the MAPK pathway. When stimulated with lipopolysaccharide (LPS), cells treated with this compound showed an increase in the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). In contrast, Selachyl Alcohol treatment led to a decrease in the phosphorylation of these same proteins[1]. This suggests that the saturated nature of this compound may promote pro-inflammatory signaling cascades, while the unsaturated Selachyl Alcohol may have anti-inflammatory effects.

The same study also investigated the expression of IκBα, an inhibitor of the NF-κB pathway. While Selachyl Alcohol was found to decrease IκBα expression, the effect of this compound was less pronounced, indicating a potentially different mechanism or potency in modulating NF-κB signaling[1].

Table 1: Comparative Effects of this compound and Selachyl Alcohol on Signaling Pathways
Signaling Pathway Protein Target Effect of this compound Effect of Selachyl Alcohol Reference
MAPKJNK PhosphorylationIncreasedDecreased[1]
MAPKERK PhosphorylationIncreasedDecreased[1]
NF-κBIκBα ExpressionLess Pronounced EffectDecreased[1]

Experimental Protocols for Validating Binding Specificity

To move beyond these initial observations and establish a quantitative understanding of this compound's interaction with signaling proteins, a series of biophysical and biochemical assays are required. The following protocols provide a framework for researchers to determine the binding affinity and specificity of this compound and its analogs.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics and affinity of a ligand (in this case, a signaling protein) to an analyte (this compound) immobilized on a sensor surface.[2][3][4][5][6]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound's interaction with target proteins (e.g., JNK, ERK, IKK).

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating this compound at a desired molar percentage. Control liposomes without this compound should also be prepared.

  • Sensor Chip Immobilization: Immobilize the this compound-containing liposomes onto a hydrophobic sensor chip (e.g., an L1 chip).

  • Analyte Injection: Inject purified recombinant signaling proteins (e.g., JNK, ERK, IKK) at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

  • Specificity Control: Inject the same concentrations of the signaling proteins over control liposomes to assess non-specific binding.

Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interactions

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.[7][8][9][10]

Objective: To confirm the interaction between this compound and target signaling proteins within a cellular context.

Methodology:

  • Cell Treatment: Treat cells (e.g., macrophages or adipocytes) with this compound or a vehicle control.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target signaling protein (e.g., anti-JNK) that is coupled to agarose (B213101) or magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against a potential interacting partner that may be influenced by this compound's presence in the membrane.

In Vitro Kinase Assay to Assess Functional Impact

A kinase assay measures the activity of a kinase enzyme, which is its ability to transfer a phosphate (B84403) group to a substrate. This can be used to determine if this compound directly modulates the catalytic activity of signaling kinases.[11][12][13]

Objective: To determine if this compound directly enhances or inhibits the kinase activity of target proteins like JNK and ERK.

Methodology:

  • Reaction Setup: In a microplate, combine the purified active kinase (e.g., JNK or ERK), its specific substrate (e.g., a peptide substrate), and ATP.

  • This compound Treatment: Add this compound (solubilized with a suitable carrier like BSA) at a range of concentrations to the reaction wells. Include a vehicle control.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Using commercial kits that measure ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity as a function of this compound concentration to determine if it has a direct activating or inhibitory effect.

Visualizing the Pathways and Workflows

To aid in the conceptualization of this compound's potential mechanisms of action and the experimental approaches to validate them, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK This compound This compound This compound->TLR4 Modulates? This compound->MEKK Modulates? MKK4_7 MKK4/7 MEKK->MKK4_7 MKK1_2 MKK1/2 MEKK->MKK1_2 JNK JNK MKK4_7->JNK ERK ERK MKK1_2->ERK p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_JNK->AP1 p_ERK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

Caption: MAPK Signaling Pathway Modulation by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Modulates? IKK IKK Complex This compound->IKK Modulates? MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Ub_p_IkBa->IkBa Degradation Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes

Caption: NF-κB Signaling Pathway Modulation by this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Interaction Validation cluster_functional Functional Analysis cluster_conclusion Conclusion Hypothesis This compound specifically interacts with and modulates signaling proteins SPR Surface Plasmon Resonance (Binding Kinetics & Affinity) Hypothesis->SPR CoIP Co-Immunoprecipitation (In-Cell Interaction) Hypothesis->CoIP Kinase_Assay In Vitro Kinase Assay (Direct Modulation of Activity) SPR->Kinase_Assay Cell_Based_Assay Cell-Based Signaling Assay (Pathway Activation) CoIP->Cell_Based_Assay Conclusion Validated Specificity & Mechanism of Action Kinase_Assay->Conclusion Cell_Based_Assay->Conclusion

Caption: Experimental Workflow for Validating this compound's Specificity.

Conclusion and Future Directions

The current evidence suggests that this compound, a saturated ether lipid, can modulate key inflammatory signaling pathways, often with effects opposite to its unsaturated counterpart, Selachyl Alcohol. However, a detailed, quantitative understanding of its binding specificity to signaling proteins is lacking. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise molecular interactions of this compound. By employing techniques such as SPR, co-immunoprecipitation, and in vitro kinase assays, the scientific community can build a comprehensive profile of this compound's activity, which is essential for evaluating its potential as a therapeutic agent or a tool for studying lipid signaling. Future research should also focus on broad kinase profiling and identifying potential off-target effects to ensure a complete understanding of this compound's biological activities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Batilol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantitative analysis of Batilol. This compound, a glycerol (B35011) ether, is utilized in various pharmaceutical and cosmetic applications, making its accurate and precise quantification essential for quality control, pharmacokinetic studies, and formulation development.

This document outlines the experimental protocols for each method and presents a side-by-side comparison of their typical performance characteristics based on established analytical principles and data from similar compounds. Furthermore, a logical workflow for the cross-validation of these distinct analytical methods is visualized to ensure data integrity and consistency across different analytical platforms.

Data Presentation: A Comparative Analysis

The performance of an analytical method is assessed through several key validation parameters. The following table summarizes the anticipated performance characteristics of validated HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound. These values are derived from typical performance data for similar compounds and serve as a benchmark for method development and validation.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 5 - 500 µg/mL0.1 - 100 µg/mL0.05 - 50 ng/mL[1]
Correlation Coefficient (r²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%[2]
Limit of Quantification (LOQ) ~5 µg/mL~0.1 µg/mL~0.05 ng/mL[1]
Limit of Detection (LOD) ~2 µg/mL~0.05 µg/mL~0.02 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation, replication, and cross-validation of analytical methods. Below are the typical experimental protocols for the HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210 nm, as this compound lacks a strong chromophore.

  • Sample Preparation: Samples are dissolved in the mobile phase or a suitable organic solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of this compound, which is a volatile compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 15 minutes.[3]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent like hexane (B92381) or dichloromethane. Derivatization with an agent like BSTFA may be required to improve volatility and peak shape.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices such as plasma or tissue samples.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or C8 column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile with water, often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: For biological samples, a sample extraction technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.

Mandatory Visualization: Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow start Start: Define Acceptance Criteria sample_prep Prepare a Set of this compound Samples (e.g., 20 samples covering the analytical range) start->sample_prep hplc Analyze Samples by Validated HPLC-UV Method sample_prep->hplc gcms Analyze Samples by Validated GC-MS Method sample_prep->gcms lcmsms Analyze Samples by Validated LC-MS/MS Method sample_prep->lcmsms data_analysis Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) hplc->data_analysis Data Set 1 gcms->data_analysis Data Set 2 lcmsms->data_analysis Data Set 3 decision Do Results Meet Acceptance Criteria? data_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies (e.g., sample stability, matrix effects) decision->fail No

Caption: Workflow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS analytical methods.

References

Safety Operating Guide

Personal protective equipment for handling Batilol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Batilol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Weight 344.57 g/mol [1][2]
Melting Point 71-73 °C[][4]
Boiling Point 471.1 °C at 760 mmHg[]
Solubility Soluble in DMSO[][5]
Appearance Solid powder[][5]
Storage Temperature -15°C to -20°C for long term[][5]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields or safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7][8][9] A face shield may be appropriate for certain procedures.[9]

Skin Protection:

  • Gloves: Handle with impervious gloves that have been inspected for integrity prior to use.[6][7] Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]

  • Clothing: Wear a laboratory coat and closed-toed footwear.[9] For tasks with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[6]

Respiratory Protection:

  • Respiratory protection is generally not required in a well-ventilated area.[7]

  • If dust is generated or if working in an area with inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate dust mask (e.g., type N95 or type P1).[7]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace, preferably a chemical fume hood, is operational.[6][7]

  • Facilities should be equipped with an eyewash fountain and safety shower.[9]

  • Minimize dust generation and accumulation during handling.[9]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[6][9]

  • Avoid the formation and inhalation of dust and aerosols.[6][7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[6]

  • Keep the container tightly closed when not in use.[7][9]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6][7][9]

  • Keep the container tightly closed.[7][9]

  • Store away from incompatible materials and foodstuff containers.[6] For long-term storage, maintain a temperature of -20°C.[5]

Emergency First-Aid Measures

Immediate response is critical in the event of an exposure.

  • If Inhaled: Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen.[6] If the person is not breathing, provide artificial respiration and seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[7][8]

  • In Case of Eye Contact: Flush the eyes with water as a precaution.[7][8]

  • If Swallowed: Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[7] The original container or a sturdy, leak-proof glass or plastic bottle with a secure cap is acceptable.[10][11]

  • Disposal Method: Dispose of contents and container at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[6][7] Do not let the product enter drains.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

Experimental Workflow: Safe Handling of this compound

Batilol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh this compound (Minimize Dust) prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area & Equipment handle_dissolve->post_clean post_store Store Remaining This compound Securely post_clean->post_store disp_waste Collect Contaminated Waste in Labeled Container post_clean->disp_waste disp_pickup Arrange for Hazardous Waste Pickup disp_waste->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batilol
Reactant of Route 2
Reactant of Route 2
Batilol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.